DPNI-GABA
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
[2-[[1-(4-aminobutanoyl)-7-nitro-2,3-dihydroindol-4-yl]oxy]-3-phosphonooxypropyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O12P2/c16-6-1-2-14(19)17-7-5-11-13(4-3-12(15(11)17)18(20)21)30-10(8-28-31(22,23)24)9-29-32(25,26)27/h3-4,10H,1-2,5-9,16H2,(H2,22,23,24)(H2,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCHBTSDKGMLRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C(C=CC(=C21)OC(COP(=O)(O)O)COP(=O)(O)O)[N+](=O)[O-])C(=O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Principles of DPNI-GABA Uncaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental protocols, and applications of DPNI-GABA, a caged compound for the photoactivated release of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This compound offers significant advantages for researchers investigating inhibitory neural circuits with high spatiotemporal precision.
Core Principles of this compound Uncaging
This compound is a photolabile derivative of GABA, rendered biologically inactive by a 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DPNI) caging group. The core principle of this compound uncaging lies in the precise delivery of light to cleave the covalent bond between the DPNI cage and the GABA molecule, a process known as photolysis. This releases free, active GABA at a specific time and location, allowing for the targeted activation of GABA receptors.
The DPNI caging group belongs to the nitroindoline (B8506331) family of phototriggers. A key advantage of this compound over other caged GABA compounds is its reduced pharmacological interference with GABAA receptors prior to photolysis.[1][2] This minimizes alterations in baseline neuronal activity and ensures that the observed effects are primarily due to the photoreleased GABA.
Upon absorption of a photon, the DPNI cage undergoes a photochemical reaction that leads to the release of GABA. This process can be initiated by either a single photon (typically in the near-UV range) or, more commonly for high-precision experiments, by the near-simultaneous absorption of two photons in the infrared range (two-photon uncaging). Two-photon excitation provides inherent three-dimensional spatial resolution, allowing for the activation of GABA receptors on subcellular structures like individual dendritic spines.[3][4][5]
Quantitative Data
The efficiency and precision of this compound uncaging are determined by its photochemical and physical properties. The following table summarizes key quantitative data for this compound and compares it to another commonly used caged GABA, CDNI-GABA.
| Property | This compound | CDNI-GABA | Reference |
| Quantum Yield (Φ) | 0.085 | 0.6 | [4][6] |
| Absorption Maximum (λmax) | ~355 nm | ~330 nm | [1][6] |
| Absorption Coefficient (ε) at 355 nm | 4,229 M⁻¹cm⁻¹ | - | [1] |
| Two-Photon Action Cross-Section (δaΦ) | Not explicitly found | - | - |
| IC₅₀ for GABAₐ Receptor Inhibition | ~0.5 mM | Higher than this compound | [1][3][7] |
| Spatial Resolution (Lateral) | ~2 µm | ~2 µm | [1][3][7] |
| Spatial Resolution (Axial) | ~7.5 µm | - | [1][3][7] |
Signaling Pathways
The photoreleased GABA primarily acts on two major types of receptors: GABAA and GABAB receptors, initiating distinct signaling cascades that lead to neuronal inhibition.
GABAA Receptor Signaling Pathway
GABAA receptors are ionotropic chloride channels. The binding of GABA to these receptors leads to a rapid influx of chloride ions (Cl⁻), hyperpolarizing the neuron and making it less likely to fire an action potential.
GABA-A Receptor Signaling Pathway
GABAB Receptor Signaling Pathway
GABAB receptors are metabotropic G-protein coupled receptors (GPCRs). Their activation initiates a slower, more prolonged inhibitory response through the modulation of ion channels and adenylyl cyclase.
GABA-B Receptor Signaling Pathway
Experimental Protocols
The following are generalized protocols for key experiments using this compound. Specific parameters may need to be optimized for different preparations and experimental goals.
Protocol 1: Mapping GABAA Receptor Distribution on a Neuron
This protocol describes how to map the spatial distribution of functional GABAA receptors on a neuron using two-photon uncaging of this compound combined with whole-cell patch-clamp recording.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (ACSF)
-
Internal solution for patch pipette
-
Brain slice preparation
-
Two-photon microscope with a femtosecond-pulsed infrared laser (e.g., Ti:Sapphire)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Local perfusion system (Picospritzer)
Methodology:
-
Preparation:
-
Prepare brain slices (e.g., 300 µm thick) from the desired brain region.
-
Prepare ACSF and internal solution. Dissolve this compound in ACSF to a final concentration of 0.5-2 mM.[1]
-
Load a patch pipette with internal solution and obtain a whole-cell patch-clamp recording from a target neuron.
-
Position a perfusion pipette filled with the this compound solution near the neuron of interest.
-
-
Two-Photon Uncaging and Electrophysiology:
-
Set the two-photon laser wavelength to an appropriate value for this compound uncaging (typically in the range of 720-800 nm, optimization may be required).
-
Use imaging software to define a grid of uncaging locations around the neuron's soma and dendrites.
-
Apply brief laser pulses (e.g., 0.5-2 ms (B15284909) duration, 10-50 mW power) at each point in the grid.[8]
-
Simultaneously record the postsynaptic currents (IPSCs) evoked by the photoreleased GABA using the patch-clamp amplifier in voltage-clamp mode.
-
-
Data Analysis:
-
Measure the amplitude of the IPSC at each uncaging location.
-
Create a spatial map of IPSC amplitudes, which will reflect the density of functional GABAA receptors.
-
Protocol 2: Neuronal Silencing with this compound
This protocol outlines a method for transiently silencing the activity of a specific neuron using localized this compound uncaging.
Materials:
-
Same as Protocol 4.1.
Methodology:
-
Preparation:
-
Follow the same preparation steps as in Protocol 4.1 to obtain a whole-cell recording from a target neuron.
-
-
Inducing Neuronal Activity:
-
In current-clamp mode, inject a depolarizing current step to induce action potential firing in the neuron.
-
-
Localized Uncaging for Silencing:
-
Position the uncaging laser spot over the soma of the recorded neuron.
-
During the induced firing, apply a pulse of light to uncage this compound. The duration and power of the laser pulse should be adjusted to release a sufficient concentration of GABA to hyperpolarize the neuron and cease firing.[3][7]
-
Observe the cessation of action potentials upon uncaging.
-
-
Control and Reversibility:
-
Confirm that the silencing effect is reversible by stopping the uncaging laser.
-
As a control, apply the laser pulse in a region without this compound perfusion to ensure the light itself is not causing the silencing.
-
Experimental Workflow
The general workflow for a this compound uncaging experiment involves several key stages, from preparation to data analysis.
General Experimental Workflow for this compound Uncaging
Conclusion
This compound uncaging is a powerful technique for the precise spatiotemporal control of inhibitory neurotransmission. Its low antagonist activity at GABAA receptors makes it a valuable tool for dissecting the function of GABAergic circuits in health and disease. By following the principles and protocols outlined in this guide, researchers can effectively employ this compound to advance our understanding of the brain.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Laser photolysis of this compound, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 5. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-photon uncaging of γ-aminobutyric acid in intact brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Application of DPNI-GABA for Probing GABAergic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in numerous neurological and psychiatric disorders. Understanding the precise mechanisms of GABAergic signaling is therefore of paramount importance. DPNI-GABA is a photoactivatable "caged" GABA compound that serves as a powerful tool for the spatiotemporal-controlled release of GABA, enabling detailed investigation of GABA receptor properties and neuronal circuitry. This technical guide provides an in-depth overview of the mechanism of action of this compound, collates key quantitative data, outlines detailed experimental protocols for its use, and presents visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction: The Need for Precise GABA Delivery
Conventional methods for studying GABAergic transmission, such as bath application or electrical stimulation, lack the spatial and temporal precision required to dissect the intricate workings of inhibitory synapses. Caged compounds, like this compound, overcome these limitations by providing a means to release neurotransmitters at specific locations and time points with a pulse of light. This compound is a nitroindoline-based caged GABA designed to have low affinity for GABA receptors in its inactive state, minimizing pharmacological interference before photolysis.[1][2] This property makes it a superior tool for kinetic studies of GABA(A) receptors compared to previously developed caged GABA reagents.[1][2]
This compound: Mechanism of Action
The "mechanism of action" of this compound is not a pharmacological interaction in its caged form, but rather a photochemical reaction. This compound encapsulates the GABA molecule within a photolabile "cage." Upon absorption of a photon, typically from a near-UV or 405 nm laser, the cage undergoes a conformational change and rapidly releases the active GABA molecule.[3][4] The liberated GABA is then free to bind to and activate its receptors on nearby neurons.
The chemical name for this compound is 1-(4-Aminobutanoyl)-4-[1,3-bis(dihydroxyphosphoryloxy)propan-2-yloxy]-7-nitroindoline.[4] The nitroindoline (B8506331) chromophore is the photosensitive component of the molecule.
Quantitative Data
The utility of this compound as a research tool is defined by its specific photochemical and pharmacological properties. The following tables summarize key quantitative data for this compound and provide a comparison with another commonly used caged GABA compound, MNI-GABA.
| Property | Value | Reference |
| Chemical Name | 1-(4-Aminobutanoyl)-4-[1,3-bis(dihydroxyphosphoryloxy)propan-2-yloxy]-7-nitroindoline | [4] |
| IC50 for GABA(A) Receptor Inhibition (pre-photolysis) | ~0.5 mM | [2] |
| Spatial Resolution (lateral) | ~2 µm | [2] |
| Spatial Resolution (focal) | ~7.5 µm | [2] |
| Absorption Coefficient at 355 nm | 4,229 M⁻¹cm⁻¹ | [5] |
Table 1: Key Quantitative Properties of this compound
| Property | This compound | MNI-caged Glutamate (for comparison) |
| Primary Application | Photorelease of GABA | Photorelease of Glutamate |
| Advantages | Low receptor affinity before uncaging, minimizing interference.[2] | Sub-microsecond uncaging kinetics.[6] |
| Reported Side Effects | Low-affinity block of GABA(A) receptors at high concentrations.[2] | Low-affinity block of GABA(A) receptors (IC50 ~0.6 mM).[6] |
| Typical Concentration | 0.62 to 1.89 mM (bath application) | [5] |
Table 2: Comparison of this compound with MNI-caged Glutamate
Experimental Protocols
The precise experimental parameters for using this compound will vary depending on the specific application. Below are detailed methodologies for key experiments.
Preparation of this compound Solution
-
Dissolution: this compound can be dissolved in the extracellular recording solution.
-
Concentration: Final bath concentrations typically range from 0.62 to 1.89 mM.[5] For local perfusion, a higher concentration in the perfusion pipette is used.
-
Quantification: The final concentration can be quantified by spectrophotometry using an absorption coefficient of 4,229 M⁻¹cm⁻¹ at 355 nm.[5]
One-Photon Uncaging for Electrophysiology in Brain Slices
This protocol is adapted from studies investigating GABA receptor kinetics and distribution.[2]
-
Slice Preparation: Prepare acute brain slices (e.g., cerebellar or hippocampal) from the animal model of choice.
-
Recording Setup: Use a standard patch-clamp electrophysiology rig equipped with an infrared differential interference contrast (IR-DIC) microscope.
-
Photolysis System: A pulsed UV laser (e.g., 355 nm) or a 405 nm diode laser is focused through the microscope objective to a small spot (e.g., ~1 µm).
-
This compound Application: Bath apply this compound at a concentration of approximately 1 mM.
-
Uncaging: Deliver brief laser pulses (e.g., 0.3-0.9 ms) to the area of interest (e.g., a dendrite or soma).[3][4]
-
Data Acquisition: Record the resulting postsynaptic currents (IPSCs) in whole-cell voltage-clamp mode. The kinetics of the rising phase of the IPSC (10-90% rise time) can be used to assess GABA(A) receptor activation kinetics.[2]
Two-Photon Uncaging for High-Resolution Mapping
Two-photon excitation provides enhanced spatial resolution, confining the uncaging to a femtoliter volume. This is ideal for mapping receptor distribution on fine dendritic processes.
-
Microscope: A two-photon laser-scanning microscope equipped with a mode-locked Ti:Sapphire laser is required.
-
Laser Parameters: Tune the laser to a wavelength suitable for two-photon excitation of this compound (e.g., around 720 nm, though optimal wavelength may vary).
-
This compound Concentration: Bath application of this compound at concentrations similar to one-photon experiments.
-
Uncaging and Imaging: Simultaneously image the neuron (e.g., filled with a fluorescent dye) and deliver focused laser pulses to specific subcellular locations (e.g., dendritic spines).
-
Recording: Record the electrophysiological response corresponding to GABA release at each location.
Combining this compound Uncaging with Calcium Imaging
This protocol allows for the investigation of GABA-mediated calcium signaling.
-
Calcium Indicator Loading: Load the neuron of interest with a fluorescent calcium indicator (e.g., via the patch pipette).
-
Imaging System: Use a fluorescence microscope with an appropriate excitation light source and filter set for the chosen calcium indicator.
-
This compound Application and Uncaging: Apply this compound and perform photolysis as described in the electrophysiology protocols.
-
Simultaneous Acquisition: Simultaneously record the fluorescence changes corresponding to intracellular calcium concentration and the electrophysiological response.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound uncaging and subsequent GABA(A) receptor activation.
Caption: General experimental workflow for using this compound.
Conclusion
This compound is a valuable tool for neuroscientists seeking to investigate the intricacies of GABAergic signaling with high spatiotemporal resolution. Its low affinity for GABA receptors prior to uncaging minimizes experimental artifacts and allows for a cleaner assessment of receptor kinetics and distribution. By following the detailed protocols outlined in this guide and leveraging the power of photostimulation, researchers can continue to unravel the complex roles of GABA in both normal brain function and pathological states, paving the way for the development of novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Laser photolysis of this compound, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combining Membrane Potential Imaging with l-Glutamate or GABA Photorelease | PLOS One [journals.plos.org]
- 4. Combining Membrane Potential Imaging with l-Glutamate or GABA Photorelease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combining calcium imaging with other optical techniques - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Caged Neurotransmitters for Neuroscience
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of caged neurotransmitters, a powerful class of photolabile molecules that enable precise spatiotemporal control of neuronal activity. By rendering neurotransmitters biologically inert until illuminated, these compounds offer an unparalleled tool for dissecting neural circuits, understanding synaptic transmission, and investigating the mechanisms of neurological disorders.
Core Principles of Caged Neurotransmitters
Caged compounds are synthetic molecules in which a neurotransmitter is covalently attached to a photoremovable protecting group, or "cage".[1] This modification temporarily inactivates the neurotransmitter. Upon exposure to light of a specific wavelength, the covalent bond breaks, releasing the active neurotransmitter in a process known as photolysis or uncaging.[2][3] This technique allows for the rapid and localized application of neurotransmitters, mimicking synaptic release with high fidelity.[4]
The efficacy of a caged compound is determined by several key photochemical and biological properties:
-
Quantum Yield (Φ): A measure of the efficiency of photolysis, representing the fraction of absorbed photons that result in the release of the neurotransmitter.[3] A higher quantum yield indicates that less light is required for uncaging.[5]
-
Two-Photon Action Cross-Section (δu): For two-photon uncaging, this parameter reflects the efficiency of simultaneous absorption of two lower-energy photons to trigger photolysis. A larger cross-section allows for deeper tissue penetration and more precise three-dimensional localization of uncaging.[6]
-
Photolysis Rate: The speed at which the neurotransmitter is released upon illumination. This should be faster than the biological process being studied.[7]
-
Biological Inertness: Ideally, the caged compound and the cage photoproduct should not have any biological activity or off-target effects at the concentrations used.[7] However, some caged compounds, particularly at high concentrations required for two-photon experiments, have been shown to have off-target effects, such as blocking GABA-A receptors.[8][9]
Common Caged Neurotransmitters and Their Properties
The choice of a caged neurotransmitter depends on the specific experimental goals, including the desired neurotransmitter, the method of photolysis (one-photon or two-photon), and the required spatiotemporal resolution. The following table summarizes the properties of some widely used caged neurotransmitters.
| Caged Compound | Neurotransmitter | One-Photon λmax (nm) | Quantum Yield (Φ) | Two-Photon Action Cross-Section (δu) (GM) | λ (nm) for δu | Off-Target Effects |
| MNI-Glutamate | L-Glutamate | ~330 | 0.065 - 0.085[6][10] | 0.06[6] | 730-740[6][11] | GABA-A receptor antagonist (IC50 ≈ 105 µM)[11] |
| CDNI-Glutamate | L-Glutamate | ~330 | ~0.5 - 0.6[6][12] | ~0.06[11] | 720[11] | GABA-A receptor antagonist[13] |
| RuBi-Glutamate | L-Glutamate | ~450 | ~0.13[5][11] | ~0.14[11] | 800[11] | GABA-A receptor antagonist (IC50 ≈ 7.7 µM)[11] |
| DEAC450-Glutamate | L-Glutamate | ~450 | ~0.39[11] | ~0.5[11] | 900[11] | GABA-A receptor antagonist (EC50 ≈ 33 µM)[11] |
| CDNI-GABA | GABA | ~330 | ~0.6 | Not widely reported | 720 | Less characterized, but potential for off-target effects |
| RuBi-GABA | GABA | Not specified | Not specified | Not widely reported | Not specified | Strong GABA-A receptor antagonist[14] |
Signaling Pathways Amenable to Study with Caged Neurotransmitters
Caged neurotransmitters are invaluable for dissecting the intricate signaling pathways that govern neuronal communication. By precisely activating specific receptors, researchers can trace the downstream molecular cascades and their physiological consequences.
Glutamatergic Signaling
Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, acting on both ionotropic (iGluRs) and metabotropic (mGluRs) receptors.[2][14] Caged glutamate allows for the selective activation of these receptors to study processes like synaptic plasticity (LTP and LTD), excitotoxicity, and neuronal development.[2]
GABAergic Signaling
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, acting on ionotropic GABA-A receptors and metabotropic GABA-B receptors.[11] Caged GABA is used to study inhibitory synaptic transmission, neuronal excitability, and the role of inhibition in network oscillations and information processing.[11]
Experimental Protocols and Workflows
The successful application of caged neurotransmitters requires careful experimental design and execution. Below are detailed methodologies for key experiments.
Preparation of Acute Brain Slices
This protocol is adapted from established methods for preparing viable brain slices for electrophysiology and imaging.[1][15][16]
Materials:
-
NMDG-based slicing solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4.
-
Artificial cerebrospinal fluid (ACSF) for recording (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgSO4.
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, carbogen-saturated NMDG slicing solution.
-
Mount the brain on the vibratome stage and submerge it in the ice-cold, carbogenated NMDG solution.
-
Cut coronal or sagittal slices (typically 300-400 µm thick).
-
Transfer the slices to a recovery chamber containing NMDG slicing solution at 32-34°C for 10-15 minutes, continuously bubbled with carbogen.
-
Transfer the slices to a holding chamber containing ACSF at room temperature, continuously bubbled with carbogen, for at least 1 hour before recording.
Two-Photon Uncaging Combined with Whole-Cell Patch-Clamp Electrophysiology
This workflow allows for the precise stimulation of individual synapses while recording the resulting electrical activity from the postsynaptic neuron.
Detailed Methodology:
-
Slice Preparation: Prepare acute brain slices as described in section 4.1.
-
Recording Setup: Place the slice in the recording chamber of an upright microscope equipped for two-photon imaging and electrophysiology. Perfuse the slice with carbogenated ACSF containing the caged neurotransmitter (e.g., 1-5 mM MNI-glutamate).
-
Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest. The internal solution should contain a fluorescent dye (e.g., Alexa Fluor 488) to visualize the neuron's morphology.
-
Two-Photon Imaging: Use the two-photon microscope to visualize the dendritic arbor of the patched neuron.
-
Uncaging: Position the uncaging laser beam (e.g., 720 nm for MNI-glutamate) at a specific dendritic spine or location on the dendrite. Deliver a brief laser pulse (e.g., 0.5-2 ms) to photolyze the caged compound.
-
Data Acquisition: Record the resulting excitatory or inhibitory postsynaptic potentials or currents (EPSPs/IPSPs or EPSCs/IPSCs) using the patch-clamp amplifier.
-
Data Analysis: Analyze the amplitude, rise time, and decay kinetics of the recorded synaptic events.
Synaptic Connectivity Mapping
By systematically uncaging glutamate at different locations in a grid pattern while recording from a postsynaptic neuron, it is possible to map the spatial distribution of presynaptic inputs.[4][17]
Detailed Methodology:
-
Preparation: Prepare and position the brain slice as for the two-photon uncaging experiment.
-
Recording: Establish a whole-cell recording from a neuron of interest.
-
Mapping Grid: Define a grid of stimulation points covering the area of interest around the recorded neuron.
-
Photostimulation: Sequentially move the uncaging laser to each point in the grid and deliver a light pulse to release glutamate.
-
Data Acquisition: For each stimulation point, record whether a synaptic current is evoked in the postsynaptic neuron.
-
Map Generation: Plot the amplitude of the evoked synaptic current as a function of the stimulation location to create a map of synaptic inputs.
Conclusion
Caged neurotransmitters represent a cornerstone of modern neuroscience research, providing an exceptional level of control over neuronal signaling. The continued development of novel caged compounds with improved photochemical properties and reduced off-target effects will further expand the utility of this powerful technique. By combining caged neurotransmitter technology with advanced imaging and electrophysiological methods, researchers will continue to unravel the complexities of the brain in unprecedented detail.
References
- 1. "Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucam" by Jonathan T Ting, Brian R Lee et al. [digitalcommons.providence.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-resolution and cell-type-specific photostimulation mapping shows weak excitatory vs. strong inhibitory inputs in the bed nucleus of the stria terminalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nathan.instras.com [nathan.instras.com]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. Preparation of acute midbrain slices containing the superior colliculus and periaqueductal gray for patch-c... [protocols.io]
- 10. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optically Selective Two-photon Uncaging of Glutamate at 900 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 13. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 14. DSpace [helda.helsinki.fi]
- 15. Obtaining Acute Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-speed mapping of synaptic connectivity using photostimulation in Channelrhodopsin-2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
DPNI-GABA photochemical properties and quantum yield
An In-depth Technical Guide to the Photochemical Properties and Quantum Yield of DPNI-GABA
For researchers, scientists, and professionals in drug development, this compound (1-(4-Aminobutanoyl)-4-[1,3-bis(dihydroxyphosphoryloxy)propan-2-yloxy]-7-nitroindoline) stands out as a critical tool for the precise spatiotemporal control of GABAergic signaling. As a nitroindoline-caged compound, it allows for the rapid and localized photorelease of γ-aminobutyric acid (GABA) upon illumination, enabling detailed investigation of GABA receptor function and neuronal circuitry. This guide provides a comprehensive overview of its photochemical properties, quantum yield, and the experimental methodologies for its application.
Core Photochemical and Pharmacological Properties
This compound was developed to overcome the pharmacological interference often associated with caged GABA compounds, offering a lower affinity for GABAA receptors and thus minimizing alteration of natural synaptic events before photolysis.[1][2][3][4] Its photochemical characteristics are comparable to those of the widely used MNI-glutamate.[3][5][6][7]
Quantitative Data Summary
The key quantitative parameters of this compound are summarized in the table below for easy reference.
| Property | Value | Wavelength/Conditions |
| Quantum Yield (Φ) | 0.085 | Near-UV (e.g., 355 nm) |
| Molar Extinction Coefficient (ε) | 4,229 M-1cm-1 | at 355 nm |
| Optimal Excitation Wavelengths | Near-UV and 405 nm | For efficient photorelease |
| GABAA Receptor Affinity (IC50) | ~0.5 mM | Indicates low pharmacological interference before photolysis |
| Spatial Resolution of Uncaging | 2 µm (lateral), 7.5 µm (focal) | With a 1 µm laser spot |
| Two-Photon Cross-Section | Estimated at 0.02–0.06 GM | Similar to MNI-glutamate |
| Solubility | Highly water-soluble | Facilitates preparation of physiological solutions |
Experimental Protocols
Determination of Photochemical Quantum Yield
The quantum yield (Φ) of a caged compound is the ratio of the number of molecules of photoproduct formed to the number of photons absorbed. A common method for its determination is the comparative actinometry method, using a reference compound with a known quantum yield.
Methodology:
-
Preparation of Solutions:
-
Prepare a series of solutions of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) with concentrations that result in absorbances between 0.02 and 0.1 at the excitation wavelength (e.g., 355 nm) to avoid inner filter effects.
-
Prepare a similar series of solutions for a reference compound with a known quantum yield under the same conditions.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence/Photolysis Measurement:
-
Using a fluorometer or a custom photolysis setup with a detector, irradiate each sample at the excitation wavelength.
-
Measure the change in a property proportional to the amount of photoproduct formed. For this compound, this can be the integrated fluorescence of a fluorescent photoproduct or the amount of released GABA quantified by a suitable assay (e.g., HPLC).
-
-
Data Analysis:
-
Plot the integrated signal (e.g., fluorescence intensity) versus the absorbance for both this compound and the reference compound.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of this compound using the following equation:
-
Φsample = Φref * (Slopesample / Sloperef) * (nsample2 / nref2)
-
Where Φ is the quantum yield, and n is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.
-
-
Laser Photolysis of this compound for Neuronal Studies
This protocol outlines the use of this compound for the controlled release of GABA onto a neuron to study GABAA receptor-mediated currents.
Methodology:
-
Solution Preparation:
-
Prepare an extracellular recording solution (e.g., HEPES-buffered saline containing in mM: 128 NaCl, 4 KCl, 2.5 NaHCO₃, 10 HEPES, 25 glucose, 5 Na-pyruvate, 2 CaCl₂, and 1 MgCl₂, adjusted to pH 7.4).
-
Dissolve this compound in the extracellular solution to a final concentration of 0.5-1 mM. The precise concentration can be confirmed spectrophotometrically using its molar extinction coefficient.[2]
-
-
Cell Preparation and Patch-Clamp Recording:
-
Prepare a brain slice or cultured neuron preparation for whole-cell patch-clamp recording.
-
Establish a stable whole-cell recording from a target neuron.
-
-
Application of this compound:
-
Bath apply the this compound containing solution or apply it locally to the area of interest using a puffer pipette to minimize the amount of compound used.[2]
-
-
Photolysis:
-
Use a pulsed UV or visible laser (e.g., 355 nm or 405 nm) coupled to the light path of the microscope.
-
Focus the laser spot onto a specific region of the neuron (e.g., a dendrite or the soma).
-
Deliver a brief laser pulse (e.g., 1-5 ms) to photorelease GABA.
-
-
Data Acquisition and Analysis:
-
Record the resulting postsynaptic currents (IPSCs) using the patch-clamp amplifier.
-
Analyze the kinetics (rise time, decay time) and amplitude of the evoked currents to characterize the response of the GABAA receptors. The kinetics of receptor activation following this compound photolysis are comparable to synaptic events.[1][2][3][4]
-
Visualizations: Signaling Pathways and Experimental Workflows
GABAergic Synaptic Transmission
The following diagram illustrates the key steps in GABAergic signaling, from synthesis to postsynaptic receptor activation.
Caption: Overview of the GABAergic signaling pathway.
Experimental Workflow for this compound Photolysis
This diagram outlines the logical flow of an experiment using this compound to probe neuronal function.
Caption: Workflow for studying GABA receptors using this compound.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. mdpi.com [mdpi.com]
- 4. A protocol for determining cage-escape yields using nanosecond transient absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Laser photolysis of this compound, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
DPNI-GABA: A Technical Guide for High-Precision Interrogation of Inhibitory Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability.[1][2][3] The precise study of GABAergic signaling is paramount for understanding neural circuit function and for the development of therapeutics for a range of neurological and psychiatric disorders.[4][5] DPNI-GABA, a nitroindoline-caged GABA compound, has emerged as a powerful tool for such investigations.[6][7] Its photolytic release, or "uncaging," of GABA with high spatiotemporal precision allows for the direct activation of GABA receptors at specific subcellular locations and at defined times.[6][8]
This technical guide provides an in-depth overview of this compound, its properties, experimental protocols for its use, and its applications in studying inhibitory neurotransmission.
Properties of this compound
This compound was developed to overcome some of the limitations of earlier caged GABA compounds, offering improved photochemical properties and reduced pharmacological interference.[6][7] It is highly water-soluble and exhibits fast photorelease upon near-UV and 405 nm light absorption.[8][9] A key advantage of this compound is its lower affinity for GABA-A receptors compared to other caged compounds, minimizing alteration of natural synaptic events before uncaging.[6]
Quantitative Data Summary
| Property | Value | Reference |
| Quantum Yield | 0.085 | [9] |
| Absorption Maximum | ~355 nm | [7] |
| Absorption Coefficient at 355 nm | 4,229 M⁻¹cm⁻¹ | [7] |
| IC₅₀ for GABA-A Receptors | ~0.5 mM | [6] |
| Spatial Resolution (Lateral) | ~2 µm | [6][10] |
| Spatial Resolution (Focal) | ~7.5 µm | [6][10] |
Mechanism of Action: Photolytic Release of GABA
This compound is an inert molecule until it is exposed to a specific wavelength of light. Upon photostimulation, the nitroindoline (B8506331) caging group undergoes a photochemical reaction, rapidly releasing the active GABA molecule. This process allows for precise experimental control over the timing and location of GABA receptor activation.
Experimental Protocols
Preparation of this compound Stock Solutions
-
Reconstitution : this compound is typically supplied as a powder.[9] Reconstitute it in an appropriate aqueous buffer (e.g., extracellular solution or HEPES-buffered saline) to create a stock solution.
-
Concentration : Stock solution concentrations can be prepared, for example, at 1 mM or 5 mM.[9]
-
Quantification : The final concentration of the this compound solution should be verified by spectrophotometry, using the absorption coefficient of 4,229 M⁻¹cm⁻¹ at 355 nm.[7]
-
Storage : Store stock solutions desiccated at -20°C to prevent degradation.[9][11] For working solutions, short-term storage at 4°C for up to 1-2 weeks is acceptable.[11]
Electrophysiology and Photolysis Experimental Workflow
The following protocol outlines a general workflow for using this compound in combination with patch-clamp electrophysiology to study inhibitory postsynaptic currents (IPSCs).
Detailed Steps:
-
Slice Preparation : Prepare acute brain slices from the region of interest using standard vibratome sectioning techniques.
-
Recording Setup : Transfer a slice to a recording chamber on a microscope stage, continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF).
-
Patch-Clamp Recording : Obtain whole-cell patch-clamp recordings from a target neuron.[8][12]
-
This compound Application : Bath apply this compound to the aCSF at a final concentration typically ranging from 100 µM to 1 mM.[7] For localized application, a puffer pipette can be used.[8][12]
-
Photolysis : Use a laser (e.g., 405 nm) coupled to the microscope to deliver a focused light pulse to the desired subcellular location (e.g., a specific dendritic branch or the soma).[8][12] The duration and intensity of the light pulse can be varied to control the amount of GABA released.[6]
-
Data Acquisition : Record the resulting postsynaptic currents or potentials. Photo-released GABA will activate GABA-A receptors, leading to an inhibitory postsynaptic current (IPSC) or potential (IPSP).
Two-Photon Uncaging of this compound
For even higher spatial resolution, this compound can be uncaged using two-photon (2P) excitation.[13][14] This technique confines the photolysis to a tiny focal volume, allowing for the stimulation of individual dendritic spines.[15]
Key Parameters for 2P Uncaging:
-
Wavelength : While this compound is primarily designed for one-photon excitation, studies have explored 2P uncaging of other caged GABA compounds at longer wavelengths (e.g., 830 nm for N-DCAC-GABA), often in conjunction with a caged glutamate (B1630785) excitable at a different wavelength (e.g., 720 nm for CDNI-glutamate).[13][16]
-
Laser Power and Duration : These parameters need to be carefully calibrated to evoke physiological-like responses without causing photodamage.[15][17]
Applications in Studying Inhibitory Neurotransmission
The use of this compound offers several advantages for investigating the intricacies of inhibitory signaling.
-
Mapping Functional GABA Receptors : By systematically uncaging GABA at different locations on the dendritic tree and recording the resulting currents, researchers can create detailed maps of the distribution and density of functional GABA-A receptors.[6]
-
Investigating Receptor Kinetics : The fast release of GABA from DPNI allows for the study of the activation and deactivation kinetics of GABA-A receptors in a manner that can mimic synaptic transmission.[6]
-
Selective Silencing of Neurons : Photorelease of GABA in the somatic region can be used to hyperpolarize and transiently silence individual neurons, enabling the investigation of their role within a neural circuit.[6][7]
-
Studying Shunting Inhibition : this compound is an ideal tool to investigate the mechanisms of shunting inhibition, where the opening of GABA-A receptor channels increases membrane conductance and reduces the excitatory postsynaptic potential (EPSP) amplitude.[8][12]
Conclusion
This compound is a versatile and powerful tool for the precise investigation of inhibitory neurotransmission. Its favorable photochemical properties and minimal pharmacological interference make it a superior choice for a wide range of applications, from mapping receptor distributions to dissecting the function of individual neurons within complex circuits. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this compound in your research endeavors, ultimately contributing to a deeper understanding of the crucial role of GABA in brain function and disease.
References
- 1. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GABA as an inhibitory neurotransmitter in human cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Frontiers | Neurotransmitters as food supplements: the effects of GABA on brain and behavior [frontiersin.org]
- 6. Laser photolysis of this compound, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combining Membrane Potential Imaging with l-Glutamate or GABA Photorelease | PLOS One [journals.plos.org]
- 9. DPNI-caged-GABA | CAS:927866-58-8 | activates GABAA receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Combining Membrane Potential Imaging with l-Glutamate or GABA Photorelease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 16. Two-color, two-photon uncaging of glutamate and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Induction of input-specific spine shrinkage on dendrites of rodent hippocampal CA1 neurons using two-photon glutamate uncaging - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Off Switch: A Technical Guide to Neuronal Silencing via Photolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of neuronal activity is a cornerstone of modern neuroscience and a critical tool in the development of novel therapeutics for neurological disorders. Among the arsenal (B13267) of techniques available, photolysis of caged compounds, also known as uncaging, offers unparalleled spatiotemporal resolution for silencing neuronal communication. This in-depth guide explores the core principles, applications, and methodologies of photolysis-based neuronal silencing. We provide a comprehensive overview of key caged compounds, detailed experimental protocols, and quantitative comparisons to inform experimental design and accelerate discovery.
Core Principles of Photolytic Neuronal Silencing
Photolytic neuronal silencing relies on "caged" neurotransmitters, which are biologically inert molecules that have been chemically modified with a photolabile protecting group. Upon illumination with a specific wavelength of light, this protective "cage" is cleaved, releasing the active neurotransmitter in a spatially and temporally precise manner.[1] For neuronal silencing, the most commonly utilized caged compounds are those that release inhibitory neurotransmitters, primarily gamma-aminobutyric acid (GABA).[2] The released GABA then binds to its receptors on the neuronal membrane, typically GABA-A receptors, leading to an influx of chloride ions and hyperpolarization of the neuron, thus inhibiting action potential firing.[3][4]
Key Caged Compounds for Neuronal Silencing
A variety of caged GABA compounds have been developed, each with distinct photochemical and pharmacological properties. The choice of a specific caged compound depends on the experimental requirements, such as the desired wavelength of activation, the required temporal precision, and the delivery method.
| Caged Compound | Excitation Wavelength (nm) | Photolysis Method | Key Features & Considerations | References |
| RuBi-GABA | Visible (e.g., 473 nm) | One-photon or Two-photon | High quantum efficiency, can be used at low concentrations, reducing potential off-target effects. Suitable for visible light applications, minimizing phototoxicity associated with UV light. | [5][6][7] |
| MNI-caged GABA | UV (e.g., 350-370 nm) / ~720 nm | One-photon or Two-photon | Well-established caged compound with good two-photon cross-section. However, UV excitation can be phototoxic. | [8] |
| DEAC450-caged GABA | Visible (e.g., 450 nm) / ~900 nm | One-photon or Two-photon | Allows for wavelength-selective uncaging when paired with other caged compounds sensitive to different wavelengths.[9][10] | [9][10] |
| CDNI-caged GABA | ~720 nm | Two-photon | Efficient for two-photon uncaging, enabling precise subcellular targeting.[11] | [11] |
Signaling Pathway for GABA-Mediated Neuronal Silencing
The photolytic release of GABA initiates a well-defined signaling cascade that culminates in the inhibition of neuronal activity. The primary mechanism involves the activation of ionotropic GABA-A receptors.
Experimental Protocols
The successful implementation of photolysis for neuronal silencing requires careful attention to experimental parameters. Below are generalized protocols for one-photon and two-photon uncaging in brain slices, which should be optimized for specific experimental conditions.
One-Photon Uncaging of RuBi-GABA in Brain Slices
This protocol is adapted from studies demonstrating the use of visible light to uncage GABA and silence neuronal activity.[5]
1. Brain Slice Preparation:
-
Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before experiments.
2. Caged Compound Application:
-
During the experiment, perfuse the brain slice with aCSF containing RuBi-GABA at a concentration of 5-10 µM.[5]
3. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings from the target neuron to monitor its membrane potential and firing activity.
4. Photolysis:
-
Use a light source capable of delivering the appropriate wavelength for RuBi-GABA uncaging (e.g., a 473 nm DPSS laser).[5]
-
Deliver light pulses through the microscope objective. The duration and intensity of the light pulse should be titrated to achieve the desired level of neuronal silencing without causing photodamage. Typical pulse durations range from 1 to 10 ms.
5. Data Acquisition and Analysis:
-
Record the neuron's response to the photolytic release of GABA, measuring changes in membrane potential and the cessation of action potential firing.
Two-Photon Uncaging of Caged GABA in Brain Slices
Two-photon excitation provides higher spatial resolution, allowing for the targeted silencing of individual dendritic spines or small groups of neurons.[9][11]
1. Brain Slice and Caged Compound Preparation:
-
Follow the same procedures as for one-photon uncaging, but use a caged compound suitable for two-photon excitation, such as DEAC450-caged GABA or CDNI-caged GABA.[9][11] The concentration will depend on the specific compound and experimental goals.
2. Two-Photon Microscopy Setup:
-
Utilize a two-photon laser scanning microscope equipped with a Ti:sapphire laser.
-
For DEAC450-caged GABA, tune the laser to approximately 900 nm.[9] For CDNI-caged GABA, a wavelength of around 720 nm is effective.[11]
3. Targeting and Photolysis:
-
Identify the target neuron or subcellular compartment using fluorescence imaging (if the neuron is filled with a fluorescent dye).
-
Position the laser spot at the desired location and deliver short light pulses (e.g., 1-5 ms) to uncage GABA. The laser power should be carefully adjusted to be above the threshold for uncaging but below the damage threshold.
4. Electrophysiology and Analysis:
-
Concurrently record the electrophysiological response of the neuron to the localized GABA release.
Experimental Workflow for Photolytic Neuronal Silencing
The following diagram illustrates a typical workflow for an experiment involving photolytic neuronal silencing in a brain slice preparation.
Quantitative Comparison of Neuronal Silencing Methods
The efficacy of neuronal silencing can be quantified by several parameters, including the magnitude of hyperpolarization, the duration of the inhibitory effect, and the spatial resolution of the silencing. While a comprehensive quantitative comparison across all caged compounds is challenging due to variations in experimental conditions, the following table summarizes key parameters from the literature.
| Parameter | One-Photon Uncaging | Two-Photon Uncaging | Optogenetics (e.g., Halorhodopsin) | References |
| Temporal Resolution | Milliseconds | Sub-milliseconds | Milliseconds | [5][11][12] |
| Spatial Resolution | Micrometers (limited by light scattering) | Sub-micrometer (diffraction-limited) | Cellular (defined by genetic targeting) | [8][11][12] |
| Mechanism of Action | Activation of endogenous receptors | Activation of endogenous receptors | Ion pumping or channel gating | [3][12] |
| Reversibility | Rapid (dependent on neurotransmitter clearance) | Rapid | Rapid (on the order of seconds) | [5][12] |
| Invasiveness | Requires delivery of caged compound | Requires delivery of caged compound | Requires genetic modification | [2][12] |
Conclusion and Future Directions
Photolysis of caged compounds provides an exceptionally precise method for neuronal silencing, offering researchers a powerful tool to dissect neural circuits and investigate the mechanisms of neurological diseases. The development of new caged compounds with improved photochemical properties, such as red-shifted excitation spectra and higher quantum yields, will further enhance the utility of this technique.[8] Combining photolysis with other advanced methods, such as holographic photostimulation and in vivo imaging, will open new avenues for understanding the brain in its full complexity.[13][14] As our understanding of the underlying principles and methodologies continues to grow, photolytic neuronal silencing is poised to remain at the forefront of neuroscience research and drug discovery.
References
- 1. personal.utdallas.edu [personal.utdallas.edu]
- 2. Frontiers | Photolysis of Caged-GABA Rapidly Terminates Seizures In Vivo: Concentration and Light Intensity Dependence [frontiersin.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Photorelease of GABA with Visible Light Using an Inorganic Caging Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New photochemical tools for controlling neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wavelength-Selective One- and Two-Photon Uncaging of GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wavelength-selective one- and two-photon uncaging of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 12. Silencing Neurons: Tools, Applications, and Experimental Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Holographic photolysis of caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Holographic photolysis of caged neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nitroindoline Cage: A Technical Guide to a Cornerstone of Photorelease Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular signaling, the ability to initiate biological processes with high spatial and temporal precision is paramount. "Caged" compounds, biologically inert molecules that release an active effector upon light stimulation, have emerged as indispensable tools for achieving this control. Among the various photoremovable protecting groups developed, the 7-nitroindoline (B34716) moiety has carved a significant niche, particularly in the neurosciences. This technical guide provides an in-depth exploration of the history, development, chemical principles, and applications of nitroindoline-caged compounds, offering a comprehensive resource for researchers leveraging this powerful technology.
History and Development: From humble beginnings to a key photochemical tool
The journey of nitroindoline-caged compounds began as a quest for more stable and efficient alternatives to the classical o-nitrobenzyl phototriggers. While groundbreaking, early caged compounds suffered from limitations such as slow release kinetics and hydrolytic instability.
In 1999, a significant advancement came with the introduction of 7-nitroindolinyl (NI)-caged L-glutamate, which demonstrated high resistance to hydrolysis at physiological pH.[1] This development was quickly followed by the creation of 4-methoxy-7-nitroindolinyl (MNI)-caged compounds. The addition of the electron-donating methoxy (B1213986) group in MNI derivatives proved beneficial, offering about 2.5 times more efficient photolysis than their NI counterparts.[2] MNI-caged glutamate (B1630785), in particular, became a widely adopted tool for two-photon (2P) uncaging in neuroscience research, enabling the study of synaptic function with unprecedented precision.[1][3][4]
Further development led to the synthesis of 5,7-dinitroindolinyl (DNI) derivatives. These compounds, such as DNI-glutamate, exhibit a quantum yield approximately seven times higher than MNI-glutamate, allowing for lower effective concentrations and reduced phototoxicity.[5] The evolution of the nitroindoline (B8506331) cage has also focused on mitigating off-target pharmacological effects. For instance, it was discovered that MNI-caged glutamate could act as an antagonist at GABA-A receptors.[1][6] This has spurred the development of modified nitroindoline cages with reduced off-target activity, for example by adding a dicarboxylate unit.[1]
The Principle of Nitroindoline Caging and Uncaging
The core concept of caging involves rendering a bioactive molecule, such as a neurotransmitter or a second messenger, temporarily inactive by covalently attaching the nitroindoline photoremovable protecting group. This "caged" molecule can be introduced into a biological system without eliciting a response.
Upon irradiation with light of a specific wavelength (typically in the near-UV for one-photon excitation or near-infrared for two-photon excitation), the nitroindoline group absorbs a photon and undergoes a photochemical reaction.[7] This leads to the cleavage of the covalent bond linking the cage to the effector molecule, releasing it in its active form. This process, known as uncaging, allows for the rapid and localized increase in the concentration of the active molecule, effectively "switching on" a biological process at a precise time and location.
Figure 1: The uncaging principle.
Quantitative Photochemical Properties
The efficacy of a caged compound is determined by its photochemical properties. The following table summarizes key quantitative data for various nitroindoline derivatives, providing a basis for selecting the appropriate compound for a given application.
| Caged Compound | One-Photon λmax (nm) | Quantum Yield (Φ) | Two-Photon λmax (nm) | Two-Photon Uncaging Cross-Section (δu) (GM) | Release Half-Time | Reference |
| NI-Glutamate | ~345 | ~0.15 | - | - | < 0.26 ms | [2] |
| MNI-Glutamate | ~347-350 | 0.085 | ~720 | 0.06 - 0.072 | < 0.26 ms | [1][2][8] |
| DNI-Glutamate | - | ~0.6 (est.) | ~720 | - | Faster than MNI-Glu | [5] |
| dcMNI-Glutamate | ~350 | 0.085 | ~720 | Similar to MNI-Glu | - | [1] |
| THX-MMNI-Glu | 385-405 | Increased vs. MNI-Glu | 770, 860 | 0.11 (at 770 nm), 0.29 (at 860 nm) | - | [8] |
Note: GM = Goeppert-Mayer units (10⁻⁵⁰ cm⁴ s photon⁻¹). Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
General Synthesis of MNI-Caged Carboxylic Acids
The synthesis of nitroindoline-caged compounds typically involves the acylation of the nitroindoline core with the desired carboxylic acid. The following is a generalized protocol for the synthesis of an MNI-caged compound.
Figure 2: General synthetic workflow.
Methodology:
-
Acylation: The protected bioactive carboxylic acid is coupled to the 4-methoxy-7-nitroindoline (MNI) core. This is often achieved using carbodiimide (B86325) coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane).[1]
-
Purification of Protected Intermediate: The resulting fully protected caged compound is purified from the reaction mixture, typically by flash column chromatography on silica (B1680970) gel.[1]
-
Deprotection: The protecting groups on the bioactive molecule (e.g., tert-butyl esters on glutamate) are removed. This is commonly done using trifluoroacetic acid (TFA) in a solvent like dichloromethane.[1]
-
Final Purification: The final deprotected caged compound is purified to a high degree, often using high-performance liquid chromatography (HPLC), to remove any traces of free bioactive molecule which could cause unwanted biological activity.[1][9] The purified compound is often obtained as a salt (e.g., TFA salt) to improve solubility and stability.[5]
Two-Photon Uncaging of MNI-Glutamate in a Neuronal Preparation
This protocol outlines a typical experiment for studying synaptic function by two-photon uncaging of MNI-glutamate on dendritic spines.
Figure 3: Two-photon uncaging workflow.
Methodology:
-
Sample Preparation: Prepare acute brain slices from the desired brain region (e.g., hippocampus). Neurons can be filled with a fluorescent dye via a patch pipette for visualization.
-
Microscope Setup: Use a two-photon microscope equipped with a femtosecond-pulsed Ti:Sapphire laser.[10] Use a high numerical aperture water-immersion objective to focus the laser beam.
-
Application of Caged Compound: Bath-apply or locally perfuse the MNI-caged glutamate solution (e.g., 10-12 mM in artificial cerebrospinal fluid) onto the brain slice.[1]
-
Uncaging Procedure:
-
Tune the laser to the appropriate wavelength for two-photon excitation of MNI-glutamate (~720 nm).[1]
-
Position the focused laser spot onto the head of a single dendritic spine.
-
Deliver short laser pulses (e.g., 1-3 ms) to trigger the photorelease of glutamate.[1] The laser power should be carefully controlled to elicit a physiological response without causing photodamage.[10]
-
-
Data Acquisition: Simultaneously record the excitatory postsynaptic currents (EPSCs) elicited by the uncaged glutamate using whole-cell patch-clamp electrophysiology.[11]
-
Control and Analysis: Test for the biological inertness of the caged compound by applying it without photolysis.[10] Analyze the amplitude, rise time, and decay kinetics of the uncaging-evoked EPSCs to study the properties of postsynaptic receptors.
Applications in Biological Research
Nitroindoline-caged compounds have become invaluable for investigating a wide range of biological phenomena. Their primary application is in neuroscience, where they are used to:
-
Map Synaptic Connectivity: By uncaging glutamate at different locations, researchers can map the distribution and sensitivity of glutamate receptors on neurons.[9]
-
Study Synaptic Plasticity: The precise timing and localization of uncaging allow for the induction and study of synaptic plasticity phenomena like long-term potentiation (LTP) and long-term depression (LTD) at the level of single dendritic spines.[11]
-
Investigate Dendritic Integration: By uncaging neurotransmitters at multiple sites on a dendrite, scientists can study how neurons integrate excitatory and inhibitory inputs.[11]
-
Mimic Synaptic Transmission: The rapid release of neurotransmitters from nitroindoline cages can mimic the kinetics of natural synaptic events, providing insights into the function of synapses.[6]
Beyond neurotransmitters, the nitroindoline cage has been used to control the release of other bioactive molecules, such as calcium chelators, although with varying success. For example, nitroindolinyl-caged EDTA photolyzes efficiently only when saturated with calcium ions, while the BAPTA derivative was found to be photostable.[12][13]
Signaling Pathway Investigation
A key application of caged compounds is the ability to probe specific steps in a signaling cascade. For instance, a caged version of a second messenger can be introduced into a cell. Upon photolysis, the released second messenger will activate its downstream targets, allowing the researcher to isolate and study that specific part of the pathway.
References
- 1. Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. femtonics.eu [femtonics.eu]
- 6. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Novel N-Derivatized-7-Nitroindolines for the Synthesis of Photocleavab" by Hector Patricio Del Castillo [scholarworks.utep.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 12. Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DPNI-GABA Uncaging in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of DPNI-GABA, a caged neurotransmitter, for precise spatial and temporal control of GABAergic inhibition in acute brain slices. This technique is invaluable for mapping inhibitory circuits, studying synaptic integration, and investigating the role of GABA in neuronal computation and plasticity.
Introduction
This compound is a photolabile derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This "caged" compound is biologically inactive until it is exposed to a brief pulse of light of a specific wavelength, which cleaves the caging group and releases active GABA. This compound is a nitroindoline-based caged compound noted for its high stability, efficient photolysis, and reduced pharmacological interference compared to other caged GABA compounds.[1][2][3] It exhibits a lower affinity for GABAA receptors, minimizing receptor blockade prior to uncaging.[1][2][3] This allows for a more accurate mimicry of synaptic activation of GABAA receptors.[1][2]
The use of two-photon excitation with a focused laser beam allows for the uncaging of this compound with high spatial resolution, enabling the activation of GABA receptors at the level of individual dendritic spines or even subcellular compartments.[1][2] This precision is crucial for dissecting the fine-scale organization and function of inhibitory synapses.
Key Experimental Parameters
The following tables summarize the key quantitative data for this compound uncaging experiments in brain slices, compiled from various studies.
This compound Properties and Concentrations
| Parameter | Value | Reference |
| Caged Compound Type | Nitroindoline-based | [1][3] |
| IC50 on GABAA Receptors | ~0.5 mM | [2][3] |
| Recommended Bath Concentration | 0.1 - 1.89 mM | [1] |
| Commonly Used Concentration | 1 mM | [1][2][3] |
Two-Photon Uncaging Parameters
| Parameter | Value | Reference |
| Excitation Wavelength | 720 nm (for nitroindoline (B8506331) cages) | [4][5] |
| Laser Power | 5 - 55 mW | [4][6] |
| Pulse Duration | 1 - 27 ms | [6] |
| Spatial Resolution (for 1 µm spot) | Lateral: ~2 µm, Axial: ~7.5 µm | [1][2][3] |
Note: Optimal laser power and duration are highly dependent on the experimental setup, depth of recording, and desired GABA concentration. These parameters should be empirically determined for each experiment.
Experimental Protocols
Acute Brain Slice Preparation
This protocol is a general guideline and may require optimization based on the animal's age and the specific brain region of interest.
Solutions:
-
Cutting Solution (ice-cold, bubbled with 95% O2/5% CO2):
-
60 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
7 mM MgCl2
-
0.5 mM CaCl2
-
26 mM NaHCO3
-
10 mM Glucose
-
100 mM Sucrose
-
-
Artificial Cerebrospinal Fluid (aCSF) (bubbled with 95% O2/5% CO2):
-
126 mM NaCl
-
2.5 mM KCl
-
1.2 mM MgCl2
-
2.6 mM CaCl2
-
1.25 mM NaH2PO4
-
11 mM D-glucose
-
21.4 mM NaHCO3
-
Procedure:
-
Anesthetize the animal and perfuse transcardially with ice-cold cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold, oxygenated cutting solution.
-
Mount the brain on a vibratome and cut slices of the desired thickness (typically 250-350 µm).
-
Transfer the slices to a recovery chamber containing aCSF at 34°C for at least 30 minutes.
-
After recovery, maintain the slices at room temperature in oxygenated aCSF until use.
Electrophysiological Recording and this compound Application
Procedure:
-
Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.
-
Identify the neuron of interest using differential interference contrast (DIC) optics.
-
Establish a whole-cell patch-clamp recording using a borosilicate glass pipette (3-6 MΩ) filled with an appropriate internal solution.
-
Once a stable recording is achieved, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 1 mM). Alternatively, this compound can be added directly to the bath.[1]
-
Allow the this compound solution to equilibrate for several minutes before starting the uncaging experiment.
Two-Photon GABA Uncaging
Procedure:
-
Visualize the patched neuron and its dendritic processes using two-photon imaging.
-
Position the uncaging laser spot at the desired location (e.g., a specific dendritic branch or spine).
-
Deliver a brief laser pulse at the appropriate wavelength (e.g., 720 nm) and power to uncage this compound.
-
Record the resulting inhibitory postsynaptic current (IPSC) or potential (IPSP) through the patch-clamp amplifier.
-
Vary the location of the uncaging spot to map the spatial distribution of functional GABA receptors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying signaling pathway of GABAergic inhibition and the experimental workflow for this compound uncaging.
Caption: GABAergic signaling and this compound uncaging mechanism.
Caption: Experimental workflow for this compound uncaging in brain slices.
Potential Issues and Controls
-
Pharmacological Effects of this compound: Although this compound has a lower affinity for GABAA receptors than other caged compounds, it can still cause some degree of receptor blockade at high concentrations.[2][3] It is advisable to perform control experiments to assess the effect of the caged compound on baseline synaptic transmission and neuronal excitability.
-
Phototoxicity: High laser power or prolonged exposure can cause photodamage to the tissue. It is crucial to use the minimum laser power and duration necessary to elicit a reliable response. Control experiments should be performed where the laser is applied to a region of the slice without the caged compound to ensure that the light itself is not causing any non-specific effects.
-
GABA Concentration: The concentration of GABA released by uncaging is difficult to determine precisely and depends on multiple factors, including laser power, pulse duration, and the concentration of this compound. Calibration experiments can be performed to estimate the amount of GABA released under specific conditions.
By following these protocols and considering the potential issues, researchers can effectively utilize this compound uncaging to gain valuable insights into the function of inhibitory circuits in the brain.
References
- 1. researchgate.net [researchgate.net]
- 2. Laser photolysis of this compound, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Two-photon uncaging of γ-aminobutyric acid in intact brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 6. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Two-Photon Uncaging of DPNI-GABA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-photon uncaging of neurotransmitters offers an unparalleled spatiotemporal precision for mimicking synaptic transmission and probing neural circuits in their native environment. DPNI-GABA (Dextran-conjugated 7-nitroindoline-caged GABA) is a valuable tool for these studies due to its efficient two-photon photolysis and reduced antagonism of GABA-A receptors compared to other caged GABA compounds.[1][2] This document provides detailed application notes and a synthesized protocol for the in vivo two-photon uncaging of this compound, enabling researchers to selectively activate GABAergic inhibition in living animals.
While specific in vivo protocols for this compound are not extensively published, the following guidelines are synthesized from established in vivo two-photon glutamate (B1630785) uncaging techniques and the known photolytic properties of this compound and other caged GABA analogs from in vitro studies.[1][2][3]
Data Presentation
Table 1: In Vitro Two-Photon Uncaging Parameters for this compound and Other Caged GABA Compounds
| Caged Compound | Preparation | Wavelength (nm) | Laser Power (mW) | Pulse Duration (ms) | Spatial Resolution (µm) | Concentration (mM) | Reference |
| This compound | Cerebellar Slices | Not specified for 2P | Not specified for 2P | Not specified for 2P | Lateral: ~2, Axial: ~7.5 (with 1 µm spot) | 0.5 - 1 | [1][2] |
| DEAC450-GABA | Brain Slices | 900 | 100 | 5 | ~3 | Not Specified | [4][5] |
| CDNI-GABA | Brain Slices | 720 | ~10 | Not Specified | Axial: ~2 | 0.4 - 1.35 | |
| N-DCAC-GABA | Hippocampal Slices | 830 | 55 | 9 | Not Specified | 4 | [6] |
Table 2: Representative In Vivo Two-Photon Uncaging Parameters (Synthesized for this compound)
| Parameter | Recommended Range | Notes |
| Animal Model | Mouse (e.g., C57BL/6) | Head-fixed preparation is necessary for stability. |
| Brain Region | Superficial cortical layers (e.g., somatosensory, visual) | Optimal for imaging and uncaging depth. |
| This compound Conc. | 1-5 mM in ACSF | Higher concentrations may be needed for in vivo application to account for diffusion. |
| Delivery Method | Pial surface application or local microinjection | To be determined based on experimental needs. |
| Laser Wavelength | 720 - 780 nm | Based on the nitroindoline (B8506331) caging group. |
| Laser Power at Sample | 10 - 50 mW | Should be empirically determined to elicit a physiological response without causing photodamage. |
| Pulse Duration | 0.5 - 5 ms | Dependent on the desired amount of GABA release. |
| Targeting | Dendritic shafts, spines, soma | To investigate subcellular GABAergic integration. |
Experimental Protocols
This protocol outlines the key steps for performing two-photon uncaging of this compound in a head-fixed mouse.
Animal Preparation and Surgery
-
Anesthesia: Anesthetize the mouse with isoflurane (B1672236) (1.5-2% in O2) or urethane (B1682113) (for non-recovery experiments).[3] Monitor vital signs throughout the procedure.
-
Head-plate Implantation: Surgically attach a custom-made head-plate to the skull using dental cement to allow for secure head fixation under the microscope.
-
Craniotomy: Perform a craniotomy (2-3 mm in diameter) over the brain region of interest. Carefully remove the dura mater to expose the cortical surface.
-
Animal Recovery: For chronic experiments, allow the animal to recover for at least one week before the uncaging experiments.
This compound Application
-
Preparation: Dissolve this compound in artificial cerebrospinal fluid (ACSF) to a final concentration of 1-5 mM. Filter the solution through a 0.2 µm filter.
-
Application:
-
Superficial Application: Create a small well around the craniotomy with agarose (B213101) and fill it with the this compound solution.[3]
-
Local Microinjection: For deeper structures, use a micropipette to locally inject the this compound solution into the target brain region.
-
Two-Photon Microscopy and Uncaging
-
Microscope Setup: Use a two-photon microscope equipped with a Ti:Sapphire laser capable of tuning to the appropriate uncaging wavelength (e.g., 720-780 nm). The microscope should have a dedicated light path for the uncaging laser, controlled by galvanometers for precise targeting.
-
Cellular Imaging: Identify and image target neurons. If desired, fill neurons with a fluorescent indicator (e.g., Alexa Fluor 594) via a patch pipette for morphological visualization.
-
Uncaging Laser Calibration:
-
Determine the minimal laser power and duration required to elicit a physiological response (e.g., a hyperpolarization or a measurable inhibitory postsynaptic current/potential) without causing visible photodamage.
-
Start with low laser power (e.g., 10 mW at the sample) and short pulse durations (e.g., 1 ms) and gradually increase until a response is observed.
-
-
Targeted Uncaging:
-
Position the uncaging laser spot at the desired subcellular location (e.g., a specific dendritic branch).
-
Trigger the uncaging laser pulse(s) while recording the neuronal activity.
-
Data Acquisition and Analysis
-
Electrophysiology: Perform whole-cell patch-clamp recordings from the target neuron to measure changes in membrane potential or synaptic currents in response to GABA uncaging.
-
Calcium Imaging: If applicable, use a fluorescent calcium indicator to monitor changes in intracellular calcium concentrations resulting from the inhibition of neuronal activity.
-
Data Analysis: Analyze the electrophysiological and/or imaging data to quantify the effects of GABA uncaging, such as the amplitude and duration of the inhibitory response.
Visualization of Workflows and Pathways
References
- 1. Laser photolysis of this compound, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wavelength-selective one- and two-photon uncaging of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wavelength-Selective One- and Two-Photon Uncaging of GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-color, two-photon uncaging of glutamate and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DPNI-GABA Photolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to DPNI-GABA Photolysis
Photolysis of caged compounds offers precise spatial and temporal control over the release of bioactive molecules, enabling researchers to investigate complex biological processes with high fidelity. This compound (1-(4,5-dimethoxy-2-nitrophenyl)-2,2,2-trifluoroethyl-GABA) is a nitroindoline-based caged gamma-aminobutyric acid (GABA) designed for rapid and localized release of GABA upon photostimulation. A key advantage of this compound is its reduced affinity for GABA-A receptors compared to other caged GABA compounds, minimizing pharmacological interference before uncaging.[1][2][3] This property makes it particularly well-suited for kinetic studies of GABAergic signaling and for transiently silencing neuronal activity to dissect neural circuit function.
This document provides detailed application notes and protocols for setting up and performing this compound photolysis experiments, focusing on one-photon uncaging.
Properties of this compound
A summary of the key properties of this compound is presented in the table below. Understanding these characteristics is crucial for designing and interpreting photolysis experiments.
| Property | Value | Reference |
| Caging Group | Nitroindoline | [1][2] |
| Excitation | Near-UV / Violet Light | [2] |
| GABA-A Receptor Affinity (IC50) | ~0.5 mM | [1][2][3] |
| Typical Working Concentration | 0.62 - 1.89 mM (mean: 1.37 mM) | [2] |
| Spatial Resolution (Lateral) | ~2 µm | [1][2] |
| Spatial Resolution (Axial) | ~7.5 µm | [1][2] |
Experimental Setup for this compound Photolysis
A typical experimental setup for this compound photolysis involves a conventional epifluorescence microscope equipped with a suitable laser source and optics for precise light delivery.
Core Components:
-
Laser Source: A laser capable of emitting in the near-UV or violet range is required. Commonly used sources include:
-
Solid-state lasers: e.g., 355 nm or 405 nm diode lasers.
-
LEDs: High-power 365 nm LEDs can also be used for wider field illumination.
-
-
Microscope: An upright or inverted microscope with epifluorescence capabilities.
-
Objective: A high numerical aperture (NA) objective is recommended for tight focusing and efficient light delivery.
-
Light Delivery System: The laser beam is typically directed into the microscope's light path using a series of mirrors and lenses and focused through the objective onto the sample. A galvanometer-based scanner can be used for precise positioning of the laser spot.
-
Shutter/Modulator: A fast shutter or an acousto-optic modulator (AOM) is essential for controlling the duration of the laser pulse with millisecond precision.
-
Local Perfusion System: To minimize the volume of expensive caged compound and to localize its application, a micropipette-based local perfusion system is often employed.
Experimental Workflow
The following diagram illustrates a typical workflow for a this compound photolysis experiment.
Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Dissolve this compound: Dissolve this compound in a suitable buffer (e.g., HEPES-buffered saline) to a stock concentration of 10-20 mM.
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes and store at -20°C or below, protected from light.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration (typically 0.5-2 mM) in the extracellular recording solution.
Protocol 2: Laser Calibration for GABA Uncaging (Qualitative)
Direct quantification of GABA release in situ is challenging. Therefore, a common approach is to calibrate the laser power and pulse duration by observing a physiological response.
-
Prepare a test sample: Use a cell type known to express GABA-A receptors (e.g., cultured neurons or brain slices).
-
Establish a whole-cell patch-clamp recording: This will allow you to monitor the cell's membrane potential or current.
-
Apply this compound: Locally perfuse the this compound working solution over the recorded cell.
-
Vary laser parameters:
-
Start with a low laser power and a short pulse duration (e.g., 0.1 ms).
-
Gradually increase the pulse duration and/or laser power while monitoring the postsynaptic current or potential.
-
The goal is to find the minimum laser power and duration that elicits a reproducible and physiologically relevant response, mimicking a synaptic event.
-
-
Record parameters: Carefully document the laser power, pulse duration, and objective used for each experiment to ensure consistency.
Note: The amount of released GABA is dependent on the laser power, pulse duration, and the concentration of this compound. The relationship is complex and can be affected by light scattering in the tissue. Therefore, it is crucial to perform this calibration for each specific experimental setup.
Representative Laser Parameters for One-Photon this compound Photolysis
The following table provides a range of laser parameters that have been used in published studies. These should be considered as a starting point for your own experimental optimization.
| Parameter | Range | Notes |
| Wavelength | 355 - 405 nm | Near-UV or violet light is effective. |
| Pulse Duration | 0.1 - 10 ms | Shorter pulses provide better temporal resolution. |
| Laser Power | Variable | Highly dependent on the specific setup (laser, objective, etc.). Must be calibrated. |
| This compound Concentration | 0.5 - 2 mM | Higher concentrations can lead to more GABA release but may also increase pre-uncaging effects. |
GABAergic Signaling Pathway
The photolytic release of GABA from this compound leads to the activation of GABA receptors, primarily GABA-A and GABA-B receptors, on the postsynaptic membrane. This activation triggers downstream signaling cascades that typically result in neuronal inhibition.
Conclusion
This compound is a valuable tool for neuroscientists and drug development professionals seeking to investigate GABAergic signaling with high spatiotemporal precision. By following the protocols and guidelines outlined in these application notes, researchers can effectively set up and execute this compound photolysis experiments to gain deeper insights into the role of GABA in neural function and disease. Careful calibration of the laser system and consideration of the specific experimental context are paramount for obtaining reliable and reproducible results.
References
Application Notes and Protocols for DPNI-GABA Delivery in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. The precise spatial and temporal control of GABAergic signaling is essential for understanding its function in neural circuits. DPNI-GABA (1-(4-Aminobutanoyl)-4-[1,3-bis(dihydroxyphosphoryloxy)propan-2-yloxy]-7-nitroindoline) is a "caged" GABA compound that provides a powerful tool for such investigations. This photolabile molecule remains inactive until it is "uncaged" by a brief pulse of light, releasing GABA with high spatial and temporal resolution. This allows for the precise activation of GABA receptors on cultured neurons, mimicking synaptic transmission.[1][2]
This compound is particularly advantageous over other caged GABA compounds due to its lower antagonist activity at GABA-A receptors before photolysis, ensuring minimal interference with baseline neuronal activity.[1][2][3] These application notes provide detailed protocols for the delivery and uncaging of this compound in cultured neurons, along with quantitative data and diagrams to facilitate experimental design and execution.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in neuronal cultures, compiled from various studies.
Table 1: this compound Properties and Recommended Concentrations
| Parameter | Value | Reference |
| IC50 for GABA-A Receptor Inhibition | ~0.5 mM | [1][2] |
| Recommended Bath Concentration | 0.62 to 1.89 mM | [2] |
| Low Concentration for Photoinhibition | 100 µM | [2] |
| Quantum Yield | High (relative to other caged compounds) | [2] |
Table 2: Experimental Parameters for this compound Uncaging
| Parameter | Value | Neuron Type / Preparation | Reference |
| Uncaging Wavelength | 405 nm (one-photon) | Cerebellar Purkinje neurons | [4][5] |
| Uncaging Wavelength | 720 nm (two-photon) | Hippocampal neurons in slices | [6][7] |
| Laser Spot Size | ~1 µm | Cerebellar molecular layer interneurons | [1][2] |
| Spatial Resolution (Lateral) | ~2 µm | Dendrites of cerebellar interneurons | [1][2] |
| Spatial Resolution (Focal) | ~7.5 µm | Dendrites of cerebellar interneurons | [1][2] |
| UV Pulse Duration | 0.3 - 0.9 ms | Cerebellar Purkinje neurons | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute it in an appropriate aqueous buffer (e.g., extracellular solution or HEPES-buffered saline) to create a stock solution. The final concentration of the stock solution will depend on the experimental requirements, but a concentration of 10-100 mM is a common starting point.
-
Solubility: Ensure the this compound is fully dissolved. Gentle warming or vortexing can aid dissolution.
-
Storage: Aliquot the stock solution into light-protected tubes and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Protocol 2: Application of this compound to Cultured Neurons
There are two primary methods for applying this compound to cultured neurons: bath application and local perfusion.
A. Bath Application
-
Culture Preparation: Grow neurons on coverslips suitable for microscopy and electrophysiology.
-
Solution Exchange: Prior to the experiment, replace the culture medium with a suitable extracellular recording solution (e.g., artificial cerebrospinal fluid, aCSF).
-
This compound Addition: Add the this compound stock solution to the extracellular solution to achieve the desired final concentration (e.g., 100 µM to 1 mM). Ensure thorough mixing.
-
Incubation: Allow the this compound to equilibrate in the bath for a few minutes before starting the uncaging experiment.
-
Light Protection: Protect the preparation from ambient light to prevent premature uncaging of this compound.
B. Local Perfusion
This method is advantageous for targeting specific cells or subcellular compartments and for conserving the amount of caged compound used.[4][5]
-
Pipette Preparation: Pull a glass micropipette with a tip diameter of a few micrometers.
-
Loading: Fill the micropipette with the this compound solution at the desired concentration.
-
Positioning: Using a micromanipulator, position the tip of the perfusion pipette near the neuron or dendritic region of interest.
-
Perfusion: Apply gentle positive pressure to the back of the pipette to create a localized stream of this compound-containing solution over the target area.
Protocol 3: Photolysis (Uncaging) of this compound
The uncaging of this compound requires a light source capable of delivering focused light at the appropriate wavelength. This is typically achieved using a laser coupled to a microscope.
-
Light Source: A UV laser (e.g., 405 nm) for one-photon excitation or a Ti:Sapphire laser (tuned to ~720 nm) for two-photon excitation is commonly used.[4][5][6]
-
Microscope Setup: The laser beam is directed through the microscope objective and focused to a small spot on the neuronal preparation.
-
Targeting: Identify the neuron or subcellular compartment of interest using appropriate imaging techniques (e.g., DIC or fluorescence if the neuron is labeled).
-
Uncaging Pulse: Deliver a brief pulse of laser light to the target area. The duration and intensity of the pulse will determine the amount of GABA released and should be optimized for the specific experiment.[1][2] Pulse durations can range from sub-milliseconds to several milliseconds.
-
Electrophysiological Recording: Simultaneously record the neuronal response using patch-clamp or other electrophysiological techniques to measure changes in membrane potential or current.
Signaling Pathways and Experimental Workflow
GABA-A Receptor Signaling Pathway
Upon uncaging, the released GABA binds to and activates GABA-A receptors, which are ligand-gated ion channels. This leads to an influx of chloride ions (Cl-), causing hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.[8]
Caption: this compound uncaging and subsequent GABA-A receptor signaling cascade.
Experimental Workflow for this compound Delivery and Uncaging
The following diagram illustrates the typical workflow for an experiment involving this compound in cultured neurons.
Caption: A typical experimental workflow for this compound uncaging in cultured neurons.
Conclusion
This compound is a valuable tool for the precise investigation of GABAergic signaling in cultured neurons. By following the protocols outlined in these application notes, researchers can effectively deliver and uncage this compound to study the function of GABA-A receptors with high spatial and temporal control. The provided quantitative data and diagrams serve as a guide for designing and interpreting experiments, ultimately contributing to a deeper understanding of inhibitory neurotransmission in the nervous system.
References
- 1. Laser photolysis of this compound, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Combining Membrane Potential Imaging with l-Glutamate or GABA Photorelease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining Membrane Potential Imaging with l-Glutamate or GABA Photorelease | PLOS One [journals.plos.org]
- 6. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-photon uncaging of γ-aminobutyric acid in intact brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine and GABA receptors in cultured substantia nigra neurons: correlation of electrophysiology and immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Combining DPNI-GABA Uncaging with Patch-Clamp Recording: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the combined use of DPNI-GABA uncaging and patch-clamp electrophysiology. This powerful technique allows for the precise spatiotemporal control of GABA-A receptor activation, enabling detailed investigation of inhibitory neurotransmission.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for drug development.[1][2] The study of GABAergic signaling has been significantly advanced by the use of "caged" compounds, which are biologically inactive molecules that release a bioactive substance upon photolysis.[3][4][5] this compound is a nitroindoline-based caged GABA that offers significant advantages for studying GABA-A receptors, including reduced pharmacological interference compared to other caged GABA reagents.[6][7][8] When combined with the high temporal resolution of patch-clamp recording, this compound uncaging provides an unparalleled tool for mapping receptor distribution, studying receptor kinetics, and dissecting the role of individual neurons in neural circuits.[3][6][7][8]
Key Advantages of this compound
-
Low Antagonism: this compound exhibits a much lower affinity for GABA-A receptors compared to other caged GABA compounds, minimizing the pharmacological block of the receptors prior to photolysis.[6][7][8] The IC50 for this compound is approximately 0.5 mM.[6][7][8]
-
Fast Kinetics: The kinetics of receptor activation upon this compound photolysis are comparable to synaptic events, allowing for the mimicry of natural synaptic activation of GABA-A receptors.[6][7]
-
High Spatial Resolution: The spatial resolution of uncaging is determined by the dimensions of the laser spot, allowing for precise activation of GABA-A receptors on specific neuronal compartments.[6][7] With a 1 µm laser spot, the spatial resolution has been estimated as 2 µm laterally and 7.5 µm focally in dendrites.[6][7]
-
Two-Photon Compatibility: Like other nitroindoline-caged compounds, this compound is suitable for two-photon uncaging, which provides enhanced spatial resolution in three dimensions and allows for deeper tissue penetration.[9][10][11]
Applications
-
Mapping the distribution of functional GABA-A receptors on neuronal dendrites, somata, and axons.[6][7][12]
-
Investigating the activation kinetics and pharmacology of GABA-A receptors in situ.[6][7]
-
Selectively silencing individual neurons to probe their role in neural circuits.[6][7]
-
Studying synaptic integration of inhibitory and excitatory inputs with high spatiotemporal precision.[4][9][13]
Quantitative Data Summary
The following tables summarize key quantitative data from published studies utilizing this compound uncaging with patch-clamp recording.
| Parameter | Value | Cell Type | Reference |
| This compound Concentration | 1 mM | Cerebellar Molecular Layer Interneurons | [6][7] |
| 1 mM | Purkinje Neurons | [7] | |
| Laser Wavelength (1-Photon) | Not specified, but effective | Cerebellar Molecular Layer Interneurons | [6][7] |
| Laser Wavelength (2-Photon) | 720 nm (for CDNI-GABA, a related compound) | CA1 Pyramidal Neurons | [10] |
| 830 nm (for N-DCAC-GABA, used with CDNI-Glu) | CA1 Pyramidal Neurons | [9][13] | |
| Laser Power (2-Photon) | ~10 mW at 720 nm | CA1 Pyramidal Neurons | [10] |
| 8.7 mW at 720 nm (for CDNI-Glu) | CA1 Pyramidal Neurons | [9] | |
| 20.6 mW at 830 nm (for N-DCAC-GABA) | CA1 Pyramidal Neurons | [9] | |
| Laser Pulse Duration (2-Photon) | 1 ms | CA1 Pyramidal Neurons | [9] |
| 2 ms | CA1 Pyramidal Neurons | [9] | |
| Spatial Resolution (Lateral) | 2 µm | Cerebellar Molecular Layer Interneurons | [6][7] |
| Spatial Resolution (Axial/Focal) | 7.5 µm | Cerebellar Molecular Layer Interneurons | [6][7] |
| GABA-A Receptor Activation Rise Time (10-90%) | Comparable to synaptic events | Cerebellar Molecular Layer Interneurons | [6][7] |
| IC50 of this compound on GABA-A Receptors | ~0.5 mM | Not specified | [6][7][8] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording with 1-Photon this compound Uncaging
This protocol describes the general procedure for performing whole-cell patch-clamp recordings from neurons in brain slices while photolysing this compound to evoke GABAergic currents.
1. Brain Slice Preparation:
- Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
- Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.
2. Solutions:
- ACSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2. Continuously bubble with 95% O2 / 5% CO2.
- Internal Solution (for recording GABA-A receptor currents, in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, 5 QX-314. Adjust pH to 7.3 with CsOH. The high chloride concentration will result in inward currents at a holding potential of -70 mV.
- This compound Solution: Dissolve this compound in ACSF to a final concentration of 1 mM. Protect the solution from light.
3. Electrophysiological Recording:
- Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated ACSF at room temperature or a more physiological temperature.
- Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.
- Obtain a whole-cell patch-clamp recording from the target neuron using a patch pipette (3-6 MΩ) filled with the internal solution.
- Clamp the neuron at a holding potential of -70 mV to record GABA-A receptor-mediated currents.
4. This compound Application and Uncaging:
- Switch the perfusion to ACSF containing 1 mM this compound. Alternatively, locally perfuse this compound onto the slice using a separate perfusion pipette to conserve the compound.[7]
- Position the uncaging laser spot over the desired cellular compartment (e.g., dendrite, soma) using the microscope optics.
- Deliver brief pulses of UV light (e.g., from a pulsed nitrogen laser or a frequency-doubled solid-state laser) to uncage GABA. The duration and intensity of the laser pulse should be optimized to evoke currents of a desired amplitude while minimizing photodamage.[6][7]
- Record the resulting inhibitory postsynaptic currents (IPSCs) using the patch-clamp amplifier and data acquisition software.
5. Data Analysis:
- Analyze the amplitude, rise time, and decay kinetics of the uncaged IPSCs.
- Map the spatial distribution of GABA-A receptors by systematically moving the uncaging spot to different locations on the neuron.
Protocol 2: Two-Photon Uncaging of this compound
For higher spatial resolution, two-photon uncaging is the method of choice. This requires a two-photon microscope equipped with a femtosecond-pulsed infrared laser.
1. Microscope and Laser Setup:
- Use a two-photon microscope with a high numerical aperture water-immersion objective.
- The laser should be tunable to the optimal wavelength for two-photon excitation of this compound (typically around 720 nm for nitroindoline (B8506331) compounds).[10]
2. Uncaging Procedure:
- Follow the same general procedure as for 1-photon uncaging for slice preparation, solutions, and electrophysiological recording.
- Fill the patch pipette with a fluorescent dye (e.g., Alexa Fluor 488 or 594) to visualize the neuron's morphology with two-photon imaging.
- Locate the desired subcellular compartment for uncaging in three dimensions using the two-photon imaging capabilities.
- Deliver brief (e.g., 0.5-2 ms) pulses of the infrared laser at a power sufficient to evoke a response (e.g., 5-20 mW).
- The precise control over the focal volume of the two-photon excitation will allow for highly localized GABA uncaging, for instance, at the level of a single dendritic spine.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway, the experimental workflow, and the logical flow of the combined this compound uncaging and patch-clamp recording technique.
Caption: GABA-A receptor signaling pathway initiated by this compound uncaging.
Caption: Experimental workflow for combining this compound uncaging with patch-clamp recording.
Caption: Logical flow from laser input to the recorded electrophysiological signal.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.fsu.edu [bio.fsu.edu]
- 4. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laser photolysis of this compound, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two-photon uncaging of γ-aminobutyric acid in intact brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 12. Electrophysiological study of the effects of side products of RuBi-GABA uncaging on GABAA receptors in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two-color, two-photon uncaging of glutamate and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Neuroscience Research: High-Resolution GABA Uncaging with DPNI-GABA
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of neuroscience, the ability to precisely control and monitor neural activity is paramount. The inhibitory neurotransmitter γ-aminobutyric acid (GABA) plays a crucial role in regulating neuronal excitability and network dynamics. Traditional methods for studying GABAergic signaling often lack the spatial and temporal precision required to dissect complex neural circuits. This application note details the use of DPNI-caged GABA, a photolabile compound that, upon light-induced uncaging, releases GABA with exceptional spatial and temporal resolution, offering an unparalleled tool for investigating inhibitory neurotransmission.
Data Presentation: Spatial and Temporal Resolution of DPNI-GABA Uncaging
The efficacy of this compound uncaging is defined by its ability to mimic the physiological release of GABA at synaptic sites. This is characterized by its high spatial and temporal resolution. The following table summarizes the key quantitative parameters of this compound uncaging, primarily based on two-photon laser scanning microscopy.
| Parameter | Value/Description | Reference |
| Spatial Resolution | ||
| Lateral Resolution | ~2 µm | [1][2] |
| Axial (Focal) Resolution | ~7.5 µm | [1][2] |
| Temporal Resolution | ||
| Receptor Activation Kinetics (10-90% rise time) | Comparable to synaptic events | [1][2] |
| Duration of Inhibition | Controllable by flash intensity and duration | [1][2] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
DPNI-caged GABA (Tocris Bioscience or other reputable supplier)
-
Artificial cerebrospinal fluid (ACSF) or desired extracellular solution
-
Vortex mixer
-
pH meter
Protocol:
-
Prepare the desired volume of extracellular solution (e.g., ACSF) containing all necessary salts and buffers. A typical ACSF composition is (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2 / 5% CO2.
-
Weigh the appropriate amount of DPNI-caged GABA to achieve the desired final concentration. A commonly used concentration is 1 mM.[1]
-
Dissolve the this compound in the extracellular solution by vortexing. Ensure the compound is fully dissolved.
-
Adjust the pH of the final solution to the desired physiological range (typically 7.3-7.4).
-
Store the this compound solution protected from light to prevent premature uncaging. For long-term storage, aliquoting and freezing at -20°C is recommended.
Two-Photon Uncaging of this compound in Brain Slices and Electrophysiological Recording
This protocol outlines the procedure for performing two-photon uncaging of this compound on a neuron in a brain slice while simultaneously recording its electrophysiological response using patch-clamp.
Equipment:
-
Two-photon laser scanning microscope equipped with a femtosecond-pulsed laser (e.g., Ti:Sapphire laser) tunable to ~720 nm.[3]
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulators for positioning the recording and perfusion pipettes.
-
Perfusion system for delivering the this compound solution.
Protocol:
-
Brain Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated ACSF. Allow slices to recover in ACSF at room temperature for at least 1 hour before recording.
-
Electrophysiological Recording:
-
Transfer a brain slice to the recording chamber of the microscope and continuously perfuse with oxygenated ACSF.
-
Using visual guidance (e.g., Dodt contrast), identify a target neuron.
-
Establish a whole-cell patch-clamp recording from the target neuron using a borosilicate glass pipette filled with an appropriate internal solution.
-
-
Local Perfusion of this compound:
-
Fill a separate glass pipette with the 1 mM this compound solution.
-
Position the tip of the perfusion pipette near the neuron of interest using a micromanipulator.
-
Apply gentle positive pressure to the perfusion pipette to locally deliver the this compound solution to the area around the neuron.
-
-
Two-Photon Uncaging:
-
Tune the two-photon laser to a wavelength suitable for this compound uncaging (e.g., 720 nm).
-
Focus the laser beam to a small spot on the dendrite or soma of the patched neuron.
-
Deliver short pulses of laser light to uncage GABA. The laser power and pulse duration will need to be optimized for the specific setup and experimental goals. Start with low power and short durations and gradually increase to elicit a physiological response.
-
-
Data Acquisition and Analysis:
-
Record the membrane current or potential of the neuron before, during, and after the uncaging event.
-
Analyze the recorded currents to determine parameters such as amplitude, rise time, and decay time of the GABA-evoked inhibitory postsynaptic current (IPSC).
-
Mandatory Visualizations
GABAergic Signaling Pathway
References
Application Notes and Protocols for Mapping GABAergic Inputs Using DPNI-GABA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing DPNI-GABA, a photocaged-GABA compound, for the precise spatiotemporal mapping of GABAergic inputs in neuronal circuits.
Introduction to this compound
This compound ((S)-α-Carboxy-2,3-dihydro-N,N,7-trimethyl-2,7-dioxo-1H-indole-1-acetamide) is a nitroindoline-based caged compound that, upon photolysis with near-UV or visible light, rapidly and efficiently releases γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. A key advantage of this compound over other caged GABA compounds is its lower affinity for GABA-A receptors in its caged form, minimizing pharmacological interference prior to uncaging.[1] This property, combined with its fast photorelease kinetics, makes this compound an exceptional tool for mimicking synaptic GABAergic transmission with high fidelity.[1]
Key Features of this compound:
-
High Photorelease Efficiency: Exhibits a quantum yield similar to that of MNI-glutamate (0.085), ensuring efficient GABA release upon photostimulation.
-
Fast Kinetics: The rise-time of receptor activation following photolysis is comparable to synaptic events, allowing for the study of rapid inhibitory processes.[1]
-
Low Antagonist Activity: this compound has a significantly lower affinity for GABA-A receptors (IC50 of approximately 0.5 mM) compared to other caged GABA compounds, reducing receptor blockade before uncaging.[1]
-
High Spatial Resolution: Two-photon uncaging of this compound allows for highly localized release of GABA, with a spatial resolution estimated to be around 2 µm laterally and 7.5 µm focally with a 1 µm laser spot.[1]
-
Wavelength Compatibility: Efficiently uncaged using near-UV (e.g., 355 nm) and 405 nm light, compatible with standard laser scanning microscopy setups.
Applications in Mapping GABAergic Inputs
This compound is a versatile tool for several key applications in neuroscience and drug development:
-
Mapping the Distribution of Functional GABA-A Receptors: By focally uncaging this compound at different locations on a neuron's dendritic arbor and recording the resulting inhibitory postsynaptic currents (IPSCs), researchers can create detailed maps of functional GABA-A receptor distribution with subcellular resolution.
-
Investigating GABA-A Receptor Kinetics and Pharmacology: The rapid release of GABA from this compound allows for precise measurements of GABA-A receptor activation and deactivation kinetics, as well as the study of receptor pharmacology in situ.[1]
-
Functional Circuit Mapping: By selectively silencing individual neurons or groups of neurons with photoreleased GABA, their role within a specific neural circuit can be elucidated.[1]
-
Drug Screening and Development: this compound can be used in high-throughput screening assays to identify and characterize novel modulators of GABA-A receptors.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound and its application in mapping GABAergic inputs, compiled from various studies.
Table 1: Photochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Quantum Yield | ~0.085 | [2] |
| IC50 (GABA-A Receptor Inhibition) | ~0.5 mM | [1] |
| Excitation Wavelengths | Near-UV (e.g., 355 nm), 405 nm | [2] |
| Spatial Resolution (Lateral) | ~2 µm | [1] |
| Spatial Resolution (Focal) | ~7.5 µm | [1] |
Table 2: Example Experimental Parameters for this compound Uncaging
| Parameter | Value | Application | Reference |
| This compound Concentration | 1 mM | Mimicking synaptic activation | [1] |
| Laser Spot Size | 1 µm | High-resolution mapping | [1] |
| Laser Power (Two-Photon) | 5-20 mW at the sample | Two-photon uncaging | [3] |
| Pulse Duration (Two-Photon) | 1-5 ms | Two-photon uncaging | [3] |
Signaling Pathway
The uncaging of this compound leads to the activation of GABA-A receptors, which are ligand-gated ion channels permeable to chloride ions (Cl⁻). The resulting influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.
Figure 1. Signaling pathway of this compound uncaging and subsequent GABA-A receptor activation.
Experimental Protocols
Here we provide detailed protocols for two key applications of this compound: mapping GABA-A receptor distribution and functional neuronal silencing.
Protocol 1: High-Resolution Mapping of Functional GABA-A Receptors in Brain Slices
This protocol describes how to map the distribution of functional GABA-A receptors on the dendritic tree of a neuron in an acute brain slice using two-photon laser scanning microscopy.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp recording setup with IR-DIC optics
-
Two-photon laser scanning microscope equipped with a femtosecond-pulsed laser (e.g., Ti:Sapphire) tunable to ~720-800 nm for uncaging and a separate wavelength for imaging (e.g., >900 nm).
-
Puffer pipette for local application of this compound
-
Data acquisition and analysis software
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome. Maintain slices in oxygenated aCSF.
-
Neuron Identification and Patching: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Identify a target neuron using IR-DIC optics and establish a whole-cell patch-clamp recording.
-
This compound Application: Prepare a solution of 1-2 mM this compound in aCSF. Load this solution into a puffer pipette and position the tip near the dendritic region of interest. Apply gentle positive pressure to locally perfuse the area with the this compound solution.
-
Two-Photon Uncaging:
-
Set the two-photon laser to the appropriate wavelength for this compound uncaging (e.g., 720 nm).
-
Define a grid of uncaging locations along the dendrites of the patched neuron using the microscope software.
-
At each location, deliver a short laser pulse (e.g., 1-5 ms, 5-20 mW) to uncage this compound.
-
-
Data Acquisition: Record the postsynaptic currents (IPSCs) evoked by the uncaged GABA at each location.
-
Data Analysis:
-
Measure the amplitude of the evoked IPSC at each uncaging spot.
-
Generate a 2D map of IPSC amplitudes, which will reflect the density of functional GABA-A receptors at different dendritic locations.
-
Figure 2. Experimental workflow for mapping GABA-A receptor distribution using this compound.
Protocol 2: Functional Silencing of a Neuron to Probe Circuit Function
This protocol describes how to use this compound to transiently silence a specific neuron and observe the effect on the activity of a downstream neuron in the same circuit.
Materials:
-
This compound
-
aCSF
-
Dual patch-clamp recording setup
-
Wide-field or targeted laser illumination system (e.g., UV or 405 nm laser)
-
Data acquisition and analysis software
Procedure:
-
Slice Preparation and Neuron Identification: Prepare brain slices as described in Protocol 1. Identify two synaptically connected neurons using dual whole-cell patch-clamp recordings.
-
This compound Bath Application: Bath-apply this compound at a concentration of 100-500 µM to the aCSF.
-
Establish Baseline Activity: Record the spontaneous or evoked synaptic activity in the postsynaptic neuron while monitoring the presynaptic neuron.
-
Photostimulation for Neuronal Silencing:
-
Direct a focused beam of light (e.g., 405 nm) onto the soma of the presynaptic neuron.
-
Deliver a light pulse of appropriate duration and intensity to uncage GABA and hyperpolarize the presynaptic neuron, thereby silencing its activity.
-
-
Record Post-Silencing Activity: Record the activity of the postsynaptic neuron during and after the silencing of the presynaptic neuron.
-
Data Analysis: Compare the synaptic activity in the postsynaptic neuron before, during, and after the silencing of the presynaptic neuron to determine the functional role of the presynaptic cell in the circuit.
Figure 3. Experimental workflow for functional neuronal silencing using this compound.
Conclusion
This compound is a powerful and refined tool for the investigation of GABAergic signaling. Its favorable properties of low intrinsic antagonist activity and fast photorelease kinetics allow for precise and reliable mapping of GABAergic inputs and functional manipulation of neural circuits. The protocols outlined in this document provide a starting point for researchers to design and implement experiments that will further our understanding of the inhibitory nervous system and aid in the development of novel therapeutics targeting GABAergic pathways.
References
- 1. Laser photolysis of this compound, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combining Membrane Potential Imaging with l-Glutamate or GABA Photorelease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DPNI-GABA in Functional Neural Circuit Mapping
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise manipulation of neuronal activity is crucial for dissecting the intricate workings of neural circuits. DPNI-GABA (DPNI-caged GABA) is a photolabile compound that, upon illumination with a specific wavelength of light, releases γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This tool offers high spatiotemporal resolution for transiently silencing neurons or activating GABAergic pathways, making it invaluable for the functional mapping of inhibitory circuits.[1] These application notes provide detailed protocols and quantitative data for utilizing this compound in conjunction with electrophysiology and two-photon microscopy to investigate the functional connectivity and dynamics of neural networks.
This compound has been engineered to minimize the pharmacological interference often associated with other caged GABA compounds, exhibiting a lower affinity for GABAA receptors in its caged form.[1] This property, combined with its efficient photolysis, allows for the precise mimicry of synaptic GABAergic transmission.[1]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| IC50 for GABAA Receptors | ~0.5 mM | [1] |
| Spatial Resolution (Lateral) | ~2 µm | [1] |
| Spatial Resolution (Axial) | ~7.5 µm | [1] |
| Recommended Bath Concentration | 0.62 - 1.89 mM (mean: 1.37 ± 0.16 mM) | [2] |
| Recommended Concentration for Photoinhibition | 100 µM | [2] |
Table 2: Suggested Starting Parameters for Two-Photon Uncaging of this compound
Note: These parameters are starting points and should be optimized for each specific experimental setup and preparation.
| Parameter | Suggested Range | Application |
| Wavelength | 720 nm | Two-photon excitation of nitroindoline (B8506331) cages[3] |
| Laser Power (at sample) | 5 - 20 mW | Eliciting inhibitory postsynaptic currents (IPSCs) |
| Pulse Duration | 0.5 - 2 ms (B15284909) | Mimicking synaptic release |
| This compound Concentration | 1 - 2 mM | Mapping GABAA receptor distribution |
| This compound Concentration | 100 µM | Neuronal silencing |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol outlines the preparation of acute brain slices suitable for electrophysiology and two-photon uncaging experiments.
Materials:
-
Anesthetized animal (e.g., rodent)
-
Ice-cold cutting solution (e.g., sucrose-based artificial cerebrospinal fluid - aCSF)
-
Vibrating microtome (vibratome)
-
Carbogenenated (95% O2 / 5% CO2) aCSF for recovery and recording
-
Recovery chamber
-
Recording chamber for microscope stage
Procedure:
-
Anesthetize the animal following approved institutional guidelines.
-
Perfuse the animal transcardially with ice-cold, carbogen-aerated cutting solution.
-
Rapidly dissect the brain and immerse it in the ice-cold cutting solution.
-
Mount the brain on the vibratome stage and cut slices of the desired thickness (e.g., 300 µm).
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until use.
Protocol 2: Whole-Cell Patch-Clamp Recording with this compound Uncaging
This protocol describes how to perform whole-cell recordings from a neuron of interest while using two-photon uncaging of this compound to map inhibitory inputs.
Materials:
-
Prepared acute brain slice
-
Upright microscope with DIC optics and a two-photon laser system
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
Internal solution for patch pipettes (e.g., cesium-based for voltage-clamp recordings of IPSCs)
-
This compound stock solution
-
Perfusion system with carbogenated aCSF
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF.
-
Identify a target neuron using DIC optics.
-
Establish a whole-cell patch-clamp recording from the target neuron.
-
Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 1 mM for mapping, 100 µM for silencing). Allow sufficient time for the drug to equilibrate in the tissue.
-
Using the two-photon laser, deliver brief pulses of light (e.g., 720 nm, 1 ms duration, 10 mW power) to various locations around the dendritic arbor and soma of the recorded neuron.
-
Record the resulting inhibitory postsynaptic currents (IPSCs) or potentials (IPSPs).
-
Systematically move the uncaging spot to map the spatial distribution of functional GABAA receptors.
-
For neuronal silencing experiments, deliver longer or more intense light pulses to the soma of the neuron while monitoring its firing activity in current-clamp mode.[1]
Mandatory Visualizations
Caption: GABAA Receptor Signaling Pathway.
References
- 1. Laser photolysis of this compound, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two-color, two-photon uncaging of glutamate and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Situ Neuronal Silencing with DPNI-GABA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. The ability to precisely control GABAergic inhibition in situ provides a powerful tool for dissecting neural circuits and understanding the function of individual neurons. DPNI-GABA is a "caged" form of GABA, a photolabile precursor that releases GABA upon photolysis with a pulse of light.[1][2][3] This technique, known as "uncaging," allows for the rapid and spatially precise delivery of GABA to specific neuronal compartments, effectively silencing neuronal activity on a millisecond timescale.[2][3]
These application notes provide a detailed overview and experimental protocols for utilizing this compound for in situ neuronal silencing.
Principle of this compound Mediated Neuronal Silencing
This compound is a nitroindoline-caged compound designed to have low affinity for GABAA receptors in its inactive state, minimizing interference with normal synaptic transmission.[1][2] Upon illumination with near-UV or visible light (e.g., 365 nm or 405 nm), the DPNI caging group is cleaved, releasing free GABA in a highly localized manner.[4][5] The released GABA binds to postsynaptic GABAA receptors, which are ligand-gated ion channels.[6][7] Activation of these receptors leads to an influx of chloride ions (Cl-), hyperpolarizing the neuronal membrane and making it less likely to fire an action potential, thus achieving neuronal silencing.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of this compound for neuronal silencing.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Reference |
| GABAA Receptor Inhibition (IC50) | ~0.5 mM | [1][2] |
| Receptor Activation Rise-Time (10-90%) | Comparable to synaptic events | [1][2] |
Table 2: Experimental Parameters for this compound Uncaging
| Parameter | Recommended Range/Value | Reference |
| This compound Concentration (Bath Application) | 0.62 - 1.89 mM (mean ~1.37 mM) | [1] |
| This compound Concentration (Local Perfusion) | 1 mM | [1] |
| Laser Wavelength for Uncaging | 365 nm or 405 nm | [4][5] |
| Laser Spot Size | ~1 µm | [1][2] |
| Spatial Resolution (Lateral) | ~2 µm | [1][2] |
| Spatial Resolution (Axial/Focal) | ~7.5 µm | [1][2] |
| UV Pulse Duration for GABA Release | 0.3 - 0.9 ms (B15284909) | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Dissolving this compound: Dissolve this compound in the extracellular solution to be used in the experiment. A common concentration for local perfusion is 1 mM.[1] For bath application, concentrations can range from 0.62 to 1.89 mM.[1]
-
Quantification: Quantify the final concentration of this compound spectrophotometrically. The absorption coefficient for this compound is 4,229 M⁻¹cm⁻¹ at 355 nm.[1]
-
Storage: Store the this compound solution protected from light to prevent premature uncaging.
Protocol 2: In Situ Neuronal Silencing using Laser Photolysis
-
Cell Identification: Identify the target neuron(s) for silencing using appropriate microscopy techniques (e.g., DIC or fluorescence if the neuron is labeled).
-
This compound Application:
-
Bath Application: Perfuse the experimental chamber with the this compound containing extracellular solution.
-
Local Perfusion: Use a patch pipette (2-4 µm tip diameter) to locally perfuse the this compound solution onto the region of interest (e.g., the soma of the target neuron).[1] A pressure-based application system can be used for precise delivery.[1]
-
-
Laser Setup and Targeting:
-
Photolysis (Uncaging):
-
Data Acquisition:
Applications
-
Dissecting Neural Circuits: By silencing specific neurons, researchers can investigate their role within a neural circuit and their contribution to network activity.[2][3]
-
Investigating Synaptic Integration: this compound can be used to study how inhibitory inputs shape the integration of excitatory signals in dendrites.
-
Functional Mapping of GABA Receptors: The high spatial resolution of uncaging allows for the detailed mapping of functional GABAA receptor distribution on neuronal compartments.[1][2]
-
Studying Shunting Inhibition: The technique is well-suited for investigating the mechanisms of shunting inhibition.[5]
Troubleshooting and Considerations
-
Pharmacological Interference: Although this compound has a lower affinity for GABAA receptors than previous caged GABA compounds, at high concentrations (e.g., >1 mM), it may still cause some level of receptor inhibition.[1][2] It is important to perform control experiments to assess any potential baseline effects of the caged compound.
-
Phototoxicity: High laser power or prolonged exposure can lead to phototoxicity. It is crucial to use the minimum laser power and duration necessary to achieve the desired silencing effect.
-
Diffusion of Uncaged GABA: The spatial precision of silencing is limited by the diffusion of the released GABA. The estimated spatial resolution is around 2 µm laterally and 7.5 µm focally.[1][2]
-
Cost: Caged compounds can be expensive, and local perfusion is a cost-effective method to reduce the amount of compound used compared to bath application.[4][5]
By following these protocols and considering the key parameters, researchers can effectively utilize this compound for precise and reversible in situ neuronal silencing, enabling a deeper understanding of neuronal function and neural circuitry.
References
- 1. researchgate.net [researchgate.net]
- 2. Laser photolysis of this compound, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Combining Membrane Potential Imaging with l-Glutamate or GABA Photorelease | PLOS One [journals.plos.org]
- 5. Combining Membrane Potential Imaging with l-Glutamate or GABA Photorelease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Laser Power for DPNI-GABA Photorelease
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DPNI-GABA photorelease. The information is designed to address specific issues encountered during experiments and to provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a "caged" form of the neurotransmitter GABA (gamma-aminobutyric acid).[1][2] The GABA molecule is rendered inactive by being bound to a photolabile protecting group (the "cage"). When illuminated with light of a specific wavelength, the cage breaks, releasing the active GABA with high spatial and temporal precision.[1][2] This technique, known as photorelease or uncaging, allows researchers to mimic synaptic transmission and study the function of GABAergic circuits with high precision.[1][2] this compound is favored over some older caged GABA compounds because it has a lower affinity for GABA(A) receptors, reducing potential pharmacological interference before uncaging.[1][3]
Q2: What laser wavelength is optimal for this compound photorelease?
A2: this compound is typically uncaged using ultraviolet (UV) light. For one-photon excitation, a wavelength of around 365 nm is commonly used.[4] For two-photon excitation, which offers better spatial resolution in three dimensions, wavelengths in the range of 720-740 nm are effective.[5][6]
Q3: What are the key parameters to consider when optimizing laser power?
A3: The optimal laser power is a critical parameter that needs to be empirically determined for each experimental setup. Key factors to consider include:
-
Concentration of this compound: Higher concentrations may require less laser power for the same amount of GABA release.
-
Laser wavelength and pulse duration: These directly influence the efficiency of uncaging.
-
Numerical aperture (NA) of the objective lens: A higher NA objective focuses the laser to a smaller spot, increasing the power density.
-
Depth of the target neuron in the tissue: Light scattering and absorption increase with tissue depth, necessitating higher laser power.[5]
-
Desired physiological effect: The amount of GABA required will vary depending on whether you aim to evoke a single postsynaptic current or completely silence a neuron.
Q4: How can I minimize phototoxicity to my cells?
A4: Phototoxicity is a significant concern in uncaging experiments and can manifest as morphological changes or cell death.[7][8] To minimize phototoxicity:
-
Use the lowest effective laser power: Titrate the laser power to find the minimum required to elicit the desired physiological response.
-
Keep laser exposure brief: Use short pulse durations.
-
Avoid repeated stimulation of the same spot: If multiple stimulations are necessary, allow for a recovery period between pulses.
-
Consider using two-photon excitation: Two-photon microscopy confines the excitation to the focal volume, reducing out-of-focus damage.[8]
Troubleshooting Guides
Problem 1: No or weak physiological response after laser uncaging.
| Possible Cause | Troubleshooting Step |
| Insufficient Laser Power | Gradually increase the laser power. Be mindful of the potential for phototoxicity at higher powers. |
| Incorrect Laser Wavelength | Ensure your laser is tuned to the optimal wavelength for this compound uncaging (e.g., ~365 nm for one-photon, ~720 nm for two-photon). |
| Low this compound Concentration | Increase the concentration of this compound in your perfusion solution. Typical concentrations range from 0.5 mM to 10 mM.[1][2] |
| Degraded this compound | Ensure the this compound solution is fresh and has been stored correctly, protected from light. |
| Blocked Perfusion | Check that the perfusion system is delivering the this compound solution to the tissue effectively. |
| Misaligned Laser Path | Verify the alignment of the laser beam and ensure it is focused on the target cell or subcellular compartment. |
Problem 2: The observed physiological response is too strong or non-specific.
| Possible Cause | Troubleshooting Step |
| Excessive Laser Power | Reduce the laser power. High power can lead to a large, non-physiological release of GABA, potentially desensitizing receptors or causing widespread inhibition. |
| Long Laser Pulse Duration | Shorten the duration of the laser pulse to achieve a more transient and localized release of GABA. |
| This compound Concentration is Too High | Lower the concentration of this compound in the perfusion solution. |
| Poor Spatial Resolution | For precise targeting, consider using a higher numerical aperture objective or switching to a two-photon excitation system for better 3D confinement. The spatial resolution of this compound uncaging with a 1 µm laser spot has been estimated to be around 2 µm laterally and 7.5 µm axially.[1][2] |
Problem 3: Evidence of phototoxicity (e.g., cell swelling, blebbing, or death).
| Possible Cause | Troubleshooting Step |
| Laser Power is Too High | This is the most common cause. Significantly reduce the laser power. It is better to start with a low power and gradually increase it. |
| Prolonged or Repeated Laser Exposure | Minimize the duration and frequency of laser pulses. If repeated stimulation is necessary, increase the interval between pulses. |
| Sub-optimal Wavelength | Ensure you are using the correct wavelength. Off-peak excitation can be inefficient and require higher power, increasing the risk of phototoxicity. |
| Cellular Health | Ensure the overall health of your preparation is good, as stressed cells can be more susceptible to photodamage. |
Data Presentation
Table 1: Recommended Starting Parameters for this compound Photorelease
| Parameter | One-Photon Excitation | Two-Photon Excitation |
| Wavelength | ~365 nm[4] | ~720 nm[6] |
| This compound Concentration | 0.5 - 10 mM[1][2] | 0.4 - 10 mM[6] |
| Laser Power | Highly system-dependent; start low and titrate. | Highly system-dependent; start with a few milliwatts at the objective and titrate.[6] |
| Pulse Duration | 0.3 - 1 ms[4][9] | 0.5 - 2 ms[10] |
Note: The optimal parameters will vary significantly between different experimental setups. The values in this table should be considered as starting points for optimization.
Experimental Protocols
Protocol 1: Basic One-Photon Photorelease of this compound
-
Prepare this compound Solution: Dissolve this compound in your standard extracellular recording solution to the desired final concentration (e.g., 1 mM). Protect the solution from light.
-
Cell Preparation: Prepare your cell culture or tissue slice as per your standard protocol.
-
Perfusion: Perfuse the preparation with the this compound containing solution. Allow sufficient time for the compound to equilibrate in the tissue.
-
Target Identification: Identify the target neuron or region of interest using appropriate microscopy techniques (e.g., DIC or fluorescence if the cell is labeled).
-
Laser Setup:
-
Align the UV laser beam to be collinear with the light path of the microscope.
-
Focus the laser to a small spot on the target.
-
Set the initial laser power to a low level and the pulse duration to a short value (e.g., 0.5 ms).
-
-
Photorelease and Recording:
-
Start your electrophysiological or imaging recording.
-
Trigger a single laser pulse.
-
Observe the physiological response.
-
-
Optimization:
-
If the response is absent or too weak, gradually increase the laser power or pulse duration.
-
If the response is too strong or you observe signs of phototoxicity, decrease the laser power or pulse duration.
-
Repeat steps 6 and 7 until the desired physiological effect is achieved consistently.
-
Visualizations
Caption: Experimental workflow for this compound photorelease.
Caption: Troubleshooting flowchart for weak or no response.
References
- 1. Laser photolysis of this compound, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Combining Membrane Potential Imaging with l-Glutamate or GABA Photorelease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 6. Two-photon uncaging of γ-aminobutyric acid in intact brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 9. Combining Membrane Potential Imaging with l-Glutamate or GABA Photorelease | PLOS One [journals.plos.org]
- 10. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
minimizing photodamage during DPNI-GABA experiments
This guide provides troubleshooting advice and frequently asked questions to help researchers minimize photodamage during DPNI-GABA uncaging experiments, ensuring data integrity and cell viability.
Frequently Asked Questions (FAQs)
Q1: What is photodamage in the context of this compound uncaging?
A1: Photodamage refers to cellular injury or death induced by the high-intensity light required for two-photon uncaging. In these experiments, a focused laser beam is used to photolyze the "cage" molecule (DPNI), releasing GABA. However, the high photon density, particularly from femtosecond pulsed lasers, can lead to several damaging effects.
Q2: What are the primary mechanisms of photodamage during two-photon excitation?
A2: There are three main mechanisms of photodamage in two-photon microscopy:
-
Photo-oxidative Damage: Two-photon excitation of endogenous molecules (like intracellular chromophores) can generate reactive oxygen species (ROS), which are highly damaging to cellular components. This process is similar to the damage caused by UV irradiation.[1]
-
Thermal Damage: Single-photon absorption of the near-infrared (NIR) laser light can cause localized heating. This is a significant factor, especially in tissues containing pigments like melanin, and can lead to thermal-mechanical damage.[1]
-
Non-linear Photodamage: At the focal point, the laser intensity is extremely high, which can lead to higher-order, non-linear absorption processes. This type of damage is highly localized and scales with the laser power raised to a power of approximately 2.5, which is a higher order than the desired two-photon uncaging effect.[2][3]
Q3: Why was this compound developed? Does it help reduce photodamage?
A3: this compound was designed to improve upon previous "caged" GABA compounds. Its key advantage is a much lower affinity for GABA-A receptors compared to its predecessors.[4][5][6] This means it causes less pharmacological interference before uncaging. While this compound itself doesn't directly prevent photodamage, its efficient uncaging allows researchers to use the minimum necessary laser power and duration, indirectly helping to minimize light-induced damage.[5] Some studies note that with nitroindoline (B8506331) cages like DPNI, there is little evidence of phototoxicity when using appropriate laser parameters.[6]
Q4: Is photodamage more or less of a concern with two-photon uncaging compared to single-photon (confocal) methods?
A4: Two-photon excitation is generally considered to cause less photodamage than single-photon methods for several reasons.[7] The use of near-infrared light allows for deeper tissue penetration with less scattering.[7] More importantly, excitation is confined to a tiny focal volume, reducing overall exposure of the sample to damaging energy.[3][7] However, the extremely high peak power of the pulsed lasers used can still cause significant, highly localized non-linear photodamage if not carefully controlled.[2][7]
Troubleshooting Guide
Issue 1: I'm observing cell death, blebbing, or morphological changes after my uncaging experiment.
-
Potential Cause: The most likely cause is excessive laser power or exposure time, leading to acute photodamage. Photodamage scales non-linearly with laser power.[2][7]
-
Solutions:
-
Reduce Laser Power: Systematically decrease the laser power to the minimum level required for a detectable physiological response.
-
Shorten Illumination Time: Use the shortest possible pulse duration and limit the number of repeated uncaging events at the same location.
-
Adjust Repetition Rate: Using a laser pulse picker to reduce the laser repetition rate can decrease the average power delivered to the sample while maintaining the high peak power needed for efficient two-photon excitation. This strategy is effective at minimizing thermal damage.[1]
-
Increase Wavelength: If your laser system allows, try shifting to a longer wavelength. For some caged compounds, this can reduce photodamage, although it may also affect uncaging efficiency.
-
Issue 2: I am not getting a robust GABAergic response without increasing the laser power to damaging levels.
-
Potential Cause: The concentration of this compound may be too low, or the laser is not optimally focused.
-
Solutions:
-
Optimize this compound Concentration: Ensure you are using an appropriate concentration. Studies have used bath concentrations ranging from 0.62 to 1.89 mM.[4] Remember that this compound has an IC50 of approximately 0.5 mM for GABA-A receptor inhibition, so high concentrations can have off-target effects.[5][6]
-
Verify Focus: Check the focal plane of the uncaging laser. The response is highly localized, with studies estimating a spatial resolution of ~2 µm laterally and ~7.5 µm axially.[5]
-
Calibrate Laser Power: Ensure your laser power measurements are accurate at the sample plane.
-
Issue 3: My uncaging response is inconsistent between experiments.
-
Potential Cause: Fluctuations in laser performance, degradation of the this compound stock, or variability in cell health can all lead to inconsistent results.
-
Solutions:
-
Laser Warm-up: Allow the laser to warm up and stabilize completely before starting experiments.
-
Fresh this compound: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Monitor Cell Health: Use a viability dye or monitor baseline electrophysiological parameters to ensure cells are healthy before beginning uncaging protocols.
-
Control for Off-Target Effects: Be aware that many caged compounds, including the widely used MNI-glutamate, can act as antagonists at GABA-A receptors.[8][9] this compound was developed to minimize this, but it's still a factor to consider.[5]
-
Quantitative Data Summary
The following table summarizes key parameters from published studies to serve as a starting point for optimizing your experiments.
| Parameter | This compound | Other Caged Compounds (for comparison) | Reference |
| Typical Concentration | 0.6 - 1.9 mM (bath applied) | MNI-Glu: up to 10 mM; CDNI-Glu: 1 mM | [4][10][11] |
| GABA-A Receptor Affinity | IC50 ≈ 0.5 mM (lower affinity) | MNI-Glu: Strong antagonist; CDNI-GABA: IC50 ≈ 110 µM | [5][8][12] |
| Uncaging Wavelength | Typically UV (one-photon) or NIR (two-photon, e.g., 720 nm) | CDNI-Glu: 720 nm; DEAC450-GABA: 900 nm | [13][14][15] |
| Spatial Resolution | ~2 µm lateral, ~7.5 µm axial (with 1 µm laser spot) | ~2.1 µm axial (CDNI-GABA) | [5][10] |
Visual Guides and Protocols
Photodamage Minimization Workflow
This diagram outlines the logical workflow for setting up an uncaging experiment while systematically minimizing the risk of photodamage.
Caption: Workflow for optimizing uncaging parameters.
Relationship Between Laser Parameters and Experimental Outcomes
This diagram illustrates the trade-offs between uncaging efficiency and photodamage when adjusting laser parameters.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. Highly nonlinear photodamage in two-photon fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlled Damage in Thick Specimens by Multiphoton Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Laser photolysis of this compound, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Two-photon excitation microscopy - Wikipedia [en.wikipedia.org]
- 8. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Two-photon uncaging of γ-aminobutyric acid in intact brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 12. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. higleylab.org [higleylab.org]
- 15. Wavelength-Selective One- and Two-Photon Uncaging of GABA - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low GABA current after DPNI-GABA uncaging
Welcome to the technical support center for DPNI-GABA uncaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the photolysis of DPNI-caged GABA.
Troubleshooting Guide: Low GABA Current
This guide addresses the specific issue of observing a low or absent GABA-mediated current following this compound uncaging.
Question 1: My this compound uncaging is producing a very low or no GABAergic current. What are the potential causes and how can I troubleshoot this?
Answer:
A low or absent GABA current after this compound uncaging can stem from several factors, ranging from the preparation of the caged compound to the experimental setup and the health of the biological sample. Below is a systematic guide to troubleshooting this issue.
Step 1: Verify the Integrity and Concentration of Your this compound Solution.
| Parameter | Recommendation/Check | Rationale |
| This compound Concentration | Start with a concentration between 100 µM and 1 mM.[1][2] For two-photon uncaging, concentrations of 0.40-1.35 mM have been used.[3] | The concentration of this compound directly impacts the amount of GABA released upon photolysis. However, be aware that high concentrations of some caged compounds can have off-target effects. |
| This compound Antagonism | Be aware that this compound can inhibit GABA-A receptors with an IC50 of approximately 0.5 mM.[1][2][4] | At higher concentrations, the caged compound itself might be partially blocking the receptors you are trying to activate, leading to a smaller-than-expected current. |
| Solution Preparation | Prepare fresh this compound solutions for each experiment. Protect the solution from light as much as possible. | This compound can degrade over time, especially when exposed to light, reducing the effective concentration of the caged compound. |
| pH of the Solution | Ensure the pH of your experimental buffer is within the optimal physiological range (e.g., 7.4). | The uncaging efficiency and the function of GABA receptors can be sensitive to pH. |
Step 2: Check Your Uncaging Light Source and Optical Pathway.
| Parameter | Recommendation/Check | Rationale |
| Wavelength | For one-photon uncaging, use a UV light source. For two-photon uncaging, a laser tuned to the 710-730 nm range is effective for nitroindoline-based cages like this compound.[5] | This compound is designed to be photolyzed by specific wavelengths of light. Using an incorrect wavelength will result in inefficient or no uncaging. |
| Laser Power and Duration | For two-photon uncaging, low power (around 10 mW) is often sufficient.[3] The duration of the light pulse also controls the amount of GABA released.[1][2] | Insufficient laser power or a pulse duration that is too short will not uncage enough GABA to elicit a significant current. Conversely, excessive power can lead to photodamage. |
| Laser Alignment and Focus | Ensure the laser is correctly aligned and focused on the area of interest (e.g., a dendrite or soma). The spatial resolution for this compound uncaging has been estimated to be around 2 µm laterally and 7.5 µm focally with a 1 µm laser spot.[1][2][4] | A misaligned or out-of-focus laser will deliver insufficient light intensity to the target area, resulting in poor uncaging efficiency. |
| Objective Transmission | Verify the transmission efficiency of your objective at the uncaging wavelength, especially for UV light. | Some objectives have poor transmission in the UV range, which will significantly reduce the amount of light reaching the sample. |
Step 3: Evaluate Your Experimental Preparation and Recording Parameters.
| Parameter | Recommendation/Check | Rationale |
| Cell Health | Ensure the cell you are recording from is healthy (stable resting membrane potential, low access resistance). | Unhealthy or damaged cells may have altered receptor expression or function, leading to a reduced response to GABA. |
| Receptor Presence and Function | Confirm the presence and functionality of GABA-A receptors on the cell or in the region of interest. You can test this by puffing a known concentration of GABA. | If there are no functional GABA-A receptors in the area of uncaging, you will not observe a current. |
| Chloride Reversal Potential | Check your intracellular and extracellular chloride concentrations. The driving force for chloride will determine the amplitude and direction of the GABA-A receptor-mediated current. | An increase in chloride permeability can lead to depolarization if the intracellular chloride concentration is high.[6] |
| Recording Pipette Position | Ensure your recording pipette has a good seal and is in the correct configuration (e.g., whole-cell voltage clamp). | A poor recording configuration will prevent the accurate measurement of small synaptic-like currents. |
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its advantages?
This compound is a "caged" version of the neurotransmitter GABA.[1] The DPNI (Desoxy-o-p-nitrophenyl) caging group renders the GABA molecule biologically inactive until it is cleaved by light, releasing active GABA at a precise time and location.[1][2] Its main advantages are:
-
Minimized Pharmacological Interference: Compared to some other caged GABA compounds, this compound has a lower affinity for GABA-A receptors, reducing their inhibition before uncaging.[1][2]
-
Fast Kinetics: The activation kinetics of GABA-A receptors upon this compound photolysis are comparable to synaptic events.[1][2][4]
-
High Spatial Resolution: Laser photolysis of this compound allows for highly localized release of GABA, with a spatial resolution in the micrometer range.[1][2][4]
Q2: What is the optimal concentration of this compound to use?
The optimal concentration can vary depending on the specific application. For many experiments, a concentration range of 100 µM to 1 mM is effective.[1][2] For two-photon uncaging, concentrations between 0.40 mM and 1.35 mM have been successfully used.[3] It is important to be mindful that this compound can act as a weak antagonist at GABA-A receptors, with an IC50 of about 0.5 mM.[1][2][4]
Q3: Can this compound be used for two-photon uncaging?
Yes, this compound and other nitroindoline-based caged compounds are suitable for two-photon uncaging.[5] Two-photon excitation typically uses a laser in the near-infrared range (e.g., 720 nm), which offers deeper tissue penetration and lower phototoxicity compared to UV light.[3][5]
Q4: Are there any known off-target effects of this compound or its byproducts?
The DPNI caging group is designed to minimize pharmacological interference.[1][2] However, like many caged compounds, high concentrations of this compound can have inhibitory effects on GABA-A receptors.[1][2] Additionally, photolysis byproducts of some caging groups can potentially alter receptor function, though DPNI is considered to be relatively benign in this regard.[2]
Experimental Protocols
Protocol for this compound Uncaging in Brain Slices
This protocol provides a general framework for a one-photon this compound uncaging experiment.
-
Preparation of Solutions:
-
Prepare artificial cerebrospinal fluid (aCSF) and an intracellular solution appropriate for your recording conditions.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on the salt form) at a high concentration (e.g., 10-50 mM). Protect the stock solution from light and store it at -20°C.
-
On the day of the experiment, dilute the this compound stock solution into the aCSF to the desired final concentration (e.g., 200 µM). Keep the this compound containing aCSF protected from light.
-
-
Slice Preparation and Recording:
-
Prepare acute brain slices from the region of interest using standard techniques.
-
Transfer a slice to the recording chamber and perfuse with the this compound-containing aCSF. Allow the slice to equilibrate for at least 10-15 minutes.
-
Establish a whole-cell patch-clamp recording from a target neuron in voltage-clamp mode.
-
-
Uncaging and Data Acquisition:
-
Position the light source (e.g., the focused spot of a UV laser or a flash lamp coupled to the microscope) over the desired location on the neuron (e.g., a specific dendritic branch).
-
Deliver a brief light pulse (e.g., 1 ms) to uncage the this compound.
-
Record the resulting current. The current should be an outward current if the holding potential is above the chloride reversal potential and an inward current if it is below.
-
Vary the position of the light spot, the duration of the light pulse, and the light intensity to map the GABAergic responses.
-
-
Controls:
-
Perform control experiments in the absence of this compound to ensure that the light pulse itself does not elicit a current.
-
Apply a known GABA-A receptor antagonist (e.g., bicuculline (B1666979) or picrotoxin) to confirm that the uncaging-evoked current is mediated by GABA-A receptors.
-
Signaling Pathway
References
- 1. Laser photolysis of this compound, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two-photon uncaging of γ-aminobutyric acid in intact brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
DPNI-GABA stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of DPNI-caged-GABA, along with troubleshooting guides and frequently asked questions for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing DPNI-GABA?
This compound should be stored as a desiccated powder at -20°C.[1][2][3]
Q2: How should I prepare and store this compound solutions?
For optimal results, it is recommended to prepare fresh solutions of this compound on the day of the experiment.[3] If necessary, stock solutions can be prepared in advance and stored at -20°C for up to several months.[3] To prepare a solution, this compound is soluble up to 2 mM in water with gentle warming.[2][3] When retrieving the compound from cold storage, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[3]
Q3: What is the known stability of this compound in solution?
Q4: Is this compound sensitive to light?
Yes, as a "caged" compound, this compound is designed to be photolabile, releasing GABA upon exposure to specific wavelengths of light (efficient at near-UV and 405 nm).[2][3] Therefore, it is crucial to protect this compound powder and solutions from light to prevent premature uncaging and degradation. All handling steps should be performed in the dark or under dim red light.
Q5: Does this compound interfere with GABA receptors?
This compound has been designed to minimize the pharmacological interference commonly observed with other caged GABA compounds.[4] It exhibits a much lower affinity for GABA-A receptors compared to some other caged GABA derivatives, with a reported IC50 of approximately 0.5 mM.[4][6] While this is an advantage, it is a factor to consider, especially at higher concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak response to uncaging | Degraded this compound | Prepare a fresh solution from the powdered stock. Ensure the stock has been stored correctly at -20°C and desiccated. |
| Insufficient light power or incorrect wavelength | Verify the laser/light source output and ensure it is at an appropriate wavelength for this compound uncaging (near-UV or 405 nm). | |
| Suboptimal concentration | The concentration of this compound in the bath or perfusate may be too low. A typical concentration is around 1 mM.[4] | |
| Inconsistent results between experiments | Inconsistent solution preparation | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly and has not undergone multiple freeze-thaw cycles. |
| Variability in light delivery | Ensure consistent positioning of the light source and the sample. Monitor laser output for fluctuations. | |
| Evidence of GABA-A receptor blockade | High concentration of this compound | While this compound has a lower affinity for GABA-A receptors, high concentrations can still cause some blockade.[4][6] Consider using the lowest effective concentration. |
| Precipitation of this compound in solution | Low solubility | This compound is soluble up to 2 mM in water, but may require gentle warming to fully dissolve.[2][3] Ensure the solution is fully dissolved before use. |
Quantitative Data Summary
Storage and Stability
| Parameter | Condition | Recommendation/Data | Citations |
| Form | Solid | Powder | [3] |
| Storage Temperature | Solid | -20°C | [1][2][3] |
| Storage Conditions | Solid | Desiccate | [3] |
| Solution Storage Temperature | Aqueous Solution | -20°C | [3] |
| Solution Storage Duration | Aqueous Solution | Up to several months (fresh preparation recommended) | [3] |
Physicochemical and Photochemical Properties
| Property | Value | Citations |
| Molecular Weight | 499.3 g/mol | [1] |
| Formula | C₁₅H₂₃N₃O₁₂P₂ | [1][2] |
| Purity | ≥98% | [2] |
| Solubility | Up to 2 mM in water with gentle warming | [2][3] |
| Quantum Yield | 0.085 | [2] |
| Effective Uncaging Wavelengths | Near-UV and 405 nm | [2][3] |
| GABA-A Receptor IC₅₀ | ~0.5 mM | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Remove the vial of this compound powder from -20°C storage.
-
Allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent moisture condensation.
-
In a light-protected environment, add the appropriate volume of sterile, deionized water to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently warm the solution and vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into light-proof microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: this compound Uncaging in Electrophysiology
-
Thaw an aliquot of the this compound stock solution at room temperature, protected from light.
-
Dilute the stock solution in the extracellular recording solution to the final working concentration (typically 0.5 - 1 mM).
-
Bath-apply the this compound containing extracellular solution to the preparation or use a local perfusion system with a patch pipette.[4]
-
Position the light source (e.g., a laser coupled to the microscope) to the desired area of interest.
-
Use a brief pulse of light at an appropriate wavelength (e.g., 405 nm) to uncage GABA. The duration and intensity of the light pulse will need to be optimized for the specific experimental setup and desired GABA concentration.
-
Record the physiological response using standard electrophysiological techniques.
-
The concentration of this compound in the final solution can be verified by spectrophotometry using an absorption coefficient of 4,229 M⁻¹cm⁻¹ at 355 nm.[4]
Visualizations
Caption: Signaling pathway of GABA at an inhibitory synapse.
Caption: A typical experimental workflow for this compound uncaging.
References
- 1. apexbt.com [apexbt.com]
- 2. rndsystems.com [rndsystems.com]
- 3. DPNI-caged-GABA | CAS:927866-58-8 | activates GABAA receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Bis-CNB-GABA, a Photoactivatable Neurotransmitter with Low Receptor Interference and Chemical Two-Photon Uncaging Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
reducing non-specific effects of DPNI-GABA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce the non-specific effects of DPNI-GABA in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why was it developed?
This compound is a "caged" form of the inhibitory neurotransmitter GABA. The GABA molecule is rendered inactive by a photolabile protecting group (the "cage"). When exposed to a specific wavelength of light (typically UV), the cage breaks, releasing active GABA with high temporal and spatial precision. This compound was specifically developed to minimize the pharmacological interference commonly observed with older caged GABA compounds.[1] It exhibits a lower affinity for GABAA receptors in its caged form, reducing potential antagonist effects before photoactivation.[1]
Q2: What are the primary known non-specific effects of this compound?
The most well-characterized non-specific effect of this compound is its weak antagonist activity at GABAA receptors before uncaging.[1] Although designed to have a lower affinity than previous compounds, at high concentrations, it can still partially block GABAA receptors. Other potential non-specific effects, common to caged compounds and photolysis experiments, include phototoxicity from the laser and potential effects of the photolysis byproducts.
Q3: How can I minimize the pre-uncaging antagonist effect of this compound?
The key is to use the lowest effective concentration of this compound. A study has shown that this compound has an IC50 of approximately 0.5 mM for inhibiting GABAA receptor responses.[1] It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: Are the photolysis byproducts of this compound known to be active?
Ideally, the byproducts of uncaging should be inert. While specific data on the biological activity of this compound byproducts is not extensively detailed in the provided search results, it is a critical factor for any caged compound. If you observe unexpected, persistent effects after uncaging that cannot be attributed to the released GABA, byproduct activity should be considered.
Troubleshooting Guides
This section provides a structured approach to identifying and mitigating common non-specific effects encountered during experiments with this compound.
Issue 1: Reduced Synaptic Inhibition or Altered Neuronal Excitability Before Photolysis
Possible Cause: Pre-uncaging antagonist effect of this compound at GABAA receptors.
Troubleshooting Workflow:
Caption: Troubleshooting pre-uncaging effects of this compound.
Detailed Steps:
-
Confirm the Effect: Establish a stable baseline of synaptic activity or neuronal firing before applying this compound. After application (without uncaging), check for any changes from baseline.
-
Isolate the Cause: If a change is observed, it is likely due to the caged compound itself.
-
Optimize Concentration: Systematically lower the concentration of this compound in your bath solution. Studies have used concentrations in the range of 0.62 to 1.89 mM.[2] Aim for the lowest concentration that still yields a robust response upon uncaging.
-
Validate: Once you have determined a lower concentration, repeat the control experiment to ensure the pre-uncaging effects are minimized or eliminated.
Issue 2: Cell Health Appears Compromised After Laser Application (Even in Control, No this compound)
Possible Cause: Phototoxicity from the uncaging laser.
Troubleshooting Workflow:
Caption: Troubleshooting phototoxicity in uncaging experiments.
Detailed Steps:
-
Laser Control: Perform a control experiment where you apply the same laser stimulation (power and duration) to your preparation in the absence of this compound.
-
Assess Damage: If you still observe signs of cellular damage (e.g., membrane blebbing, abnormal firing, cell swelling), the laser parameters are likely too high.
-
Reduce Laser Power and Duration: Systematically decrease the laser power and the duration of the light pulse. Find the minimum levels that are still sufficient to uncage this compound effectively.
-
Consider Wavelength: Ensure you are using the optimal wavelength for this compound uncaging to maximize efficiency and minimize off-target absorption.
Issue 3: Unexpected or Prolonged Effects After GABA Response Has Decayed
Possible Cause: Biologically active photolysis byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting potential photolysis byproduct effects.
Detailed Steps:
-
Characterize the Anomaly: Record the nature and duration of the unexpected activity after the primary GABAergic response has concluded.
-
Washout and Re-record: Thoroughly wash out the this compound and byproducts. If the baseline activity returns to normal, it suggests a transient effect of the uncaged products. If the anomalous activity persists, it could indicate a longer-lasting change.
-
Minimize Uncaging: Reduce the total amount of this compound that is uncaged by using a lower concentration or performing fewer uncaging events. This will reduce the concentration of byproducts.
-
Alternative Compounds: If the problem persists and is significant, consider trying a different photoactivatable GABA with a different caging group, as the byproducts will be different.
Data Summary
The following table summarizes key quantitative data related to this compound to aid in experimental design and troubleshooting.
| Parameter | Value | Significance | Reference |
| IC50 for GABAA Receptor Inhibition (Pre-uncaging) | ~0.5 mM | Indicates the concentration at which this compound blocks 50% of the GABAA receptor response. Lower concentrations will have less of an antagonist effect. | [1] |
| Typical Bath Concentration Range | 0.62 - 1.89 mM | Provides a starting point for determining the optimal concentration for your experiments. | [2] |
| Spatial Resolution of Uncaging (1 µm laser spot) | ~2 µm laterally, ~7.5 µm focally | Demonstrates the high spatial precision achievable with this compound photolysis. | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
-
Preparation: Prepare a series of artificial cerebrospinal fluid (aCSF) solutions containing different concentrations of this compound (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM, 2.0 mM).
-
Baseline Recording: Obtain a stable whole-cell patch-clamp recording from a neuron and record baseline inhibitory postsynaptic currents (IPSCs) or spontaneous firing activity.
-
Test for Antagonist Effects: Perfuse the lowest concentration of this compound over the preparation for a sufficient time to allow for equilibration. Record any changes in baseline synaptic activity or firing rate.
-
Repeat for All Concentrations: Sequentially apply each increasing concentration of this compound and record the effects on the baseline.
-
Uncaging Efficacy: At each concentration, apply a standardized light pulse to uncage GABA and measure the resulting inhibitory current or change in firing rate.
-
Analysis: Plot the pre-uncaging inhibitory effect (if any) versus the this compound concentration. Also, plot the magnitude of the uncaging response versus the concentration.
-
Selection: Choose the lowest concentration that produces a robust uncaging response with minimal or no effect on the baseline activity before photolysis.
Protocol 2: Control for Phototoxicity
-
Preparation: Prepare your standard experimental setup (e.g., brain slice, cultured neurons) in aCSF without this compound.
-
Baseline Monitoring: Identify a healthy cell and monitor its baseline electrical properties and morphology.
-
Laser Application: Apply the same laser stimulation parameters (wavelength, power, duration, and location) that you would use for uncaging this compound.
-
Post-Stimulation Monitoring: Continue to monitor the cell's health and electrical properties for an extended period after the laser stimulation. Look for any signs of damage, such as a drop in resting membrane potential, increased input resistance, or visible changes in morphology.
-
Iterative Adjustment: If signs of damage are observed, systematically reduce the laser power and/or duration and repeat the experiment until you find parameters that do not induce phototoxicity but are still sufficient for uncaging.
Signaling and Workflow Diagrams
Caption: this compound uncaging and subsequent signaling cascade.
This technical support guide provides a starting point for addressing non-specific effects in this compound experiments. Careful experimental design, including appropriate controls, is crucial for obtaining reliable and interpretable results.
References
improving the spatial precision of DPNI-GABA uncaging
Welcome to the technical support center for DPNI-GABA uncaging. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments to achieve high spatial precision. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound (1-(4-Aminobutanoyl)-4-[1,3-bis(dihydroxyphosphoryloxy)propan-2-yloxy]-7-nitroindoline) is a "caged" form of the neurotransmitter GABA.[1] The DPNI caging group renders the GABA molecule biologically inactive until it is exposed to a specific wavelength of light, typically from a laser. This photoactivation, or "uncaging," releases GABA at a precise time and location, allowing for the investigation of GABAergic signaling with high spatiotemporal resolution.[1][2][3] this compound is favored for some applications because it has a lower affinity for GABA-A receptors compared to other caged GABA compounds, which minimizes pharmacological interference with the system being studied before uncaging.[1][2][3]
Q2: What kind of spatial precision can I expect with this compound uncaging?
A2: The spatial resolution of this compound uncaging is dependent on the experimental setup, particularly the optics and laser system used. With a 1 µm laser spot, researchers have reported a spatial resolution of approximately 2 µm laterally and 7.5 µm focally in dendritic uncaging experiments.[1][2][3] This level of precision allows for the targeted activation of GABA receptors on specific neuronal compartments.
Q3: What are the key factors that influence the spatial precision of this compound uncaging?
A3: Several factors can impact the spatial precision of your experiment:
-
Laser Beam Properties: The wavelength, power, and focusing of the laser are critical. Two-photon excitation generally provides better intrinsic spatial confinement compared to one-photon excitation.
-
Objective Numerical Aperture (NA): A higher NA objective will produce a smaller, more focused spot, leading to higher spatial resolution.
-
Concentration of this compound: While a sufficient concentration is needed for a robust signal, excessively high concentrations can lead to out-of-focus uncaging and potential pharmacological side effects.[1]
-
Tissue Scattering: In brain slice preparations, light scattering can increase the effective volume of uncaging, reducing spatial precision, especially deeper in the tissue.
-
Diffusion of Uncaged GABA: Once released, GABA will diffuse from the uncaging site. The speed of this diffusion will ultimately limit the spatial and temporal precision of the technique.
Troubleshooting Guide
Problem 1: Poor spatial resolution or activation of unintended areas.
-
Possible Cause: The laser beam is not optimally focused.
-
Solution: Ensure your microscope's optics are correctly aligned. Use a high-NA objective and adjust the focus to the desired plane of uncaging.
-
-
Possible Cause: Laser power is too high, leading to uncaging in the light cone outside the focal plane.
-
Solution: Titrate the laser power to the minimum level required to elicit a physiological response. This will minimize out-of-focus uncaging.
-
-
Possible Cause: Diffusion of uncaged GABA is activating receptors outside the target area.
-
Solution: Reduce the duration of the uncaging pulse to limit the amount of GABA released. Consider the local environment, as factors like GABA transporters can influence diffusion.
-
Problem 2: No observable physiological response after uncaging.
-
Possible Cause: Insufficient laser power at the sample.
-
Solution: Measure the laser power at the objective to ensure it is within the effective range for this compound uncaging. Increase the power gradually, being mindful of potential photodamage.
-
-
Possible Cause: The concentration of this compound is too low.
-
Solution: Ensure the this compound is fully dissolved and the final concentration in your bath or perfusion system is appropriate. A typical starting concentration is around 1 mM.[1]
-
-
Possible Cause: The uncaging wavelength is incorrect for this compound.
-
Solution: Verify the excitation wavelength of your laser. This compound is typically uncaged with near-UV light (e.g., 405 nm).[1]
-
Problem 3: The baseline physiological activity is altered upon application of this compound, even before uncaging.
-
Possible Cause: this compound is acting as a partial agonist or antagonist at GABA receptors. While this compound has a lower affinity for GABA-A receptors compared to other caged compounds, some interaction is still possible, especially at high concentrations.[1][2][3]
-
Solution: Reduce the concentration of this compound to the lowest effective level. Perform control experiments to quantify any pre-uncaging effects. Consider using a different caged GABA compound if the issue persists.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and other commonly used caged GABA compounds. This data can help you select the appropriate compound and starting parameters for your experiment.
| Caged Compound | Typical Concentration | Reported Spatial Resolution (Lateral) | Reported Spatial Resolution (Focal/Axial) | Notes |
| This compound | 0.5 - 1 mM[1][2][3] | ~2 µm[1][2][3] | ~7.5 µm[1][2][3] | Lower affinity for GABA-A receptors, minimizing pre-uncaging effects.[1][2][3] |
| CDNI-GABA | 0.4 - 1.35 mM[4] | Not specified | ~2 µm[4] | High quantum yield (0.60).[4] Can inhibit GABA-A receptors at higher concentrations.[4] |
| RuBi-GABA | < 20 µM | Not specified | Not specified | Photolysis byproducts can alter receptor function at higher concentrations.[1] |
| Parameter | Recommended Range/Value | Reference |
| Laser Wavelength (One-Photon) | ~405 nm | [1] |
| Laser Spot Size | ~1 µm | [1][2] |
| Laser Power (Two-Photon) | ~10 mW | [4] |
| Uncaging Pulse Duration | 1 - 100 ms | [5] |
Experimental Protocols
Protocol 1: Two-Photon Uncaging of this compound in Brain Slices
This protocol provides a general framework. Specific parameters may need to be optimized for your preparation and research question.
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using standard procedures. Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Caged GABA Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the aCSF to a final concentration of 0.5-1 mM.[1] Protect the solution from light.
-
Electrophysiology: Obtain whole-cell patch-clamp recordings from the neuron of interest.
-
Targeting: Visualize the neuron and its processes using infrared differential interference contrast (IR-DIC) microscopy. Select the specific subcellular location for uncaging (e.g., a dendritic spine or shaft).
-
Uncaging:
-
Use a two-photon laser tuned to the appropriate wavelength for this compound (this may require empirical testing, but is often in the near-infrared range).
-
Deliver a short laser pulse (e.g., 1-10 ms) to the targeted location.
-
Start with low laser power and gradually increase it until a physiological response (e.g., an inhibitory postsynaptic current or potential) is observed.
-
-
Data Acquisition: Record the electrophysiological response to uncaging.
-
Mapping (Optional): To map the spatial distribution of GABA receptors, move the uncaging spot to different locations in a grid pattern and record the response at each point.
Visualizations
Diagram 1: this compound Uncaging Workflow
A flowchart of the experimental workflow for this compound uncaging.
Diagram 2: Factors Affecting Spatial Precision
Key factors influencing the spatial precision of this compound uncaging.
Diagram 3: Troubleshooting Logic
A logical flow for troubleshooting common issues in this compound uncaging.
References
- 1. researchgate.net [researchgate.net]
- 2. Laser photolysis of this compound, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Two-photon uncaging of γ-aminobutyric acid in intact brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-color, one-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
DPNI-GABA solubility and preparation of stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and preparation of stock solutions for DPNI-GABA.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly water-soluble.[1] For optimal dissolution, it is recommended to use water, with gentle warming if necessary, to prepare stock solutions up to 2 mM.[1] For experimental use, this compound can also be directly dissolved in the extracellular solution at the desired final concentration, such as 1 mM.[2]
Q2: I am having trouble dissolving this compound in water. What should I do?
A2: If you encounter solubility issues, gentle warming of the solution can aid in dissolution.[1] Ensure you are not exceeding a concentration of 2 mM when using only water. For higher concentrations, further optimization of the solvent may be required, though this is not commonly reported. It is also crucial to use the batch-specific molecular weight provided on the product vial for accurate concentration calculations.
Q3: What is the recommended storage condition for this compound stock solutions?
Q4: Is this compound light sensitive?
A4: As a "caged" compound designed for photo-release, this compound is inherently light-sensitive. Stock solutions and experimental preparations should be protected from light to prevent premature uncaging of GABA.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Source |
| Molecular Weight | 499.3 g/mol | [3] |
| Solubility in Water | Up to 2 mM (with gentle warming) | [1] |
| Recommended Storage | -20°C (solid and stock solutions) | [3] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
Nuclease-free water
-
Vortex mixer
-
Water bath or heating block
-
Sterile microcentrifuge tubes
Methodology:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 499.3 g/mol * (1000 mg / 1 g) = 4.993 mg
-
-
Weigh the this compound: Carefully weigh out the calculated amount of this compound powder.
-
Dissolution:
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of nuclease-free water (e.g., 1 mL for a 10 mM solution).
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, gently warm the solution (e.g., in a 37°C water bath) for short intervals, vortexing in between, until it is fully dissolved.
-
-
Storage:
-
Store the stock solution at -20°C, protected from light.
-
For frequent use, it is recommended to prepare smaller aliquots to minimize freeze-thaw cycles.
-
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Simplified GABAergic Signaling Pathway
References
dealing with DPNI-GABA batch-to-batch variability
Welcome to the technical support center for DPNI-GABA. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of this compound, with a particular focus on managing potential batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a "caged" neurotransmitter, specifically a photolabile derivative of gamma-aminobutyric acid (GABA).[1] The "cage" is a chemical group that renders the GABA molecule inactive until it is exposed to a flash of light, typically in the near-UV or 405 nm wavelength range.[2] This property allows for the precise temporal and spatial control of GABA release, making it an invaluable tool in neuroscience research for investigating the properties and distribution of GABA receptors, studying synaptic transmission, and silencing individual neurons in situ.[1][3][4]
Q2: What are the key photochemical properties of this compound?
A2: this compound shares similar photochemical properties with MNI-glutamate, including a quantum yield of approximately 0.085.[2] It is highly soluble in water and exhibits fast photorelease.[2]
Q3: What level of purity should I expect from a batch of this compound?
A3: Reputable suppliers typically provide this compound with a purity of ≥98%, often determined by High-Performance Liquid Chromatography (HPLC).[1][2] For batch-specific purity levels, it is crucial to refer to the Certificate of Analysis (CoA) provided by the manufacturer.[2]
Q4: How should I store this compound?
A4: this compound should be stored at -20°C to ensure its stability and prevent degradation.[2]
Troubleshooting Guide: Dealing with Batch-to-Batch Variability
Batch-to-batch variability is an inherent challenge in the synthesis and application of complex chemical reagents.[5][6] While manufacturers strive for consistency, minor variations can occur. This guide provides a systematic approach to identifying and mitigating issues arising from this compound batch-to-batch variability.
Issue 1: Reduced or Inconsistent Uncaging Efficiency
Symptoms:
-
Smaller than expected physiological responses (e.g., lower amplitude inhibitory postsynaptic currents, IPSCs).
-
Requirement for higher light intensity or longer flash duration to elicit a response.
-
Inconsistent responses across experiments using a new batch.
Possible Causes & Troubleshooting Steps:
-
Confirm Concentration: The final concentration of the this compound solution is critical.[3]
-
Action: Re-verify the calculations used to prepare your stock and working solutions.
-
Protocol: Use spectrophotometry to quantify the this compound concentration. The absorption coefficient for this compound at 355 nm is 4,229 M⁻¹cm⁻¹.[3]
-
-
Assess Purity and Integrity: Impurities or degradation products can interfere with uncaging or receptor activation.
-
Action: Review the batch-specific Certificate of Analysis (CoA) for purity data (HPLC, NMR, MS).[1]
-
Protocol: If you have access to the necessary equipment, consider running your own analytical tests (e.g., HPLC) to confirm the purity of the new batch compared to a previous, well-performing batch.
-
-
Evaluate Photolysis Setup: Changes in your experimental setup can be mistaken for batch variability.
-
Action: Ensure your light source (laser or lamp) is functioning optimally and that the alignment is correct. Check the power output of your light source.
-
Logical Flow for Troubleshooting Reduced Uncaging Efficiency
Caption: Troubleshooting workflow for reduced this compound uncaging efficiency.
Issue 2: Altered Pharmacological Profile
Symptoms:
-
Unexpected off-target effects at concentrations that were previously non-problematic.
-
Increased antagonist effect on GABA-A receptors prior to photolysis. This compound has a low affinity for GABA-A receptors, with an IC50 of approximately 0.5 mM.[1][3][4]
Possible Causes & Troubleshooting Steps:
-
Investigate Potential Impurities: Synthesis byproducts could have pharmacological activity.
-
Action: Carefully examine the analytical data on the CoA for any uncharacterized peaks.
-
Protocol: Perform a dose-response curve with the new batch in the absence of light to determine its baseline effect on your system. Compare this to a previous batch if possible.
-
-
pH of the Solution: The pH of your experimental solution can influence both the compound's stability and the function of the target receptors.
-
Action: Ensure that the pH of your stock and final experimental solutions is consistent with previous experiments.
-
Quantitative Data Summary
For consistent results, it is crucial to maintain and verify key parameters. The following table summarizes important quantitative data for this compound.
| Parameter | Typical Value | Source |
| Purity | ≥98% (HPLC) | [2] |
| Molecular Weight | 499.3 g/mol | [2] |
| Quantum Yield | ~0.085 | [2] |
| Solubility | Soluble to 2 mM in water (with gentle warming) | [2] |
| Storage Temperature | -20°C | [2] |
| Absorption Coefficient (at 355 nm) | 4,229 M⁻¹cm⁻¹ | [3] |
| GABA-A Receptor IC50 (pre-photolysis) | ~0.5 mM | [1][3][4] |
Key Experimental Protocols
Protocol 1: Preparation and Quantification of this compound Stock Solution
-
Reconstitution: Allow the vial of this compound to equilibrate to room temperature before opening. Reconstitute the powder in high-purity water or a suitable buffer to create a stock solution (e.g., 10 mM). Gentle warming may be required for complete dissolution.[2]
-
Spectrophotometric Quantification:
-
Dilute an aliquot of your stock solution to a concentration within the linear range of your spectrophotometer.
-
Measure the absorbance at 355 nm.
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (4,229 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette.[3]
-
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C to minimize freeze-thaw cycles.
Protocol 2: Functional Validation of a New this compound Batch
-
Objective: To compare the functional efficacy of a new batch of this compound against a previously validated batch.
-
System: Use a consistent and well-characterized experimental system (e.g., whole-cell patch-clamp recording from a specific neuron type).
-
Procedure:
-
Prepare working solutions of both the new and the old batch of this compound at the same, precisely determined concentration.
-
Using a stable recording configuration, apply a consistent light pulse (same duration and intensity) to uncage GABA from the old batch and record the resulting current.
-
After a sufficient washout period, perfuse the new batch of this compound and apply the identical light pulse.
-
Record the resulting current.
-
-
Analysis: Compare the amplitude, rise time, and decay kinetics of the responses elicited from the two batches. A significant deviation may indicate a difference in the effective concentration of photoreleasable GABA.
GABA-A Receptor Signaling Pathway
The ultimate target of uncaged GABA is the GABA-A receptor, a ligand-gated ion channel.
Caption: this compound uncaging and subsequent GABA-A receptor activation.
References
- 1. DPNI-caged-GABA | CAS:927866-58-8 | activates GABAA receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Laser photolysis of this compound, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zaether.com [zaether.com]
- 6. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calibration of DPNI-GABA Release in Neuronal Tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DPNI-GABA for controlled GABA release in neuronal tissue.
Troubleshooting Guides
This section addresses common issues encountered during this compound uncaging experiments in a question-and-answer format.
| Problem | Question | Possible Cause | Solution |
| Low Uncaging Efficiency | Why am I observing a weak or no response after photolysis of this compound? | 1. Suboptimal this compound Concentration: The concentration in the bath may be too low for effective uncaging. 2. Inadequate Laser Power: The laser power at the sample may be insufficient to induce photolysis. 3. Incorrect Wavelength: The laser wavelength may not be optimal for this compound excitation. 4. This compound Degradation: The this compound stock solution may have degraded due to improper storage or handling. | 1. Optimize Concentration: Start with a concentration of around 1 mM and titrate as needed. Bath concentrations can range from 0.62 to 1.89 mM.[1] 2. Calibrate Laser Power: Ensure your laser is properly aligned and calibrated. The power required will depend on your specific setup (e.g., objective, laser type). For two-photon uncaging, higher power may be needed. 3. Use Appropriate Wavelength: Use a laser in the near-UV range (e.g., 355 nm) or a 405 nm laser for one-photon uncaging.[1] 4. Ensure Proper Storage: Store this compound stock solutions protected from light and at the recommended temperature. Prepare fresh solutions for each experiment. |
| Photodamage to Tissue | My neurons are showing signs of damage (e.g., blebbing, swelling, or altered electrophysiological properties) after uncaging. How can I prevent this? | 1. Excessive Laser Power/Exposure: High laser intensity or prolonged exposure can cause cellular damage. 2. UV Toxicity: Prolonged exposure to UV light can be toxic to cells. 3. Photolysis Byproducts: The breakdown products of this compound upon photolysis might have some toxic effects. | 1. Minimize Laser Exposure: Use the lowest laser power and shortest duration that elicits a reliable response. 2. Limit UV Exposure: Minimize the duration of the experiment and the area of illumination. Consider using two-photon excitation, which typically causes less photodamage than one-photon excitation. 3. Perfuse the Chamber: Ensure adequate perfusion of the recording chamber to wash away photolysis byproducts. |
| Pharmacological Interference | I am observing changes in baseline neuronal activity even before uncaging this compound. What could be the cause? | 1. GABAA Receptor Antagonism: At high concentrations, this compound can act as a weak antagonist at GABAA receptors.[1][2] 2. Contamination of Stock Solution: The this compound stock solution may be contaminated. | 1. Use the Lowest Effective Concentration: this compound has a lower affinity for GABAA receptors (IC50 of approximately 0.5 mM) compared to other caged GABA compounds.[1][2] Using concentrations at or below 1 mM can minimize this effect.[1][2] 2. Verify Stock Solution Purity: Ensure the purity of your this compound. If in doubt, use a fresh, high-quality batch. |
| Poor Spatial Resolution | The GABAergic response is not localized to the area of photostimulation. How can I improve the spatial resolution? | 1. Large Laser Spot Size: The focused laser spot may be too large. 2. Light Scattering: Light scattering within the neuronal tissue can increase the effective uncaging volume. 3. Diffusion of Released GABA: The photoreleased GABA can diffuse from the site of uncaging. | 1. Optimize Optics: Use a high numerical aperture (NA) objective to achieve a smaller, more focused laser spot. A laser spot of 1 µm can achieve a lateral resolution of ~2 µm and a focal resolution of ~7.5 µm.[1][2] 2. Consider Two-Photon Uncaging: Two-photon excitation provides inherently better spatial confinement and reduced scattering compared to one-photon excitation. 3. Model GABA Diffusion: Be aware of the potential for GABA diffusion and consider its effects when interpreting your data. |
| Inconsistent Responses | The magnitude of the GABAergic response varies significantly between trials. What could be causing this inconsistency? | 1. Laser Power Fluctuations: The output power of the laser may be unstable. 2. Tissue Movement: The neuronal tissue may be moving during the experiment. 3. Inhomogeneous this compound Concentration: The concentration of this compound may not be uniform throughout the bath. | 1. Monitor Laser Power: Use a power meter to monitor the laser output at the objective and ensure its stability. 2. Stabilize the Preparation: Ensure the brain slice or neuronal culture is securely anchored in the recording chamber. 3. Ensure Proper Mixing: Allow sufficient time for the this compound to equilibrate in the bath before starting the experiment. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the use of this compound.
| Question | Answer |
| What is the optimal concentration of this compound to use? | The optimal concentration depends on the specific application. For mimicking synaptic activation of GABAA receptors, a concentration of around 1 mM is often used, as it has been shown to have little effect on the kinetics of receptor activation.[1][2] For neuronal silencing, lower concentrations may be sufficient.[1][2] It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental conditions. |
| How can I quantify the concentration of released GABA? | Direct quantification of released GABA at the synapse is challenging. However, you can calibrate the amount of released GABA by comparing the electrophysiological response to known concentrations of bath-applied GABA. The concentration of the this compound stock solution can be quantified by spectrophotometry using an absorption coefficient of 4,229 M-1cm-1 at 355 nm.[1] |
| What are the advantages of this compound over other caged GABA compounds? | This compound has a lower affinity for GABAA receptors compared to some other caged GABA compounds, which minimizes pharmacological interference before uncaging.[1][2] This makes it well-suited for fast kinetic studies of GABAA receptors.[1][2] |
| Can this compound be used for two-photon uncaging? | Yes, this compound can be used for two-photon uncaging, which offers improved spatial resolution and reduced photodamage compared to one-photon uncaging. |
| How should I prepare and store this compound solutions? | This compound should be dissolved in an appropriate buffer (e.g., HEPES-buffered saline). Stock solutions should be protected from light and stored at -20°C or below. For experiments, it is advisable to use freshly prepared solutions. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound.
| Parameter | Value | Reference |
| IC50 for GABAA Receptor Inhibition | ~0.5 mM | [1][2] |
| Recommended Bath Concentration | 0.62 - 1.89 mM (mean ~1.37 mM) | [1] |
| Absorption Coefficient (at 355 nm) | 4,229 M-1cm-1 | [1] |
| One-Photon Excitation Wavelength | Near-UV (e.g., 355 nm), 405 nm | [1] |
| Spatial Resolution (1 µm laser spot) | Lateral: ~2 µm, Focal: ~7.5 µm | [1][2] |
Experimental Protocols
Preparation of this compound Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a light-protected environment.
-
Dissolving: Dissolve the this compound in the desired experimental buffer (e.g., artificial cerebrospinal fluid or HEPES-buffered saline). Vortex briefly to ensure complete dissolution.
-
Concentration Verification (Optional but Recommended): Measure the absorbance of the solution at 355 nm using a spectrophotometer. Calculate the concentration using the Beer-Lambert law and the absorption coefficient of 4,229 M-1cm-1.[1]
-
Storage: Store the stock solution in small aliquots, protected from light, at -20°C or below. Avoid repeated freeze-thaw cycles.
Calibration of GABA Release using Electrophysiology
-
Obtain a stable whole-cell recording from a neuron in the tissue of interest.
-
Bath apply a known concentration of this compound (e.g., 1 mM) and allow it to equilibrate.
-
Position the laser spot over the desired area of the neuron (e.g., dendrite or soma).
-
Deliver a brief laser pulse to uncage this compound and record the resulting inhibitory postsynaptic current (IPSC) or potential (IPSP).
-
Vary the laser power or pulse duration to generate a range of response amplitudes.
-
Wash out the this compound.
-
Bath apply a series of known concentrations of GABA and record the responses.
-
Construct a dose-response curve for the GABA-evoked currents.
-
Compare the amplitudes of the uncaging-evoked responses to the GABA dose-response curve to estimate the concentration of GABA released by photolysis.
Visualizations
Caption: Workflow for a typical this compound uncaging experiment.
Caption: Activation of GABAergic signaling via this compound photolysis.
References
Validation & Comparative
A Comparative Guide to DPNI-GABA and MNI-caged GABA for Neuroscientists
For researchers in neuroscience and drug development, precise spatiotemporal control over neurotransmitter release is paramount for elucidating neural circuits and screening potential therapeutics. Caged compounds, which release a bioactive molecule upon photolysis, are invaluable tools for achieving this control. Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is a key target for such photoactivation studies. This guide provides a detailed comparison of two widely used caged GABA compounds: DPNI-GABA and MNI-caged GABA, offering insights into their performance based on available experimental data.
Performance Comparison at a Glance
Both this compound and MNI-caged GABA are based on the nitroindoline (B8506331) caging group, known for its rapid and efficient photolysis.[1][2] However, modifications to their structures result in distinct photochemical and pharmacological properties. The following tables summarize the key quantitative data for each compound, facilitating a direct comparison for experimental design.
| Property | This compound | MNI-caged GABA | Reference |
| Caging Group | Desoxy-DPNI | Methoxy-nitroindolinyl (MNI) | [3],[1] |
| Quantum Yield (Φ) | ~0.085 | Not explicitly stated for GABA conjugate, but MNI-glutamate is ~0.085 | [4][5] |
| One-Photon Excitation Wavelength | Near-UV (e.g., 355 nm) and 405 nm | Near-UV (e.g., 336 nm) | [4][5],[6] |
| Two-Photon Excitation Wavelength | Not specified, but related DNI compounds are excited at 720 nm | Not specified for GABA conjugate, but MNI-glutamate is ~730 nm | [7],[6] |
| Two-Photon Cross-Section (δ) | Not specified | Not specified for GABA conjugate, but MNI-glutamate is 0.06 GM at 730 nm | [6] |
| Solubility | Highly water-soluble | Good water solubility | [4][5],[1] |
| Hydrolytic Stability | Stable | Stable | [1] |
| Property | This compound | MNI-caged GABA | Reference |
| GABAA Receptor Affinity (IC50) | ~0.5 mM | Not explicitly stated for GABA conjugate, but MNI-glutamate is a strong antagonist of GABAA receptors | [3][4][8] |
| Effect on Synaptic Events at 1mM | Little to no effect on the kinetics of receptor activation | MNI-glutamate can inhibit spontaneous and evoked GABAergic synaptic currents | [3],[8] |
| Recommended Concentration for Use | 0.62 to 1.89 mM for bath application | Up to 5 mM for MNI-caged γ-DGG (a glutamate (B1630785) receptor antagonist) | [9],[1] |
Delving into the Details: Key Differences and Experimental Considerations
This compound: Optimized for Minimal Pharmacological Interference
A significant advantage of this compound is its reduced affinity for GABAA receptors compared to other nitroindoline-based caged compounds.[3][4][8] This lower affinity, with an IC50 of approximately 0.5 mM, minimizes the pharmacological interference that can confound experimental results.[3][4][8] Studies have shown that at concentrations up to 1 mM, this compound has little effect on the kinetics of GABAA receptor activation, allowing for a cleaner simulation of synaptic events upon photolysis.[3] This makes this compound particularly well-suited for experiments requiring high concentrations of the caged compound, such as those involving two-photon uncaging or when aiming for a large postsynaptic response.
MNI-caged GABA: A Well-Established Tool with Considerations
The MNI caging group is well-characterized and has been successfully used for caging various neurotransmitters, including glutamate.[1][10] MNI-caged compounds are known for their hydrolytic stability and sub-microsecond release kinetics.[1] However, a critical consideration for researchers using MNI-caged compounds, particularly MNI-glutamate, is their potential for off-target effects, specifically the antagonism of GABAA receptors.[11][12] While the direct antagonistic properties of MNI-caged GABA on its target receptor are less documented, the known cross-reactivity of the MNI cage itself warrants careful control experiments.
Experimental Protocols
Below are generalized methodologies for utilizing this compound and MNI-caged GABA in typical electrophysiology experiments.
Preparation of Stock Solutions
-
This compound: Prepare a stock solution of 10-50 mM in a suitable aqueous buffer (e.g., HEPES-buffered saline). This compound is highly water-soluble.[4][5] Store frozen at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
MNI-caged GABA: Prepare a stock solution in a similar manner to this compound. MNI-caged compounds generally have good water solubility.[1]
Electrophysiological Recording and Uncaging
-
Brain Slice Preparation: Prepare acute brain slices from the region of interest using standard vibratome sectioning techniques. Maintain slices in carbogenated artificial cerebrospinal fluid (ACSF).
-
Recording Configuration: Obtain whole-cell patch-clamp recordings from target neurons. The internal solution should be appropriate for recording GABAergic currents (e.g., a high chloride concentration to observe outward currents at a holding potential of -70 mV).
-
Application of Caged Compound: Bath apply the caged GABA at a final concentration typically ranging from 100 µM to 1 mM. The optimal concentration should be determined empirically to balance signal-to-noise with potential off-target effects.
-
Photolysis:
-
One-Photon Uncaging: Use a UV flash lamp or a laser (e.g., 355 nm or 405 nm) coupled to the microscope's light path. The duration and intensity of the light pulse will determine the amount of GABA released.
-
Two-Photon Uncaging: Use a mode-locked Ti:sapphire laser tuned to the appropriate wavelength (e.g., ~720-730 nm). The focused laser beam allows for highly localized uncaging in three dimensions.
-
-
Data Acquisition and Analysis: Record the resulting postsynaptic currents (PSCs) and analyze their amplitude, kinetics, and spatial distribution.
Visualizing the Concepts
To further clarify the processes involved, the following diagrams illustrate the GABAergic signaling pathway and a typical experimental workflow for uncaging experiments.
Caption: Simplified GABAergic signaling pathway and the principle of uncaging.
References
- 1. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Laser photolysis of this compound, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DPNI-caged-GABA | CAS:927866-58-8 | activates GABAA receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. DPNI-caged-GABA | CAS 927866-58-8 | Tocris Bioscience [tocris.com]
- 6. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 7. femtonics.eu [femtonics.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optopharmacology [hellobio.com]
- 11. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 12. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo GABAergic Modulation and Measurement: DPNI-GABA, MRS, and Microdialysis
For researchers, scientists, and drug development professionals, understanding and manipulating the GABAergic system in vivo is crucial for advancing our knowledge of neuroscience and developing novel therapeutics. This guide provides a detailed comparison of three key techniques: photolytic uncaging of DPNI-GABA, Magnetic Resonance Spectroscopy (MRS), and Microdialysis, for studying GABA in the living brain.
While this compound offers high temporal and spatial resolution for GABA receptor activation and neuronal silencing, its application has been predominantly validated in in vitro settings. In contrast, MRS and microdialysis are well-established methods for quantifying endogenous GABA levels in vivo, each with distinct advantages and limitations.
At a Glance: Comparison of In Vivo GABAergic Investigation Techniques
| Feature | This compound (Photolysis) | Magnetic Resonance Spectroscopy (MRS) | Microdialysis |
| Principle | Light-induced release of GABA from a caged compound. | Non-invasive detection of endogenous GABA based on its magnetic properties. | Collection of extracellular fluid containing GABA via a semi-permeable membrane. |
| Primary Use | Targeted and rapid activation of GABA receptors; functional neuronal silencing. | Quantification of total tissue GABA concentration (intra- and extracellular). | Measurement of extracellular GABA concentration. |
| Spatial Resolution | High (~2 µm laterally, ~7.5 µm focally in vitro)[1][2] | Low (typically cm³ voxels)[3][4] | Moderate (probe size dependent, typically mm scale) |
| Temporal Resolution | High (milliseconds)[1][2] | Low (minutes to tens of minutes)[5] | Low (minutes to hours)[6][7] |
| Invasiveness | Invasive (requires probe/cannula implantation and light delivery) | Non-invasive | Invasive (requires probe implantation) |
| Quantitative? | Indirect (functional readout) | Yes | Yes |
| Validated for In Vivo? | Limited evidence in published literature. | Yes | Yes |
This compound: A Tool for Precise Neuronal Interrogation
This compound is a "caged" GABA compound that, upon photolysis with a focused light source, rapidly releases GABA. This allows for the precise spatial and temporal activation of GABA receptors, mimicking synaptic transmission.[1][2]
Key Performance Characteristics (In Vitro):
| Parameter | Value | Reference |
| Spatial Resolution (lateral) | ~2 µm | [1][2] |
| Spatial Resolution (focal) | ~7.5 µm | [1][2] |
| Receptor Activation Rise-Time (10-90%) | Comparable to synaptic events | [1][2] |
| IC50 for GABA-A Receptor Inhibition | ~0.5 mM | [1][2] |
While these in vitro data highlight the potential of this compound for dissecting neural circuits with high precision, there is a notable lack of published studies validating its use in vivo. Therefore, its application in living animals remains an area for further research and development.
Experimental Workflow: this compound Photolysis
Magnetic Resonance Spectroscopy (MRS): Non-invasive GABA Quantification
MRS is a powerful, non-invasive technique that allows for the quantification of various metabolites in the brain, including GABA.[4][8] The most common method for GABA detection is J-difference editing, often implemented with the MEGA-PRESS sequence.[9][10]
Quantitative Performance of In Vivo GABA MRS:
| Brain Region | GABA Concentration (mM) | Voxel Size | Magnetic Field Strength (T) | Reference |
| Sensorimotor Cortex | 1.43 ± 0.48 | 8 cm³ | 3 | [3] |
| Sensorimotor Cortex (Gray Matter) | 2.65 ± 0.57 | 8 cm³ | 3 | [3] |
| Sensorimotor Cortex (White Matter) | 0.36 ± 0.11 | 8 cm³ | 3 | [3] |
| Occipital Cortex | [3.11 ± 0.46] ×10⁻³ (ratio to water) | 19.2 cm³ | 3 | [5] |
| Medial Prefrontal Cortex | [2.24 ± 0.57] ×10⁻³ (ratio to water) | 19.2 cm³ | 3 | [5] |
| Dorsolateral Prefrontal Cortex | [3.29 ± 0.67] ×10⁻³ (ratio to water) | 19.2 cm³ | 3 | [5] |
Experimental Protocol: In Vivo GABA MRS (MEGA-PRESS)
A typical protocol for in vivo GABA measurement using the MEGA-PRESS sequence involves the following steps:
-
Subject Preparation: The subject is positioned within the MRI scanner, and their head is immobilized to minimize motion artifacts.
-
Anatomical Imaging: High-resolution anatomical images (e.g., T1-weighted MRI) are acquired to guide the placement of the MRS voxel.
-
Voxel Placement: A region of interest (voxel) is defined on the anatomical images from which the GABA signal will be measured.
-
Shimming: The magnetic field homogeneity within the voxel is optimized (shimming) to ensure high spectral quality.
-
MEGA-PRESS Acquisition: The MEGA-PRESS pulse sequence is run to acquire the GABA-edited spectrum. This involves alternating between "edit-on" and "edit-off" scans.
-
Data Processing: The acquired data is processed, which includes frequency and phase correction, eddy current correction, and subtraction of the "edit-off" from the "edit-on" spectrum to reveal the GABA signal.
-
Quantification: The GABA peak in the difference spectrum is fitted and quantified, often relative to an internal reference such as water or creatine.
Microdialysis: Measuring Extracellular GABA Dynamics
Microdialysis is an invasive technique that allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals.[11][12] This method is particularly useful for studying changes in extracellular GABA concentrations in response to pharmacological or behavioral manipulations.
Quantitative Performance of In Vivo Microdialysis for GABA:
| Brain Region | Basal Extracellular GABA (µM) | Animal Model | Reference |
| Dorsolateral Striatum | Not specified, but detectable | Rat | [13] |
| Nucleus Accumbens | Not specified, but detectable | Rat | [11] |
Note: Absolute concentrations can vary significantly depending on the specific microdialysis probe, perfusion rate, and analytical method used.
Experimental Protocol: In Vivo Microdialysis for GABA
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest and secured to the skull. The animal is allowed to recover from surgery.
-
Perfusion: The probe is perfused with a physiological solution (artificial cerebrospinal fluid, aCSF) at a slow, constant flow rate.
-
Sample Collection: The perfusate, now containing substances that have diffused from the extracellular fluid across the dialysis membrane, is collected at regular intervals.
-
Sample Analysis: The collected dialysate samples are analyzed to determine the concentration of GABA, typically using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.[7]
-
Data Analysis: The GABA concentrations in the dialysates are calculated and can be analyzed over time to assess dynamic changes.
Conclusion
The choice of technique for in vivo GABA studies depends critically on the specific research question. This compound stands out for its potential in functional studies requiring precise manipulation of GABAergic signaling, though its in vivo application requires further validation. MRS offers a non-invasive window into total tissue GABA concentrations, ideal for longitudinal studies and clinical research. Microdialysis provides a means to measure dynamic changes in extracellular GABA, offering valuable insights into neurotransmitter release and clearance. By understanding the distinct capabilities and limitations of each method, researchers can select the most appropriate tool to advance their investigations into the complex role of GABA in the brain.
References
- 1. researchgate.net [researchgate.net]
- 2. Laser photolysis of this compound, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vivo MRS measurement of gray-matter and white-matter GABA concentration in sensorimotor cortex using a motion-controlled MEGA-PRESS Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On-Demand How-To: Measuring GABA in the Brain with MR Spectroscopy - ORGANIZATION FOR HUMAN BRAIN MAPPING [ohbmbrainmappingblog.com]
- 5. Brain GABA Detection in vivo with the J-editing 1H MRS Technique: A Comprehensive Methodological Evaluation of Sensitivity Enhancement, Macromolecule Contamination and Test-Retest Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo magnetic resonance spectroscopy of GABA: A methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive guide to MEGA-PRESS for GABA measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. In vivo microdialysis [bio-protocol.org]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An in vivo microdialysis characterization of extracellular dopamine and GABA in dorsolateral striatum of awake freely moving and halothane anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Pharmacological Inertness of DPNI-GABA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of "caged" compounds, which are photoactivatable versions of bioactive molecules, has revolutionized the study of complex biological processes by offering precise spatiotemporal control. For neuroscientists studying the inhibitory neurotransmitter γ-aminobutyric acid (GABA), the ideal caged GABA compound should be completely biologically inert until the moment of photoactivation. Any inherent pharmacological activity of the caged compound itself can confound experimental results and lead to misinterpretation of data. This guide provides a comparative assessment of the pharmacological inertness of DPNI-GABA against other commonly used caged GABA alternatives, supported by experimental data and detailed protocols.
Comparison of Pharmacological Inertness of Caged GABA Compounds
A critical parameter for assessing the pharmacological inertness of a caged compound is its half-maximal inhibitory concentration (IC50) at the target receptor in its uncaged state. A higher IC50 value indicates lower affinity for the receptor and thus greater inertness. The following table summarizes the available data on the antagonistic properties of various caged GABA compounds at the GABAA receptor.
| Caged Compound | Target Receptor | IC50 (Concentration) | Key Findings & Notes |
| This compound | GABAA Receptor | ~ 0.5 mM[1][2] | Designed to minimize pharmacological interference, exhibiting significantly lower affinity for GABAA receptors compared to earlier nitroindoline-based caged GABAs.[1][2] |
| RuBi-GABA | GABAA Receptor | Not specified, but reported to have no detectable side effects on endogenous GABAergic transmission at effective uncaging concentrations. | Offers the advantage of excitation by visible light, reducing phototoxicity.[3] |
| MNI-caged Glutamate | GABAA Receptor | Not specified, but shown to have off-target antagonistic effects. | Highlights the importance of testing for cross-reactivity with other neurotransmitter systems. |
| CNB-GABA | GABAA Receptor | 32 µM | Demonstrates significant antagonistic activity at the GABAA receptor, potentially confounding experimental results.[4] |
Experimental Protocols for Assessing Pharmacological Inertness
To rigorously assess the pharmacological inertness of a caged GABA compound, two primary experimental approaches are recommended: whole-cell patch-clamp electrophysiology and competitive radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the effect of the caged compound on the function of GABAA receptors in living cells.
Objective: To determine if the caged compound, in its inactive state, alters GABAA receptor-mediated currents.
Materials:
-
Cell line expressing GABAA receptors (e.g., HEK293 cells stably expressing specific GABAA receptor subunits) or primary neurons.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External solution (e.g., artificial cerebrospinal fluid - aCSF).
-
Internal solution for the patch pipette.
-
GABA (agonist).
-
Caged GABA compound to be tested.
Procedure:
-
Cell Preparation: Culture cells expressing GABAA receptors on coverslips. For primary neurons, prepare acute brain slices.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Obtaining a Whole-Cell Recording:
-
Place the coverslip or brain slice in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette while applying positive pressure.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
-
Data Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Establish a stable baseline recording.
-
Apply a known concentration of GABA to elicit an inward chloride current.
-
Wash out the GABA.
-
Apply the caged GABA compound at various concentrations to the bath.
-
During the application of the caged compound, re-apply the same concentration of GABA.
-
-
Data Analysis:
-
Measure the amplitude of the GABA-evoked current in the absence and presence of the caged compound.
-
If the caged compound is an antagonist, the GABA-evoked current will be reduced in its presence.
-
Construct a dose-response curve by plotting the percentage of inhibition of the GABA response against the concentration of the caged compound.
-
Calculate the IC50 value from the dose-response curve.
-
Competitive Radioligand Binding Assay
This biochemical assay measures the ability of the caged compound to displace a known radioactive ligand from the GABAA receptor.
Objective: To determine the binding affinity (Ki) of the caged compound for the GABAA receptor.
Materials:
-
Cell membranes prepared from cells or tissues expressing GABAA receptors.
-
Radioligand specific for the GABAA receptor (e.g., [3H]muscimol or [3H]gabazine).
-
Caged GABA compound to be tested.
-
Scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells or brain tissue in a suitable buffer and centrifuge to isolate the cell membranes. Wash the membranes multiple times to remove endogenous GABA.
-
Binding Assay:
-
In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand.
-
Add increasing concentrations of the unlabeled caged GABA compound to compete with the radioligand for binding to the GABAA receptors.
-
Include control tubes with only the radioligand (total binding) and tubes with the radioligand and a saturating concentration of a known GABAA receptor ligand (e.g., unlabeled GABA) to determine non-specific binding.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand.
-
Wash the filters to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the caged compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the caged compound to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the caged compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Visualizing Key Processes
To aid in the understanding of the experimental context and the underlying biological mechanisms, the following diagrams are provided.
Caption: Simplified GABAergic signaling pathway.
Caption: Experimental workflow for assessing pharmacological inertness.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]
- 3. Electrophysiological study of the effects of side products of RuBi-GABA uncaging on GABAA receptors in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DPNI-GABA Uncaging Efficiency for Neuroscientists
For researchers, scientists, and drug development professionals, the precise spatiotemporal control of neurotransmitter release is paramount. Caged compounds, which release a bioactive molecule upon photolysis, are invaluable tools in this endeavor. This guide provides a quantitative analysis of DPNI-GABA, a commonly used caged gamma-aminobutyric acid (GABA), and compares its performance with other prominent alternatives, supported by experimental data and detailed protocols.
This comparison focuses on key performance indicators for caged GABA compounds: quantum yield, two-photon action cross-section, optimal uncaging wavelengths, and pharmacological inertness. Understanding these parameters is crucial for selecting the most appropriate tool for specific experimental needs, from mapping GABA receptor distribution to silencing neuronal activity with high precision.
Quantitative Comparison of Caged GABA Compounds
The efficiency of a caged compound is determined by its photochemical properties and its biological inertness prior to uncaging. The following table summarizes the key quantitative data for this compound and its alternatives.
| Caged Compound | Quantum Yield (Φ) | Two-Photon Action Cross-Section (δaΦ) (GM) | Optimal 1P Uncaging λ (nm) | Optimal 2P Uncaging λ (nm) | GABA-A Receptor Antagonism |
| This compound | ~0.085[1] | Moderate (value not explicitly stated, but effective for 2P uncaging)[2][3] | Near-UV (~355)[2] | ~720 | Low affinity (IC50 ~0.5 mM)[3] |
| DEAC450-GABA | 0.39[4][5] | Effective at 900 nm; inactive at 720 nm[4][5] | ~450-473[4][6] | 900[4][5] | Reduced compared to other caged compounds[4] |
| RuBi-GABA | High (value not explicitly stated, but noted for high efficiency)[7] | Effective for 1P, less so for 2P at low concentrations[8] | Visible (~473)[7] | N/A (primarily used for 1P) | Low, but byproducts can alter receptor function at >20 μM[2] |
| CDNI-GABA | 0.6[9] | Effective at 720 nm[10] | Near-UV | 720[9][10] | Can be significant[11] |
| N-DCAC-GABA | ~0.05 | 3.3 times more photosensitive at 720 nm vs 830 nm[10] | N/A | 830[10] | Not explicitly stated |
| G5-DEAC450-GABA | 0.23[12] | High at 900 nm | ~450 | 900 | Modestly reduced compared to PEG-DEAC450-GABA[12] |
Signaling Pathways and Experimental Workflows
To provide context for the application of these compounds, the following diagrams illustrate the GABAergic synapse signaling pathway and a general experimental workflow for two-photon uncaging.
Caption: GABAergic Synapse Signaling Pathway.
Caption: General Experimental Workflow for GABA Uncaging.
Experimental Protocols
The following provides a generalized protocol for two-photon uncaging of GABA in acute brain slices, which can be adapted for specific caged compounds and experimental questions.
Brain Slice Preparation
-
Anesthetize and decapitate a rodent according to approved institutional animal care and use committee protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) of the following composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, and 1 MgCl2.
-
Cut 300-400 µm thick coronal or sagittal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated ACSF at 32-34°C for at least 30 minutes before transferring to room temperature.
Electrophysiological Recording and Uncaging
-
Transfer a brain slice to the recording chamber of an upright microscope equipped with infrared differential interference contrast (IR-DIC) optics and a two-photon laser scanning system.
-
Continuously perfuse the slice with oxygenated ACSF at a rate of 2-3 ml/min.
-
Obtain whole-cell patch-clamp recordings from visually identified neurons using borosilicate glass pipettes (3-6 MΩ) filled with an internal solution appropriate for recording GABAergic currents (e.g., containing in mM: 135 CsCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, and 0.1% biocytin, pH adjusted to 7.3 with CsOH).
-
Bath apply the caged GABA compound at the desired concentration (e.g., 0.1-1 mM for this compound).
-
Use a mode-locked Ti:Sapphire laser tuned to the appropriate wavelength for two-photon excitation (e.g., ~720 nm for this compound or 900 nm for DEAC450-GABA).
-
Deliver brief laser pulses (e.g., 0.5-5 ms) to specific locations on the neuron (e.g., soma, dendrites) to uncage GABA.
-
Record the resulting postsynaptic currents in voltage-clamp mode. The holding potential should be set to a level that allows for the detection of GABA-A receptor-mediated currents (e.g., 0 mV or -70 mV depending on the chloride reversal potential).
Data Analysis
-
Analyze the amplitude, rise time, and decay kinetics of the uncaging-evoked currents using appropriate software.
-
To map the spatial distribution of GABA receptors, systematically move the uncaging spot across the neuronal surface and record the evoked currents at each location.
Conclusion
The choice of a caged GABA compound is a critical determinant of the success of an experiment. This compound offers a good balance of properties, including relatively low receptor antagonism and efficient uncaging with near-UV light. However, for applications requiring visible light excitation or higher quantum yields, alternatives like DEAC450-GABA and RuBi-GABA present compelling advantages. For two-photon applications requiring high spatial resolution, the two-photon action cross-section becomes a critical parameter. This guide provides the quantitative data and methodological framework to enable researchers to make informed decisions for their specific research needs in the dynamic field of neuroscience.
References
- 1. DPNI-caged-GABA | CAS:927866-58-8 | activates GABAA receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. Laser photolysis of this compound, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wavelength-Selective One- and Two-Photon Uncaging of GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Wavelength-selective one- and two-photon uncaging of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RuBi-GABA | CAS:1028141-88-9 | Caged GABA; excitable by visible wavelength | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 10. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cloaked caged compounds - chemical probes for two-photon optoneurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two-color, one-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Single-Photon vs. Two-Photon Activation of DPNI-GABA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of single-photon and two-photon activation of DPNI-caged GABA (DPNI-GABA), a photolabile derivative of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This compound is a valuable tool for investigating the spatial and temporal dynamics of GABAergic signaling in neural circuits. The choice between single-photon and two-photon uncaging methods is critical and depends on the specific experimental requirements for spatial resolution, tissue penetration, and minimizing off-target effects.
Performance Comparison
The activation of this compound, and other "caged" neurotransmitters, relies on photolysis to release the active molecule. The key distinction between single-photon and two-photon excitation lies in the fundamental photophysical principles governing their activation, which in turn dictates their experimental advantages and disadvantages.
| Parameter | Single-Photon Activation | Two-Photon Activation |
| Excitation Wavelength | Near-UV (e.g., 355 nm) or 405 nm[1] | Near-infrared (NIR) (typically ~720 nm for nitroindoline (B8506331) compounds)[2] |
| Spatial Resolution | ~2 µm laterally, ~7.5 µm axially[3] | Sub-micrometer to a few micrometers, offering superior 3D confinement[4] |
| Tissue Penetration Depth | Limited due to scattering of shorter wavelength light[5] | Deeper penetration due to reduced scattering of NIR light |
| Phototoxicity | Higher potential for phototoxicity with UV light | Reduced phototoxicity outside the focal volume |
| Off-Target Activation | Potential for out-of-focus activation along the light path | Activation is confined to the focal point, minimizing off-target effects |
| Quantum Yield (Φ) | 0.085[1] | Not explicitly reported for this compound, but related nitroindoline compounds are efficiently uncaged. |
| Equipment Complexity | Simpler and less expensive laser sources | Requires a more complex and expensive femtosecond pulsed laser and specialized microscope |
| GABA-A Receptor Antagonism | This compound has a lower affinity for GABA-A receptors (IC50 of ~0.5 mM) compared to other caged GABA compounds, minimizing pharmacological interference. | The inherent antagonism of the caged compound remains a factor, but the precise spatial control can mitigate widespread receptor blockade. |
GABAergic Signaling Pathway
The released GABA from DPNI photolysis primarily acts on postsynaptic GABA-A receptors, which are ligand-gated ion channels. The binding of GABA to these receptors leads to the opening of a chloride (Cl⁻) channel, causing an influx of Cl⁻ into the neuron. This hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus mediating synaptic inhibition.
References
- 1. DPNI-caged-GABA | CAS:927866-58-8 | activates GABAA receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laser photolysis of this compound, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wavelength-selective one- and two-photon uncaging of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validating DPNI-GABA Photorelease with Established GABA Quantification Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for studying the effects of γ-aminobutyric acid (GABA) photoreleased from the caged compound DPNI-GABA. While this compound is a tool for the precise spatiotemporal release of GABA rather than a direct measurement technique, its efficacy and the physiological impact of the uncaged GABA can be validated and quantified using established analytical methods.[1][2] This guide will explore the cross-validation of this compound-induced GABAergic activity with Magnetic Resonance Spectroscopy (MRS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction to this compound
This compound is a nitroindoline-based caged GABA compound designed for experimental applications where precise control over GABA release is critical.[1][2] Laser photolysis of this compound allows for the rapid and localized release of GABA, mimicking synaptic transmission and enabling the investigation of GABA receptor properties, neuronal circuitry, and the physiological effects of GABAergic signaling.[1] Its advantages include high stability, efficient uncaging, and minimized pharmacological interference compared to other caged GABA compounds.[1][2]
The validation of the amount and effect of the released GABA is crucial for the interpretation of experimental results. This is achieved by employing quantitative techniques such as MRS, HPLC, and ELISA to measure baseline and post-photorelease GABA concentrations or their downstream effects.
Quantitative Comparison of GABA Measurement Techniques
The following table summarizes the key characteristics of MRS, HPLC, and ELISA for the quantification of GABA, providing a framework for selecting the appropriate method for cross-validating this compound photorelease experiments.
| Feature | Magnetic Resonance Spectroscopy (MRS) | High-Performance Liquid Chromatography (HPLC) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Non-invasive in-vivo quantification of neurometabolites based on their magnetic properties.[3][4][5] | Separation and quantification of derivatized amino acids from a sample mixture.[6][7][8][9][10] | Quantitative determination of GABA through competitive binding of antibodies.[11][12][13][14] |
| Sample Type | In-vivo brain tissue.[3][15][16] | Brain homogenates, microdialysis samples, biological fluids.[6][17] | Urine, plasma, serum, cell cultures, tissue homogenates.[11][12] |
| Detection Method | Magnetic resonance signal. | Electrochemical or fluorescence detection.[6][8] | Colorimetric or fluorescence detection.[11][12] |
| Sensitivity | Lower sensitivity, typically in the millimolar (mM) range.[18] | High sensitivity, capable of detecting nanomolar (nM) to micromolar (µM) concentrations.[8] | High sensitivity, with detection ranges typically in the nanogram per milliliter (ng/mL) range.[11] |
| Temporal Resolution | Sufficient to detect phasic changes over minutes.[19] | Dependent on the sampling method (e.g., microdialysis), can be on the order of minutes. | Typically provides a single time-point measurement per sample. |
| Spatial Resolution | Limited, typically in the range of cubic centimeters (e.g., 3x3x3 cm³).[3] | High spatial resolution when coupled with microdialysis, targeting specific brain regions. | Not applicable for in-vivo spatial resolution. |
| Key Advantage | Non-invasive, allows for in-vivo measurements in living subjects.[4][5] | High specificity and accuracy for quantifying GABA in complex biological samples.[6] | High throughput and relatively simple to perform.[12] |
| Key Limitation | Lower sensitivity and spatial resolution, potential for signal overlap with other metabolites.[3][18] | Requires sample derivatization, is an invasive and ex-vivo technique.[6][8] | Requires sample derivatization, potential for cross-reactivity.[11][13] |
Experimental Protocols
Detailed methodologies are essential for the reproducible cross-validation of this compound photorelease. Below are representative protocols for each of the compared analytical techniques.
This compound Photorelease Protocol (General)
-
Preparation of this compound Solution: Dissolve this compound in the extracellular solution to a final concentration of 0.62 to 1.89 mM.[2] The concentration can be quantified by spectrophotometry.[2]
-
Local Application: Locally perfuse the this compound solution onto the target cells or tissue using a patch pipette and a pressure-based application system.[2]
-
Photolysis: Use a laser focused on the region of interest to uncage GABA. The duration and intensity of the laser pulse will determine the amount and duration of GABA release.[1]
Magnetic Resonance Spectroscopy (MRS) for GABA Measurement
-
Data Acquisition: Perform MRI and MRS scans using a 3T or higher field strength MRI scanner with a head coil.[15] Acquire a high-resolution T1-weighted anatomical image for voxel placement.
-
Voxel Placement: Place the MRS volume of interest (VOI) in the desired brain region (e.g., 3 x 3 x 3 cm³).[3]
-
GABA-edited MEGA-PRESS Sequence: Acquire GABA spectra using a MEGA-PRESS sequence with parameters such as TR/TE = 2000/68 ms.[4][15] The editing pulses are typically centered at 1.9 ppm (edit ON) and 7.5 ppm (edit OFF).[15]
-
Data Processing: Post-process the acquired spectra using software like LCModel or Gannet for coil combination, phase correction, and spectral alignment.[15]
-
Quantification: Quantify GABA levels relative to an internal reference such as water or creatine (B1669601) (Cr).[20]
High-Performance Liquid Chromatography (HPLC) for GABA Measurement
-
Sample Preparation: Homogenize brain tissue samples or collect microdialysates from the target brain region.
-
Derivatization: Derivatize the amino acids in the sample, including GABA, using a reagent such as o-phthalaldehyde (B127526) (OPA) and sodium sulfite (B76179) or benzoyl chloride.[6][7]
-
Chromatographic Separation: Separate the derivatized amino acids using a C18 reverse-phase column with an isocratic or gradient mobile phase.[6][7]
-
Detection: Detect the separated GABA derivative using an electrochemical or fluorescence detector.[6][8]
-
Quantification: Determine the concentration of GABA in the sample by comparing the peak area to a standard curve generated with known GABA concentrations.
Enzyme-Linked Immunosorbent Assay (ELISA) for GABA Measurement
-
Sample Preparation: Prepare samples (e.g., plasma, tissue homogenates) and standards. This typically involves an extraction and derivatization step.[11][13]
-
Competitive Binding: Add the derivatized samples, standards, and controls to a microtiter plate pre-coated with a GABA antibody. The derivatized GABA in the sample competes with a fixed amount of enzyme-labeled GABA for antibody binding sites.[11][14]
-
Incubation and Washing: Incubate the plate to allow for binding. Wash the plate to remove unbound reagents.[11][14]
-
Substrate Reaction: Add a substrate that reacts with the enzyme to produce a colorimetric or fluorescent signal. The intensity of the signal is inversely proportional to the amount of GABA in the sample.[11][14]
-
Detection and Quantification: Measure the absorbance or fluorescence using a plate reader and calculate the GABA concentration based on a standard curve.[11][14]
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of experiments designed to cross-validate the effects of this compound photorelease.
Caption: Workflow for cross-validating this compound photorelease with MRS, HPLC, and ELISA.
Caption: Validating the physiological effects of this compound induced GABA release.
References
- 1. Laser photolysis of this compound, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On-Demand How-To: Measuring GABA in the Brain with MR Spectroscopy - ORGANIZATION FOR HUMAN BRAIN MAPPING [ohbmbrainmappingblog.com]
- 4. A comprehensive guide to MEGA-PRESS for GABA measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 6. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 10. Item - Comparison of two HPLC methods with derivatization to assess gamma-aminobutyric acid (GABA) contents in brown rice flours and rice bran - figshare - Figshare [figshare.com]
- 11. alpco.com [alpco.com]
- 12. Mouse Gamma-aminobutyric acid (GABA) Elisa Kit – AFG Scientific [afgsci.com]
- 13. novamedline.com [novamedline.com]
- 14. ibl-international.com [ibl-international.com]
- 15. 2.3. GABA MRS acquisition and analysis [bio-protocol.org]
- 16. Frontiers | Reliable and Reproducible GABA Measurements Using Automated Spectral Prescription at Ultra-High Field [frontiersin.org]
- 17. HPLC conditions are critical for the detection of GABA by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluating Back-to-Back and Day-to-Day Reproducibility of Cortical GABA+ Measurements Using Proton Magnetic Resonance Spectroscopy (1H MRS) | MDPI [mdpi.com]
- 19. What are we measuring with GABA magnetic resonance spectroscopy? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Repeatability and reliability of GABA measurements with magnetic resonance spectroscopy in healthy young adults - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DPNI-GABA Efficacy in Diverse Neuronal Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DPNI-GABA, a photoactivatable "caged" gamma-aminobutyric acid (GABA) compound, with other commonly used alternatives. The focus is on the efficacy of these compounds in different neuronal cell types, supported by experimental data to aid in the selection of the most appropriate tool for specific research applications.
Executive Summary
The precise spatial and temporal control of neurotransmitter release is paramount in neuroscience research. Caged compounds, which release a bioactive molecule upon photolysis, offer an invaluable technique for mimicking synaptic transmission and probing neural circuits. This compound has emerged as a popular choice due to its favorable pharmacological properties, particularly its low antagonism of GABAA receptors at concentrations required for effective uncaging. This guide presents a comparative analysis of this compound's performance against other caged GABA analogues, such as RuBi-GABA and DEAC450-GABA, across different neuronal populations, with a focus on pyramidal neurons and interneurons.
Comparison of Caged GABA Compounds
The selection of a caged GABA compound depends on several factors, including the experimental goals, the specific neuronal cell type under investigation, and the available photolysis equipment. The following tables summarize key quantitative data for this compound and its alternatives.
| Compound | Key Advantages | Limitations | Primary Applications |
| This compound | Low GABAA receptor antagonism[1]; Suitable for fast kinetic studies[1]; Good spatial resolution with laser photolysis[1] | Requires UV light for uncaging | Investigating GABAA receptor distribution and kinetics[1]; Neuronal silencing[1] |
| RuBi-GABA | Excitable with visible light, allowing for deeper tissue penetration and reduced phototoxicity[2]; High uncaging efficiency | Potential for side products to alter receptor function at higher concentrations[3]; Can have antagonistic effects at micromolar concentrations[2] | In vivo applications[4]; Optogenetic-like control of neuronal activity |
| DEAC450-GABA | Can be used for two-photon uncaging at longer wavelengths (900 nm)[5]; Allows for wavelength-selective, two-color uncaging with other compounds[5] | Requires two-photon excitation for optimal spatial resolution | Multi-neurotransmitter uncaging experiments[6]; High-resolution mapping of GABAergic inputs[5] |
| CDNI-GABA | High quantum efficiency (0.6) for two-photon uncaging[7]; Effective at low concentrations (0.40-1.35 mM) with low laser power (~10 mW at 720 nm)[7] | Can exhibit antagonism towards GABA-A receptors[7] | High-resolution functional mapping of GABA-A receptors[7] |
Quantitative Efficacy Data
The efficacy of a caged GABA compound can be assessed by several parameters, including its affinity for GABA receptors in its "caged" form, the efficiency of GABA release upon photolysis (quantum yield), and the resulting physiological response in the target neuron.
| Parameter | This compound | RuBi-GABA | DEAC450-GABA | CDNI-GABA |
| GABAAR IC50 | ~0.5 mM[1] | 4.4 µM[2] | - | Mild antagonism[7] |
| Uncaging Wavelength | UV (e.g., 355 nm) | Visible (e.g., 473 nm)[2] | 1P: ~450 nm, 2P: 900 nm[5] | 2P: 720 nm[7] |
| Quantum Yield | - | High | 0.39[5] | 0.6[7] |
| Two-Photon Cross-section (GM) | - | - | - | - |
| Spatial Resolution (Lateral) | ~2 µm (in cerebellar interneurons)[1] | - | ~3 µm (2P at 900 nm)[5] | - |
| Spatial Resolution (Axial) | ~7.5 µm (in cerebellar interneurons)[1] | - | - | ~2 µm (2P)[7] |
Efficacy in Different Neuronal Cell Types
The response to uncaged GABA can vary significantly between different neuronal types due to variations in GABAA receptor subunit composition and density.
Pyramidal Neurons vs. Interneurons
Studies have shown that GABAA receptors in pyramidal cells and interneurons exhibit different properties, leading to distinct physiological responses.
| Cell Type | GABAA Receptor Properties | Response to Uncaged GABA |
| Pyramidal Neurons | Shorter mean open time of single Cl- channels (e.g., 2.8 ms (B15284909) in visual cortex)[8]; Higher single-channel conductance (e.g., 15 pS in visual cortex)[8] | Generally faster decay of inhibitory postsynaptic currents (IPSCs)[8]. |
| Interneurons | Longer mean open time of single Cl- channels (e.g., 5.0 ms in visual cortex)[8]; Lower single-channel conductance (e.g., 12 pS in visual cortex)[8] | Slower decay of IPSCs, often due to a longer second decay time constant[8]. |
These differences in receptor kinetics and conductance contribute to the distinct roles of these neurons in shaping network activity. The choice of caged compound and uncaging parameters should be tailored to the specific cell type and the desired physiological effect. For instance, the faster kinetics of this compound might be more suitable for mimicking fast synaptic events in pyramidal neurons.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are example protocols for the photolysis of caged GABA compounds in brain slice preparations.
General Brain Slice Preparation and Electrophysiology
A standard protocol for preparing brain slices and performing whole-cell patch-clamp recordings is a prerequisite for caged GABA experiments.
References
- 1. Laser photolysis of this compound, a tool for investigating the properties and distribution of GABA receptors and for silencing neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Wavelength-selective one- and two-photon uncaging of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 7. Two-photon uncaging of γ-aminobutyric acid in intact brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptor-mediated currents in interneurons and pyramidal cells of rat visual cortex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DPNI-GABA and its Alternatives for Optochemical Control of GABAergic Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of 1-(4,5-dimethoxy-2-nitrophenyl)-2,2,2-trifluoroethyl-GABA (DPNI-GABA), a widely utilized "caged" neurotransmitter, and compares its performance with alternative compounds for the light-mediated release of γ-aminobutyric acid (GABA). We delve into the applications, limitations, and experimental considerations of these photolabile probes, offering supporting data and detailed methodologies to inform experimental design and compound selection.
Introduction to Caged GABA Compounds
Caged compounds are inert molecules that, upon photolysis with a specific wavelength of light, release a biologically active substance. Caged versions of the principal inhibitory neurotransmitter, GABA, have become indispensable tools in neuroscience. They allow for the precise spatiotemporal control of GABAergic signaling, enabling researchers to mimic synaptic transmission, map the distribution and function of GABA receptors, and selectively silence neuronal activity.[1]
This compound emerged as a significant improvement over earlier caged GABA compounds due to its reduced antagonist activity at GABA-A receptors.[1] However, the evolution of optical techniques, particularly two-photon (2P) uncaging, has driven the development of a new generation of caged compounds with enhanced properties. This guide will compare this compound with these alternatives, focusing on key performance metrics.
Comparative Analysis of Caged GABA Compounds
The ideal caged GABA compound should exhibit high water solubility, be biologically inert before photolysis, and possess a high quantum yield (Φ) for efficient GABA release. For two-photon applications, a large two-photon cross-section (σ₂) is crucial for localized uncaging with minimal light scattering. A significant challenge in the development of caged GABA has been the off-target antagonist activity at GABA-A receptors, which can confound experimental results.
Performance Metrics
The following table summarizes key quantitative data for this compound and a selection of alternative caged GABA compounds. This allows for a direct comparison of their photochemical properties and pharmacological inertness.
| Caged Compound | One-Photon Quantum Yield (Φ) | Two-Photon Cross-Section (σ₂) (GM) | GABA-A Receptor Antagonism (IC₅₀/EC₅₀) | Excitation Wavelength (nm) | Reference |
| This compound | ~0.08 | Low | ~0.5 mM | ~355 | [1] |
| CDNI-GABA | 0.60 | High | Significant Antagonism | 720 (2P) | [2] |
| RuBi-GABA | 0.04-0.08 | Moderate | Low µM range | 473 (1P) | [3] |
| DEAC450-GABA (PEG derivative) | 0.39 | High at 900 nm | ~11 µM | 450 (1P), 900 (2P) | [4][5] |
| iDMPO-DNI-GABA | Moderate | High (700-760 nm) | Minimal | 700-760 (2P) | [1] |
| Bis-CNB-GABA | Not reported | Not reported | >100-fold lower than mono-caged analog | UV |
This compound: The Workhorse with Caveats
Applications:
-
Mapping GABA Receptor Distribution: Laser photolysis of this compound allows for the precise release of GABA onto different neuronal compartments, enabling the mapping of functional GABA-A receptor distributions.[1]
-
Investigating GABA-A Receptor Kinetics: The rapid release of GABA from this compound can be used to study the activation and desensitization kinetics of GABA-A receptors in situ.[1]
-
Neuronal Silencing: Localized photorelease of GABA from this compound can be used to transiently and selectively silence the activity of individual neurons, aiding in the dissection of neural circuits.[1]
Limitations:
-
Residual GABA-A Receptor Antagonism: While an improvement over its predecessors, this compound still exhibits antagonist activity at GABA-A receptors, with an IC₅₀ of approximately 0.5 mM.[1] This can interfere with the interpretation of experiments, especially at the high concentrations required for two-photon uncaging.
-
Low Two-Photon Efficiency: this compound has a low two-photon cross-section, making it less suitable for two-photon uncaging experiments that require high spatial resolution in scattering tissue.
-
Prolongation of IPSC Rise Times: At concentrations around 1 mM, this compound has been shown to prolong the rise times of inhibitory postsynaptic currents (IPSCs), potentially altering the kinetics of synaptic events.
Next-Generation Alternatives
The limitations of this compound have spurred the development of novel caged GABA compounds with improved characteristics.
-
CDNI-GABA: This compound offers a significantly higher quantum yield (0.60) and is effective for two-photon uncaging.[2] However, it also exhibits considerable antagonism at GABA-A receptors.[4]
-
RuBi-GABA: Ruthenium-bipyridine-based caged compounds like RuBi-GABA can be uncaged with visible light, which is less phototoxic than UV light. While its one-photon quantum yield is comparable to this compound, it has been reported to have significant GABA-A receptor toxicity in the low micromolar range.[3]
-
DEAC-based Caged GABA: Compounds utilizing the 7-diethylaminocoumarin (DEAC) chromophore, such as DEAC450-GABA, offer uncaging with blue light and have a high two-photon cross-section at longer wavelengths (around 900 nm).[4][5] The PEGylated version of DEAC450-GABA shows reduced, though still present, GABA-A receptor antagonism (EC₅₀ ~11 µM).[4]
-
"Cloaked" Caged Compounds: To address the persistent issue of receptor antagonism, "cloaked" caged compounds have been developed. These molecules feature a large, inert chemical moiety, such as a dendrimer, attached to the caged compound. This "cloak" sterically hinders the interaction of the caged molecule with the receptor binding site, significantly reducing off-target effects.
-
iDMPO-DNI-GABA: This recently developed compound is reported to have high two-photon efficiency and excellent pharmacological behavior with minimal off-target effects, making it a promising candidate for complex neurophysiological studies.[1]
-
Bis-CNB-GABA: By caging GABA at two positions, this compound demonstrates a dramatic reduction in receptor antagonism compared to its mono-caged counterpart.
Experimental Protocols
Accurate characterization and comparison of caged GABA compounds are essential for selecting the appropriate tool for a given experiment. Below are detailed methodologies for key experiments.
Measuring GABA-A Receptor Antagonism
Objective: To quantify the inhibitory effect of a caged GABA compound on GABA-A receptor-mediated currents.
Methodology:
-
Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex) from rodents.
-
Electrophysiology: Obtain whole-cell patch-clamp recordings from pyramidal neurons. Use a cesium-based internal solution to block potassium channels and isolate GABA-A receptor-mediated currents (IPSCs).
-
Data Acquisition: Record spontaneous miniature IPSCs (mIPSCs) in the presence of tetrodotoxin (B1210768) (TTX) to block action potentials.
-
Compound Application: Bath-apply the caged GABA compound at increasing concentrations.
-
Analysis: Measure the amplitude and frequency of mIPSCs before and after the application of the caged compound. A reduction in mIPSC amplitude indicates a postsynaptic blocking effect, while a change in frequency might suggest a presynaptic effect.
-
Dose-Response Curve: Plot the percentage of inhibition of the mIPSC amplitude against the concentration of the caged compound to determine the IC₅₀ value.
Determining the Quantum Yield of Uncaging
Objective: To measure the efficiency of GABA release from a caged compound upon photolysis.
Methodology:
-
Reference Standard: Use a well-characterized fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).
-
Spectrophotometry: Prepare solutions of the caged compound and the reference standard with identical absorbance at the excitation wavelength.
-
Fluorimetry: Record the fluorescence emission spectrum of both the caged compound (measuring the appearance of a fluorescent photoproduct) and the reference standard under identical conditions (excitation wavelength, slit widths, detector gain).
-
Integration: Calculate the integrated fluorescence intensity (area under the emission curve) for both samples.
-
Calculation: The quantum yield of the caged compound (Φ_sample) can be calculated using the following formula: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) are provided below to illustrate important pathways and workflows.
Caption: General pathway of GABA uncaging and subsequent receptor activation.
Caption: Workflow for assessing GABA-A receptor antagonism of a caged compound.
Conclusion and Future Directions
This compound remains a valuable tool for specific applications in neuroscience, particularly for one-photon uncaging experiments where its limitations can be managed. However, for researchers employing two-photon microscopy or those requiring minimal pharmacological interference, the newer generation of caged GABA compounds, including DEAC-based probes and "cloaked" molecules, offer significant advantages. The choice of a caged compound should be guided by the specific experimental requirements, including the desired spatial resolution, the tolerance for off-target effects, and the available light source. The continued development of caged compounds with improved photochemical and pharmacological properties will undoubtedly further enhance our ability to dissect the complexities of GABAergic signaling in the brain.
References
Unveiling GABAergic Signaling: A Comparative Guide to DPNI-GABA and Computational Models
For researchers, scientists, and professionals in drug development, understanding the intricacies of GABAergic signaling is paramount. This guide provides a comprehensive comparison between the experimental use of DPNI-GABA, a photo-releasable "caged" neurotransmitter, and various computational models in the study of GABAA receptor dynamics and inhibitory neurotransmission.
This compound is a specialized chemical tool designed for the precise spatiotemporal control of GABA release in biological preparations.[1][2] Its application allows for the direct investigation of GABAA receptor kinetics, distribution, and the functional role of inhibitory synapses in neural circuits.[1] In contrast, computational models offer a theoretical framework to simulate and predict the behavior of these complex systems. This guide will delve into the performance, methodologies, and applications of both approaches, providing a clear perspective on their respective strengths and limitations.
Performance and Application: this compound vs. Computational Models
The choice between employing this compound and computational models hinges on the specific research question. This compound provides empirical data from biological systems, while computational models offer predictive power and a means to test theoretical principles.
| Feature | This compound (Experimental) | Computational Models |
| Nature of Output | Direct measurement of physiological responses (e.g., postsynaptic currents, changes in membrane potential). | Simulation of neuronal behavior, receptor kinetics, and network activity based on mathematical algorithms. |
| Spatial Resolution | High, on the order of micrometers, allowing for targeted activation of specific synapses or dendritic compartments.[1][2] | Variable, depending on the model's complexity (from single-channel models to large-scale network simulations). |
| Temporal Resolution | High, enabling the study of rapid kinetic processes of GABAA receptors, comparable to synaptic events.[1] | Can be finely controlled to simulate events across various timescales. |
| Biological Context | Inherently high, as experiments are conducted in brain slices, cultured neurons, or in vivo. | Abstracted from biological reality; the level of detail depends on the model's assumptions and parameters. |
| Throughput | Lower, as it involves meticulous experimental procedures. | High, allowing for the rapid exploration of a wide range of parameters and conditions. |
| Predictive Power | Limited to the experimental conditions tested. | A primary strength, enabling the generation of hypotheses to be tested experimentally. |
Experimental Protocol: Two-Photon Flash Photolysis of this compound
The following protocol outlines a typical experiment using this compound to map GABAA receptor-mediated currents in a neuron.
Objective: To map the spatial distribution of functional GABAA receptors on the dendritic tree of a neuron.
Materials:
-
Brain slice preparation containing the neurons of interest
-
This compound (typically 0.62 to 1.89 mM in the bath)[2]
-
Patch-clamp electrophysiology setup
-
Two-photon laser scanning microscope
Methodology:
-
Preparation: A brain slice is placed in the recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). A neuron is selected for whole-cell patch-clamp recording.
-
This compound Application: this compound is added to the aCSF and allowed to equilibrate in the tissue.
-
Electrophysiological Recording: The neuron is voltage-clamped to record postsynaptic currents (IPSCs).
-
Two-Photon Uncaging: A two-photon laser is used to deliver precise pulses of light to specific locations on the neuron's dendrites. This light pulse breaks the "cage" of the this compound molecule, releasing GABA at the targeted spot.
-
Data Acquisition: The resulting IPSCs are recorded. The amplitude and kinetics of the current provide information about the density and properties of GABAA receptors at that location.
-
Mapping: By systematically moving the laser spot across the dendritic arbor and recording the evoked currents, a spatial map of GABAA receptor function can be generated.
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of this compound action and a typical experimental workflow for its use.
References
Safety Operating Guide
Navigating the Disposal of DPNI-GABA: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for DPNI-GABA necessitates a conservative disposal approach based on its chemical properties and general laboratory safety guidelines. This document provides essential safety and logistical information to guide researchers, scientists, and drug development professionals in the proper disposal of this compound.
This compound (1-(4-Aminobutanoyl)-4-[1,3-bis(dihydroxyphosphoryloxy)propan-2-yloxy]-7-nitroindoline) is a complex caged compound utilized in neuroscience research. Due to the lack of a dedicated SDS, a comprehensive disposal plan must be formulated by evaluating its constituent chemical moieties: a nitroindoline (B8506331) core, a GABA molecule, and organophosphate groups. This guide synthesizes information from general chemical waste disposal protocols and the known hazards associated with these functional groups to provide a safe and compliant disposal procedure.
Immediate Safety and Hazard Assessment
Before handling this compound for disposal, it is crucial to understand the potential hazards associated with its chemical structure.
-
Nitroaromatic Compounds: The nitroindoline group classifies this compound as a nitroaromatic compound. These compounds are often toxic, potential irritants, and can be environmentally hazardous. Some nitroaromatics are also known to be oxidizing agents.[1][2]
-
Organophosphates: The presence of organophosphate groups warrants caution, as this class of compounds can be toxic.[3]
-
GABA: Gamma-aminobutyric acid (GABA) itself is a primary inhibitory neurotransmitter in the mammalian central nervous system and is not classified as hazardous.[4][5]
Given these components, this compound waste should be treated as hazardous chemical waste.
Quantitative Data for Disposal Planning
A summary of the known properties of this compound is presented below to aid in proper handling and disposal decisions.
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₃N₃O₁₂P₂ | [3] |
| Molecular Weight | 499.3 g/mol | [3] |
| Appearance | Solid | - |
| Solubility | Highly water-soluble | [3] |
| Storage Temperature | -20°C | [3] |
Experimental Protocol for this compound Disposal
This protocol outlines a step-by-step procedure for the safe disposal of this compound waste, including pure compound, solutions, and contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.
2. Waste Segregation and Container Selection:
-
This compound waste must be segregated from non-hazardous and other types of chemical waste.
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible container for solid hazardous waste.
-
Aqueous Solutions: Collect aqueous solutions of this compound in a dedicated, sealed, and clearly labeled container for aqueous hazardous waste. Do not dispose of this compound solutions down the drain.
-
Contaminated Materials: Dispose of items such as gloves, pipette tips, and wipes that are contaminated with this compound in a designated, sealed plastic bag or a container for solid hazardous chemical waste.[2]
3. Waste Labeling:
-
Immediately label all waste containers with "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date.
4. Storage:
-
Store this compound waste containers in a designated Satellite Accumulation Area (SAA).
-
Ensure the storage area is secure and away from incompatible materials such as strong oxidizing or reducing agents.[2]
-
Keep waste containers tightly closed except when adding waste.
5. Disposal Procedure:
-
Do not attempt to neutralize or treat this compound waste in the laboratory.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
Visualizing Disposal Procedures
To further clarify the disposal workflow and decision-making process, the following diagrams have been generated using the DOT language.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Key safety precautions for handling this compound waste.
References
Essential Safety and Operational Guide for Handling DPNI-GABA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with DPNI-GABA (1-(4-Aminobutanoyl)-4-[1,3-bis(dihydroxyphosphoryloxy)propan-2-yloxy]-7-nitroindoline). The following procedures are designed to ensure the safe handling, use, and disposal of this photolabile compound, fostering a secure laboratory environment.
This compound is a "caged" neurotransmitter, a photolabile derivative of Gamma-Aminobutyric Acid (GABA), designed to release GABA upon exposure to near-UV light. While GABA itself is not classified as a hazardous substance, the nitroindoline (B8506331) "caging" group and the compound's light-sensitive nature necessitate specific safety precautions.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | Protects eyes from splashes of solutions containing this compound and from accidental exposure to UV light used for uncaging. |
| Hand Protection | Nitrile Gloves | Standard laboratory grade | Prevents skin contact with the compound. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Standard length, fully buttoned | Protects skin and personal clothing from potential spills. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A dust mask may be used if handling large quantities of the solid form to prevent inhalation of airborne powder. | This compound is typically handled in small quantities as a solid or in solution, minimizing the risk of inhalation. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure or degradation.
| Procedure | Step-by-Step Guidance | Key Considerations |
| Receiving and Storage | 1. Upon receipt, inspect the container for any damage. 2. Store immediately at -20°C in a light-protected container (e.g., amber vial or wrapped in aluminum foil). | This compound is light-sensitive and temperature-sensitive. Avoid repeated freeze-thaw cycles. |
| Preparation of Stock Solutions | 1. Work in a dimly lit area or under a red safe light to minimize exposure to ambient light. 2. Allow the compound to equilibrate to room temperature before opening to prevent condensation. 3. Weigh the required amount of this compound solid in a chemical fume hood. 4. Dissolve in an appropriate solvent (e.g., water or buffer) to the desired concentration.[1] 5. Aliquot the stock solution into light-protected tubes for single-use to avoid contamination and degradation. 6. Store stock solutions at -20°C. | The solubility of this compound in water is up to 2 mM with gentle warming.[1] Product datasheets suggest various concentrations for stock solutions, typically ranging from 1 mM to 10 mM. |
| Experimental Use (Uncaging) | 1. Use the lowest effective concentration of this compound for your experiment to minimize potential side effects. 2. During the experiment, protect the preparation from ambient light until the intended photoactivation. 3. Use a controlled light source (e.g., laser or LED) with a specific wavelength (near-UV, ~355-405 nm) for uncaging. 4. Ensure the light path is enclosed or shielded to prevent stray light from affecting the operator or other samples. | This compound has a quantum yield of 0.085, similar to other nitroindoline-caged compounds.[1] |
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with institutional and local regulations for chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for chemical waste. |
| This compound Solutions | Collect in a labeled, sealed container for aqueous chemical waste. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid chemical waste container. |
| Unused Stock Solutions | Treat as aqueous chemical waste and dispose of accordingly. |
Experimental Protocol: Preparation of this compound for Neuronal Stimulation
This is a generalized protocol for preparing this compound for use in a typical neuroscience experiment involving photostimulation.
-
Prepare a 10 mM stock solution:
-
In a dimly lit environment, weigh out 4.99 mg of this compound.
-
Dissolve in 1 mL of sterile, nuclease-free water or a suitable buffer (e.g., HEPES-buffered saline).
-
Gently vortex to ensure complete dissolution.
-
Aliquot into light-protected microcentrifuge tubes (e.g., 20 µL aliquots).
-
Store at -20°C until use.
-
-
Prepare the working solution:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Dilute the stock solution in your extracellular recording solution to the final desired concentration (e.g., 100 µM to 1 mM). The final concentration will depend on the specific experimental requirements.[2]
-
Keep the working solution on ice and protected from light until it is perfused onto the cells.
-
-
Photostimulation:
-
Perfuse the cells or tissue with the this compound working solution.
-
Use a laser or other appropriate light source to deliver a brief pulse of near-UV light (e.g., 355 nm or 405 nm) to the area of interest to uncage the GABA.
-
Workflow and Safety Diagram
The following diagram illustrates the key steps for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
